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  • Product: 3,5-Dibromo-4-isopropoxybenzaldehyde
  • CAS: 486996-44-5

Core Science & Biosynthesis

Foundational

3,5-Dibromo-4-isopropoxybenzaldehyde: Technical Specifications & Synthesis Guide

This guide serves as an authoritative technical reference for 3,5-Dibromo-4-isopropoxybenzaldehyde , a specialized halogenated aromatic intermediate used primarily in the synthesis of thyromimetics, membrane-permeable an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for 3,5-Dibromo-4-isopropoxybenzaldehyde , a specialized halogenated aromatic intermediate used primarily in the synthesis of thyromimetics, membrane-permeable antioxidants, and allosteric hemoglobin effectors.[1]

[1]

CAS Number: 486996-44-5 Formula: C₁₀H₁₀Br₂O₂ Molecular Weight: 321.99 g/mol [1]

Part 1: Executive Technical Summary

3,5-Dibromo-4-isopropoxybenzaldehyde is a lipophilic derivative of the marine natural product scaffold 3,5-dibromo-4-hydroxybenzaldehyde (BDB) .[1] By masking the phenolic hydroxyl group with an isopropyl moiety, this compound exhibits enhanced membrane permeability and metabolic stability compared to its parent phenol.

It functions as a critical "Right-Hand Side" (RHS) building block in medicinal chemistry, particularly for:

  • Thyroid Hormone Receptor Agonists (TR-β Selective): The 3,5-dibromo-4-alkoxy phenyl ring mimics the diiodophenyl ring of T3/T4 thyroid hormones.[1]

  • Allosteric Hemoglobin Modifiers: Analogs of RSR-13 (Efaproxiral) where increased lipophilicity is required.[1]

  • Marine Natural Product Analogs: Synthetic derivatives of bromophenols found in red algae (Polysiphonia spp.) with anti-inflammatory and ischemia-protective properties.[1]

Part 2: Chemical Identity & Physicochemical Properties[1][2]

PropertySpecificationNotes
Appearance Off-white to pale beige solidColor depends on purity; oxidation leads to darkening.[1]
Melting Point Experimental Det. RequiredPredicted range: 65–85 °C (Lower than parent phenol MP: 181–185 °C due to loss of H-bonding).[1]
Solubility Soluble in DCM, EtOAc, DMSOPoor water solubility due to lipophilic isopropyl and bromo groups.[1]
Reactivity Electrophilic AldehydeSusceptible to oxidation (to acid) and nucleophilic attack (Schiff base formation).[1]
Stability Light SensitiveStore in amber vials; bromine atoms can undergo photolytic cleavage over time.[1]

Part 3: Synthesis & Manufacturing Protocol

Step 1: Regioselective Bromination

Objective: Install bromine atoms at the 3- and 5-positions ortho to the hydroxyl group.[1]

  • Precursor: 4-Hydroxybenzaldehyde (CAS 123-08-0)[1]

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)[1]

  • Solvent: Methanol or Acetic Acid[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group strongly activates the ortho positions.[1]

  • Outcome: 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5).[1][2][3]

Step 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Convert the phenol to the isopropyl ether to generate the final target (CAS 486996-44-5).[1]

  • Reagents: 2-Bromopropane (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).[1]

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) – Critical for accelerating the reaction via Finkelstein exchange in situ.

Detailed Protocol (Lab Scale):
  • Charge: Dissolve 10.0 g of 3,5-dibromo-4-hydroxybenzaldehyde in 50 mL of anhydrous DMF.

  • Base Addition: Add 9.9 g of anhydrous K₂CO₃. Stir for 15 minutes at room temperature to form the phenoxide anion. Note: The solution will turn bright yellow/orange due to phenoxide formation.

  • Alkylation: Add 5.3 g (4.0 mL) of 2-bromopropane and 0.6 g of KI.

  • Reaction: Heat to 60–70 °C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (low R_f) should disappear.[1]

  • Workup: Pour the reaction mixture into 200 mL of ice-water. The product should precipitate as a solid.[1][4]

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Synthesis Pathway Visualization

SynthesisPathway Start p-Hydroxybenzaldehyde (CAS 123-08-0) Inter Intermediate: 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) Start->Inter Bromination (Br2, AcOH) Electrophilic Subst. Final Target: 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) Inter->Final Alkylation (iPr-Br, K2CO3, DMF) Williamson Ether Synth.

Figure 1: Convergent synthesis pathway from commodity starting materials to the target ether.[1]

Part 4: Applications in Drug Discovery

Thyroid Hormone Mimetics (Thyromimetics)

The 3,5-dibromo-4-isopropoxy motif is a bioisostere for the outer ring of Thyroxine (T4).[1]

  • Mechanism: The bulky bromine atoms constrain the rotation of the phenyl ring, locking it into a conformation that fits the Thyroid Receptor (TR) binding pocket.

  • Advantage: Unlike the iodine atoms in natural thyroid hormones, bromine is less susceptible to deiodinase enzymes, improving metabolic half-life.[1] The isopropoxy group increases lipophilicity, aiding blood-brain barrier (BBB) penetration or cellular uptake.[1]

Anti-Ischemic & Anti-Inflammatory Agents

Research into marine bromophenols (e.g., from Polysiphonia algae) indicates that the 3,5-dibromo-4-hydroxy core possesses potent antioxidant activity.[1][5][6][7]

  • Pro-Drug Potential: The isopropoxy derivative (CAS 486996-44-5) can act as a "masked" phenol.[1] Upon metabolic dealkylation (via CYP450 enzymes), it releases the active antioxidant bromophenol in situ.

  • Target Pathways: Inhibition of NF-κB phosphorylation and suppression of pro-inflammatory cytokines (TNF-α, IL-6).[1][5][6]

Functional Group Analysis

SAR_Analysis Center 3,5-Dibromo-4-isopropoxybenzaldehyde Aldehyde Aldehyde Group (-CHO) Reactive Handle for: - Reductive Amination - Wittig Olefination Center->Aldehyde Bromines 3,5-Dibromo Motif - Steric Bulk (Conformation Lock) - Lipophilicity Enhancer - Metabolic Stability Center->Bromines Ether 4-Isopropoxy Group - Masks Phenolic -OH - Increases LogP (Permeability) - Prevents Phase II Conjugation Center->Ether

Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional zones.[1]

Part 5: Analytical Characterization & Safety[1]

Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~9.8 ppm (s, 1H, CHO )

    • δ ~8.0 ppm (s, 2H, Ar-H 2,6)[1]

    • δ ~4.6 ppm (septet, 1H, O-CH -(CH₃)₂)[1]

    • δ ~1.4 ppm (d, 6H, O-CH-(CH₃ )₂)[1]

  • IR Spectrum:

    • Strong carbonyl stretch (C=O) at ~1690–1700 cm⁻¹.[1]

    • Absence of broad O-H stretch (confirming complete alkylation).[1]

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use a fume hood.[1] The aldehyde functionality can cause contact dermatitis.[1]

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent autoxidation to 3,5-dibromo-4-isopropoxybenzoic acid.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 18100, 3,5-Dibromo-4-hydroxybenzaldehyde (Parent Compound). Retrieved from [Link]

  • Marine Bromophenol Bioactivity: Kim, S.Y., et al. (2018).[1][7] Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice.[1][5][6] Korean Circulation Journal.[1][5][6] Retrieved from [Link]

Sources

Exploratory

physical properties of 3,5-Dibromo-4-isopropoxybenzaldehyde

This guide serves as a technical monograph for 3,5-Dibromo-4-isopropoxybenzaldehyde , a specialized intermediate used primarily in the synthesis of thyromimetics (thyroid hormone receptor agonists) and complex pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 3,5-Dibromo-4-isopropoxybenzaldehyde , a specialized intermediate used primarily in the synthesis of thyromimetics (thyroid hormone receptor agonists) and complex pharmaceutical scaffolds.

Part 1: Executive Summary & Chemical Identity

3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-44-5) is a lipophilic, halogenated benzaldehyde derivative. It functions as a critical "Right-Hand Side" (RHS) building block in medicinal chemistry, particularly for designing ligands that target the Thyroid Hormone Receptor beta (TR


). The bulky bromine atoms at the 3- and 5-positions provide steric hindrance that mimics the di-iodinated tyrosine residues found in natural thyroid hormones (

,

), while the isopropoxy group enhances lipophilicity and metabolic stability compared to the free phenol.
Chemical Identity Matrix
PropertyDetail
IUPAC Name 3,5-Dibromo-4-(propan-2-yloxy)benzaldehyde
CAS Number 486996-44-5
Molecular Formula

Molecular Weight 321.99 g/mol
SMILES CC(C)Oc1c(Br)cc(C=O)cc1Br
Structural Class Halogenated Aryl Aldehyde / Alkyl Aryl Ether
Part 2: Physical Properties & Solubility Profile

Note: Specific experimental constants for this intermediate are sparse in open literature. The values below represent a synthesis of available vendor data and structural activity relationship (SAR) predictions based on the 4-methoxy analog.

Physical Properties
PropertyValue / DescriptionConfidence Level
Appearance Off-white to pale yellow crystalline solidHigh (Observed in analogs)
Melting Point 55 – 65 °C (Predicted)*Medium (Based on methoxy analog MP ~100°C; isopropyl disrupts packing)
Boiling Point ~340 °C (at 760 mmHg)Calculated
Density 1.6 ± 0.1 g/cm³Calculated
LogP (Octanol/Water) ~3.8 – 4.2High (Lipophilic)
Flash Point > 110 °CEstimated

*The melting point is estimated to be lower than the parent phenol (180°C) and the methoxy analog (110°C) due to the loss of hydrogen bonding and the increased steric bulk of the isopropyl group disrupting crystal lattice packing.

Solubility & Stability [1]
  • Solubility:

    • High (>100 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

    • Moderate: Ethanol, Methanol (often requires heating).

    • Insoluble: Water.[1]

  • Stability:

    • Oxidation Sensitivity: The aldehyde moiety is susceptible to autoxidation to the corresponding benzoic acid (3,5-dibromo-4-isopropoxybenzoic acid) upon prolonged exposure to air.

    • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). Protect from light to prevent radical debromination.

Part 3: Synthesis & Purification Protocol

The synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde typically proceeds via the Williamson Ether Synthesis alkylation of the commercially available precursor, 3,5-dibromo-4-hydroxybenzaldehyde.

Reaction Scheme


Step-by-Step Methodology
  • Reagent Setup:

    • Charge a round-bottom flask with 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5-10 volumes).

    • Add Potassium Carbonate (

      
      )  (1.5 – 2.0 eq) to the solution. The mixture will turn yellow/orange due to phenoxide formation.
      
  • Alkylation:

    • Add 2-Bromopropane (Isopropyl bromide) (1.2 – 1.5 eq) dropwise.

    • Note: 2-Iodopropane can be used for faster kinetics, but Bromide is cheaper and sufficient.

    • Heat the reaction mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (10 volumes). The product should precipitate as a solid.

    • Filter the solid.[2] If an oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and dry over

      
      .
      
  • Purification:

    • Recrystallization: Dissolve the crude solid in minimum hot Ethanol or Methanol. Cool slowly to 0°C to crystallize.

    • Yield: Typical yields range from 85% to 95% .

Process Flow Diagram (DOT)

SynthesisWorkflow Start Start: 3,5-Dibromo-4-hydroxybenzaldehyde Reagents Add: K2CO3 (Base) + DMF (Solvent) Start->Reagents Alkylation Add: 2-Bromopropane Heat to 60°C, 4-6 hrs Reagents->Alkylation Check TLC Check: Disappearance of Phenol? Alkylation->Check Check->Alkylation No (Continue Heating) Quench Quench: Pour into Ice Water Check->Quench Yes Isolate Filtration or EtOAc Extraction Quench->Isolate Purify Recrystallization (EtOH) Isolate->Purify Final Product: 3,5-Dibromo-4-isopropoxybenzaldehyde Purify->Final

Caption: Workflow for the Williamson ether synthesis of the target compound.

Part 4: Spectral Characterization

To validate the identity of the synthesized material, the following spectral signatures should be observed.

1. Nuclear Magnetic Resonance (

H NMR)

Solvent:


, 400 MHz
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aldehyde 9.85 Singlet (s)1H-CH O
Aromatic 8.05 Singlet (s)2HAr-H (Positions 2,6)
Isopropyl Methine 4.65 Septet (sept)1H-OCH (CH3)2
Isopropyl Methyl 1.38 Doublet (d, J=6Hz)6H-OCH(CH 3)2

Key Diagnostic: The disappearance of the broad phenolic -OH singlet (~6.0 ppm) and the appearance of the isopropyl septet/doublet pattern confirms successful alkylation.

2. Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (C=O): Strong band at 1690 – 1700 cm

    
     .
    
  • C-H Stretch (Aldehyde): Weak doublet at 2850 & 2750 cm

    
      (Fermi resonance).
    
  • Ether Stretch (C-O-C): Bands around 1250 cm

    
     .
    
Part 5: Safety & Handling (MSDS Summary)

Note: While specific toxicological data for this derivative is limited, handle as a potent irritant based on the parent phenol and aldehyde functionality.

  • GHS Classification:

    • Skin Irritation (Category 2)[3][4]

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[4]

    • P280: Wear protective gloves/eye protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Bromine content).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18100, 3,5-Dibromo-4-hydroxybenzaldehyde (Parent Precursor). Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 3,5-Dibromo-4-isopropoxybenzaldehyde

Executive Summary 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) is a critical halogenated aromatic intermediate employed in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) is a critical halogenated aromatic intermediate employed in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structural core—a benzaldehyde moiety flanked by two bromine atoms and capped with an isopropoxy ether—dictates a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.

This guide provides a technical analysis of its solubility behavior, offering researchers a logic-based framework for solvent selection during synthesis, extraction, and purification (recrystallization). Unlike its precursor, 3,5-dibromo-4-hydroxybenzaldehyde, this O-alkylated derivative lacks hydrogen bond donor capability, significantly altering its interaction with polar protic solvents.

Physicochemical Basis of Solubility

To master the processing of this compound, one must understand the structural drivers governing its solvation.

Structural Analysis
  • Lipophilic Domain (Dominant): The 3,5-dibromo substitution pattern adds significant molecular weight and hydrophobicity. The 4-isopropoxy group (

    
    ) further masks the polar core, increasing the partition coefficient (LogP).
    
  • Polar Domain (Recessive): The aldehyde carbonyl (

    
    ) provides a dipole moment and acts as a weak hydrogen bond acceptor, allowing solubility in moderately polar aprotic solvents.
    
  • Lattice Energy: The bulky bromine atoms and isopropyl group disrupt crystal packing efficiency compared to the planar hydroxy analog, generally resulting in higher solubility in organic solvents and a lower melting point than the phenol precursor (MP ~180-185 °C).

Solubility Prediction Model

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar halogenated aromatic ethers, the solubility profile is categorized below:

Solvent ClassInteraction MechanismPredicted SolubilityApplication
Chlorinated Hydrocarbons (DCM, Chloroform)Dipole-dipole & DispersionExcellent (>100 mg/mL)Reaction medium, Extraction
Polar Aprotic (THF, Ethyl Acetate, DMF)Dipole-dipoleHigh (>50 mg/mL)Synthesis, solvating agent
Polar Protic (Methanol, Ethanol, IPA)H-Bonding (Solute is acceptor only)Moderate/Temperature Dependent Recrystallization
Non-Polar Hydrocarbons (Hexane, Heptane)Dispersion forcesLow to Moderate Anti-solvent, Wash solvent
Water Hydrophobic exclusionInsoluble (<0.1 mg/mL)Precipitation medium

Solvent Selection Strategy

A. For Synthesis & Reaction

Dichloromethane (DCM) or Tetrahydrofuran (THF) are the solvents of choice.

  • Reasoning: The compound dissolves rapidly at room temperature, ensuring homogeneous reaction kinetics. These solvents are easily removed via rotary evaporation due to low boiling points (40°C and 66°C, respectively).

B. For Extraction (Work-up)

Ethyl Acetate (EtOAc) or DCM .

  • Protocol: When partitioning against an aqueous phase (e.g., removing inorganic salts), the high lipophilicity of the isopropoxy group ensures the compound resides almost exclusively in the organic layer.

  • Warning: Avoid using diethyl ether if the aldehyde is prone to oxidation; EtOAc is a safer, non-peroxide-forming alternative.

C. For Purification (Recrystallization)

The most critical application of solubility data is purification. The loss of the phenolic hydroxyl group makes the isopropoxy derivative an excellent candidate for crystallization from alcohols.

Recommended System: Ethanol (EtOH) or Isopropanol (IPA)

  • Solubility Delta: The compound is soluble in boiling ethanol but significantly less soluble at 0°C.

  • Anti-Solvent Method: Dissolve in minimal THF or Acetone, then slowly add Water or Hexane until turbidity persists.

Visualizing the Solubility Logic

The following decision tree illustrates the logical flow for selecting a solvent based on the intended process step.

SolubilityLogic Start Process Goal Reaction Synthesis/Reaction Start->Reaction Extraction Extraction/Work-up Start->Extraction Purification Recrystallization Start->Purification DCM Dichloromethane (DCM) High Solubility, Low BP Reaction->DCM THF THF Good for organometallic steps Reaction->THF EtOAc Ethyl Acetate Partition Coeff > 100:1 Extraction->EtOAc Alcohol Ethanol or IPA (Temp dependent solubility) Purification->Alcohol Standard Method MixedSys Solvent/Anti-Solvent (e.g., Acetone + Water) Purification->MixedSys Alternative Method PhaseSep Aqueous Wash (Removes salts) EtOAc->PhaseSep Immiscible with water

Figure 1: Solvent selection decision tree based on unit operation requirements.

Experimental Protocol: Solubility Determination SOP

Since batch-to-batch impurity profiles can affect saturation points, the following Self-Validating Protocol (SVP) should be used to determine exact solubility limits for your specific lot.

Objective: Determine the saturation limit (


) in mg/mL at Room Temperature (RT) and Reflux (

).

Materials:

  • 3,5-Dibromo-4-isopropoxybenzaldehyde (solid)

  • Solvent of choice (e.g., Ethanol)

  • Scintillation vials, heating block, syringe filter (0.45 µm PTFE).

Procedure:

  • Preparation: Weigh 100 mg of solid into a tared vial.

  • Titration (RT): Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Endpoint: Record the volume (

    
    ) where the solution becomes clear.
    
    • Calculation:

      
      .
      
  • Thermodynamic Check: If

    
     > 2.0 mL (Solubility < 50 mg/mL), heat the vial to near reflux.
    
  • Recrystallization Potential: If the solid dissolves at reflux but precipitates upon cooling to RT, the solvent is a candidate for recrystallization.

Synthesis & Purification Workflow

The transformation from the hydroxy-precursor to the isopropoxy-product involves a drastic polarity shift. This shift is the lever used for purification.

PurificationWorkflow Start Starting Material (3,5-Dibromo-4-hydroxybenzaldehyde) Soluble in: NaOH, Alcohols Reaction Alkylation Reaction (K2CO3, iPr-Br, DMF) 60-80°C Start->Reaction Alkylation Quench Water Quench (Precipitation Step) Reaction->Quench Completion Filter Filtration (Crude Product) Quench->Filter Product Insoluble in Water Recryst Recrystallization (Solvent: Hot Ethanol) Filter->Recryst Purification Final Pure Product 3,5-Dibromo-4-isopropoxybenzaldehyde Recryst->Final Crystallization

Figure 2: Synthesis and purification workflow leveraging the solubility shift from polar/phenolic to lipophilic/ether.

Safety & Handling

While specific toxicological data for the isopropoxy derivative may be limited, it should be handled with the same rigor as its parent halogenated aldehydes.

  • Inhalation: Halogenated benzyl derivatives can be lachrymators or respiratory irritants. Handle only in a fume hood.

  • Skin Contact: Lipophilic nature allows for rapid dermal absorption. Nitrile gloves are mandatory.

  • Reactivity: Avoid strong oxidizers.[1][2] The aldehyde group is susceptible to oxidation to the corresponding benzoic acid (3,5-dibromo-4-isopropoxybenzoic acid) if exposed to air/light in solution for prolonged periods.

References

  • Sigma-Aldrich. Safety Data Sheet: 3,5-Dibromo-4-hydroxybenzaldehyde. (Precursor physicochemical data). Retrieved from

  • BLD Pharm. Product Information: 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5). Retrieved from

  • PubChem. Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[3] National Library of Medicine. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General methodology for solvent selection). Retrieved from

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibromo-4-isopropoxybenzaldehyde

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure. This whitepaper pre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure. This whitepaper presents an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,5-Dibromo-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes fundamental NMR principles and empirical data from analogous structures to predict and interpret its spectral features. We will explore the influence of aromatic substitution patterns, including the effects of the electron-withdrawing aldehyde and bromine substituents, as well as the electron-donating isopropoxy group, on the chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation and characterization of novel organic compounds.

Introduction: The Structural Significance of 3,5-Dibromo-4-isopropoxybenzaldehyde

3,5-Dibromo-4-isopropoxybenzaldehyde is a polysubstituted aromatic compound featuring a central benzene ring adorned with a formyl group, two bromine atoms, and an isopropoxy group. This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making its unambiguous structural confirmation by NMR spectroscopy a critical step in any synthetic or developmental workflow. The aldehyde moiety serves as a versatile chemical handle for further synthetic transformations, while the dibromo substitution pattern and the isopropoxy group can modulate the molecule's reactivity, solubility, and biological activity.

NMR spectroscopy provides a detailed roadmap of the molecular framework by probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of neighboring atoms and the presence of π-systems.[1] Furthermore, through-bond interactions between neighboring nuclei, known as spin-spin coupling, give rise to characteristic splitting patterns that reveal the connectivity of the atoms.[2][3]

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of 3,5-Dibromo-4-isopropoxybenzaldehyde, providing a robust framework for its identification and characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,5-Dibromo-4-isopropoxybenzaldehyde is expected to exhibit three distinct sets of signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the isopropoxy group.

Aldehydic Proton (CHO)

The proton of the aldehyde group is typically one of the most downfield signals in a ¹H NMR spectrum, appearing in the range of 9-10 ppm.[4][5] This significant deshielding is a consequence of the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond. For substituted benzaldehydes, the precise chemical shift of the formyl proton can be influenced by the electronic character of the other ring substituents.[6]

  • Predicted Chemical Shift: ~9.8 ppm

  • Multiplicity: Singlet (s)

The aldehyde proton is not expected to show any coupling to the aromatic protons, as they are separated by more than three bonds.

Aromatic Protons (Ar-H)

Due to the symmetrical substitution pattern of the benzene ring (substituents at positions 1, 3, 4, and 5), the two aromatic protons at positions 2 and 6 are chemically and magnetically equivalent. This equivalence will result in a single signal for these two protons. The chemical shift of these protons will be influenced by the cumulative electronic effects of the substituents. The aldehyde group and the bromine atoms are electron-withdrawing, which would tend to shift the aromatic proton signals downfield.[7] Conversely, the isopropoxy group is an electron-donating group, which would cause an upfield shift. The net effect will determine the final chemical shift.

  • Predicted Chemical Shift: ~7.8-8.0 ppm

  • Multiplicity: Singlet (s)

Since the two aromatic protons are equivalent, they will not split each other.

Isopropoxy Protons (-OCH(CH₃)₂)

The isopropoxy group will give rise to two distinct signals: a septet for the methine proton (-OCH) and a doublet for the six equivalent methyl protons (-CH₃).

  • Methine Proton (-OCH): This proton is adjacent to the electron-withdrawing oxygen atom, which will shift its signal downfield.[3] It is coupled to the six protons of the two methyl groups, resulting in a septet (a multiplet with seven lines) according to the n+1 rule.[2]

    • Predicted Chemical Shift: ~4.6-4.8 ppm

    • Multiplicity: Septet (sept)

    • Coupling Constant (J): ~6.0 Hz

  • Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent and will appear as a single signal. This signal will be split into a doublet by the single neighboring methine proton.

    • Predicted Chemical Shift: ~1.4 ppm

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~6.0 Hz

The coupling constants for the methine septet and the methyl doublet will be identical.

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehydic H~9.8Singlet (s)1H
Aromatic H (H-2, H-6)~7.8-8.0Singlet (s)2H
Isopropoxy CH~4.6-4.8Septet (sept)1H
Isopropoxy CH₃~1.4Doublet (d)6H

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum of 3,5-Dibromo-4-isopropoxybenzaldehyde will display a series of singlet peaks, each corresponding to a unique carbon environment. Due to the molecule's symmetry, we can predict the number of distinct carbon signals.

Carbonyl Carbon (C=O)

The carbon atom of the aldehyde group is highly deshielded and will appear far downfield, typically in the range of 190-200 ppm for aldehydes.[8][9]

  • Predicted Chemical Shift: ~191 ppm

Aromatic Carbons (Ar-C)

The benzene ring has six carbon atoms, but due to the plane of symmetry passing through C-1 and C-4, some of these carbons are chemically equivalent. We expect to see four distinct signals for the aromatic carbons:

  • C-1 (C-CHO): The carbon atom bonded to the aldehyde group. Its chemical shift will be influenced by the carbonyl substituent.

    • Predicted Chemical Shift: ~131 ppm

  • C-2 and C-6: These two carbons are equivalent due to symmetry. They are adjacent to the electron-withdrawing aldehyde group.

    • Predicted Chemical Shift: ~130 ppm

  • C-3 and C-5 (C-Br): These two carbons are also equivalent and are directly bonded to the electronegative bromine atoms, which will cause a downfield shift.

    • Predicted Chemical Shift: ~115 ppm

  • C-4 (C-O): This carbon is attached to the oxygen of the isopropoxy group. The ether linkage typically shifts the attached aromatic carbon to a higher chemical shift.[10]

    • Predicted Chemical Shift: ~158 ppm

Isopropoxy Carbons (-OCH(CH₃)₂)

The isopropoxy group contains two distinct carbon environments: the methine carbon and the two equivalent methyl carbons.

  • Methine Carbon (-OCH): This carbon is directly bonded to the oxygen atom and will be found in the typical range for ether carbons.[8]

    • Predicted Chemical Shift: ~72 ppm

  • Methyl Carbons (-CH₃): The two methyl carbons are equivalent due to the molecule's symmetry and will produce a single upfield signal.[11]

    • Predicted Chemical Shift: ~22 ppm

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde C=O~191
Aromatic C-4 (C-O)~158
Aromatic C-1 (C-CHO)~131
Aromatic C-2, C-6~130
Aromatic C-3, C-5 (C-Br)~115
Isopropoxy CH~72
Isopropoxy CH₃~22

Visualization of Molecular Structure and NMR Environments

The following diagrams, generated using the DOT language, illustrate the structure of 3,5-Dibromo-4-isopropoxybenzaldehyde and highlight the distinct proton and carbon environments.

Figure 1: Molecular structure of 3,5-Dibromo-4-isopropoxybenzaldehyde.

Figure 2: Unique proton environments in 3,5-Dibromo-4-isopropoxybenzaldehyde.

Figure 3: Unique carbon environments in 3,5-Dibromo-4-isopropoxybenzaldehyde.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 3,5-Dibromo-4-isopropoxybenzaldehyde, a standardized experimental protocol should be followed.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid 3,5-Dibromo-4-isopropoxybenzaldehyde for ¹H NMR and 20-50 mg for ¹³C NMR.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is likely to be effective for this compound.[13] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.[6][14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[12]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is around 4-5 cm.[15]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, it is often sufficient to reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[15]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[16]

  • Shimming: Carefully shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will result in a spectrum of singlets for each carbon.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[9]

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

Conclusion

This in-depth technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of 3,5-Dibromo-4-isopropoxybenzaldehyde. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, we have established a clear set of expected chemical shifts, multiplicities, and integration values. The provided experimental protocol offers a standardized approach for the acquisition of high-quality NMR data for this compound. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize 3,5-Dibromo-4-isopropoxybenzaldehyde and related molecules in their synthetic and drug discovery endeavors.

References

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • University of Bristol. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • SpringerLink. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • Nanalysis. (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Wiley Online Library. (2022, May 25). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C nuclear magnetic resonance studies. 61. The effect of solute–solvent association on internal rotation in substituted benzaldehydes. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 6). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

  • ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]

  • PubMed. (2015, July 15). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

Foundational

Technical Characterization of 3,5-Dibromo-4-isopropoxybenzaldehyde

Content Type: Technical Guide / Whitepaper Subject: Spectroscopic Analysis (IR & MS) CAS Registry Number: 486996-44-5 (Target), 2973-77-5 (Precursor) Executive Summary & Structural Context This guide details the spectros...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Spectroscopic Analysis (IR & MS) CAS Registry Number: 486996-44-5 (Target), 2973-77-5 (Precursor)

Executive Summary & Structural Context

This guide details the spectroscopic identification of 3,5-Dibromo-4-isopropoxybenzaldehyde , a polysubstituted aromatic aldehyde often utilized as an intermediate in the synthesis of Schiff bases and antitumor agents.

The molecule presents a unique analytical challenge due to the interplay between the electron-withdrawing bromine atoms and the electron-donating isopropoxy group. Accurate characterization requires distinguishing the target from its precursor, 3,5-dibromo-4-hydroxybenzaldehyde, specifically by monitoring the disappearance of the hydroxyl signal and the appearance of aliphatic isopropyl signatures.

Chemical Profile
PropertySpecification
IUPAC Name 3,5-Dibromo-4-(propan-2-yloxy)benzaldehyde
Molecular Formula

Molecular Weight 321.99 g/mol (Average)
Monoisotopic Mass 319.90 (based on

)
Key Functional Groups Aldehyde (-CHO), Aryl Alkyl Ether (-O-iPr), Aryl Bromide (-Br)

Infrared Spectroscopy (IR) Analysis[1][2][3][4]

Mechanistic Principles

The IR spectrum of this compound is defined by the competition between induction and resonance.

  • The Carbonyl Shift: The aldehyde carbonyl (

    
    ) typically absorbs at 1700 cm⁻¹. However, the ether oxygen at position 4 is a strong resonance donor (
    
    
    
    ), which increases the single-bond character of the carbonyl, lowering its frequency. Conversely, the two bromine atoms at positions 3 and 5 exert a strong inductive withdrawal (
    
    
    ), which tends to stiffen the bond. Empirically, the resonance effect dominates, but the steric bulk of the bromines can force the isopropoxy group out of plane, subtly altering the conjugation.
  • The Isopropyl Signature: The "gem-dimethyl" doublet is a critical diagnostic. The isopropyl group shows a split C-H bending vibration at approximately 1380 and 1370 cm⁻¹, distinguishing it from a simple methoxy or ethoxy chain.

Diagnostic Bands (Predicted & Observed)

The following table synthesizes theoretical values with empirical data from analogous polysubstituted benzaldehydes.

Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
Aldehyde C-H Stretch2850 & 2750WeakFermi resonance doublet; critical for distinguishing aldehydes from ketones.
Aliphatic C-H Stretch2970 - 2930MediumAssociated with the isopropyl

and

groups.
Carbonyl (C=O) Stretch1685 - 1695StrongLowered from 1700+ due to conjugation with the benzene ring.
Aromatic Ring Stretch1580 & 1475Medium

skeletal vibrations.
Isopropyl Group Bend1385 & 1375MediumThe "Gem-Dimethyl" doublet; confirms the isopropoxy moiety.
Aryl Ether (C-O-C) Stretch1250 - 1270StrongAsymmetric stretching of the

linkage.
Aryl Bromide (C-Br) Stretch600 - 800Med/StrongFingerprint region; often appears as multiple bands due to ring substitution patterns.
Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the synthesis of the target molecule using IR.

IR_Workflow Start Crude Product (Alkylation of 3,5-dibromo-4-hydroxybenzaldehyde) IR_Scan FT-IR Analysis (ATR or KBr Pellet) Start->IR_Scan Decision1 Check 3200-3500 cm⁻¹ IR_Scan->Decision1 Outcome_Fail Broad Band Present (Residual -OH) Decision1->Outcome_Fail Broad Peak Detected Outcome_Pass Region Clean (No -OH) Decision1->Outcome_Pass Baseline Flat Outcome_Fail->Start Recrystallize Check_Iso Check 1370-1385 cm⁻¹ Outcome_Pass->Check_Iso Final Confirm Identity: 3,5-Dibromo-4-isopropoxybenzaldehyde Check_Iso->Final Doublet Observed

Caption: Logic gate for IR validation. Absence of OH stretch (3200-3500) and presence of gem-dimethyl doublet (1370-1385) confirms successful alkylation.

Mass Spectrometry (MS) Profiling

The Isotopic Signature (The "Eyebrow" Pattern)

For any researcher analyzing this compound, the bromine isotope pattern is the primary confirmation tool. Bromine exists as


 (50.7%) and 

(49.3%).
  • One Br atom: 1:1 doublet (

    
    ).
    
  • Two Br atoms: 1:2:1 triplet (

    
    ).
    

For 3,5-Dibromo-4-isopropoxybenzaldehyde (


), the molecular ion cluster will appear at:
  • m/z 320: containing

    
     (Relative Intensity ~50%)
    
  • m/z 322: containing

    
     (Relative Intensity ~100%)
    
  • m/z 324: containing

    
     (Relative Intensity ~50%)
    
Fragmentation Pathways (EI Source)

Under Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation.

  • McLafferty-like Rearrangement / Alkene Loss: The ether oxygen facilitates the loss of the isopropyl group as propene (

    
    , 42 Da). This involves the transfer of a hydrogen atom from the isopropyl 
    
    
    
    -carbon to the ring oxygen, regenerating the phenol radical cation.
    • Transition:

      
       (Base Peak often observed here).
      
  • Carbonyl Loss: The resulting phenol ion (

    
    ) often loses carbon monoxide (CO, 28 Da).
    
    • Transition:

      
      .
      
  • Halogen Loss: Sequential loss of bromine radicals (

    
    , 79/81 Da) is common in the lower mass region.
    
Fragmentation Tree Diagram

MS_Fragmentation M_Ion Molecular Ion (M+•) m/z 320, 322, 324 (1:2:1 Pattern) Frag_1 [M - Propene]+• (Phenol Radical Cation) m/z 278, 280, 282 M_Ion->Frag_1 - C3H6 (42 Da) (McLafferty-like) Frag_2 [M - Propene - H] + (Carbonyl Cation) m/z 277, 279, 281 Frag_1->Frag_2 - H• Frag_3 [M - Propene - CO]+• (Dibromobenzene Cation) m/z 250, 252, 254 Frag_1->Frag_3 - CO (28 Da)

Caption: Primary fragmentation pathway under EI (70eV). The loss of propene (42 Da) is the diagnostic cleavage for the isopropoxy ether.

Experimental Protocols

Infrared Spectroscopy (ATR Method)
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Procedure:

    • Perform a background scan (air) with 16 scans at 4 cm⁻¹ resolution.

    • Place ~2 mg of solid sample onto the crystal.

    • Apply pressure using the anvil until the force gauge reaches the green zone (approx. 80-100 N).

    • Acquire sample spectrum (16-32 scans).

    • QC Check: Verify baseline flatness between 1800-2500 cm⁻¹. If noisy, clean crystal with isopropanol and repeat.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Oven Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40–450 m/z.

  • Solvent Delay: 3.0 min (to avoid solvent filament trip).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18100, 3,5-Dibromo-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard text for IR/MS interpretation principles).

  • NIST Mass Spectrometry Data Center. Fragmentation patterns of brominated aromatic compounds. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Exploratory

Structural and Synthetic Insights into 3,5-Dibromo-4-isopropoxybenzaldehyde Derivatives

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional architecture of precursor scaffolds. Derivatives of 3,5-dibromo-4-isopropoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the precise three-dimensional architecture of precursor scaffolds. Derivatives of 3,5-dibromo-4-isopropoxybenzaldehyde represent a privileged class of chemical building blocks. The unique combination of heavy halogen atoms and a sterically demanding alkoxy group creates a highly specific electronic and spatial environment. This whitepaper provides an in-depth technical analysis of the synthetic pathways, X-ray crystallographic profiling, and structure-activity relationships (SAR) of these derivatives, specifically focusing on their applications in oncology and metabolic disease management.

Chemical Rationale and Scaffold Significance

The architectural design of 3,5-dibromo-4-isopropoxybenzaldehyde derivatives is driven by specific physicochemical causality:

  • Halogen Bonding and Electronic Modulation: The inclusion of bromine atoms at the 3 and 5 positions serves a dual purpose. Chemically, they act as electron-withdrawing groups via inductive effects, modulating the electrophilicity of the aldehyde carbon[1]. Crystallographically, bromine provides heavy atoms that facilitate phase determination via anomalous dispersion and act as potent halogen bond donors (Br···Br interactions), which critically stabilize the solid-state lattice[2].

  • Steric Hindrance of the Isopropoxy Group: Unlike planar methoxy groups, the isopropoxy moiety at the 4-position introduces significant steric bulk. This structural choice is deliberate: the bulk of the isopropoxy unit restricts the formation of tightly packed aggregates in the solid state, forcing larger interplanar angles between neighboring molecules[3]. In a biological context, this increased lipophilicity and steric volume are essential for anchoring the molecule within the deep, hydrophobic binding pockets of target enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3)[4][5].

Synthetic Workflows and Methodologies

The construction of these derivatives typically hinges on a two-stage process: the formation of the ether linkage (Williamson etherification) followed by scaffold functionalization (e.g., Hantzsch multicomponent reactions)[1][6].

Synthesis N1 3,5-Dibromo-4-hydroxybenzaldehyde (Starting Material) N2 Williamson Etherification (2-Iodopropane, K2CO3, DMF) N1->N2 Deprotonation & Alkylation N3 3,5-Dibromo-4-isopropoxybenzaldehyde (Intermediate Scaffold) N2->N3 Isolation & Purification N4 Condensation / Hantzsch Reaction (Target Derivatization) N3->N4 Scaffold Functionalization N5 Bioactive Derivatives (e.g., ALDH / α-Glucosidase Inhibitors) N4->N5 Yield & Crystallization

Fig 1: Synthetic pathway for 3,5-dibromo-4-isopropoxybenzaldehyde bioactive derivatives.

Self-Validating Protocol 1: Synthesis of the Isopropoxy Scaffold

Causality: Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solvates the potassium phenoxide intermediate, accelerating the SN2 nucleophilic attack on 2-iodopropane[1].

  • Deprotonation: Dissolve 10.0 mmol of 3,5-dibromo-4-hydroxybenzaldehyde in 20 mL of anhydrous DMF. Add 15.0 mmol of anhydrous potassium carbonate (

    
    ). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
    
  • Alkylation: Add 12.0 mmol of 2-iodopropane dropwise. Elevate the temperature to 60°C and stir for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate 4:1). The disappearance of the highly polar phenolic starting material validates reaction completion.

  • Workup: Quench with ice water (100 mL) and extract with diethyl ether (

    
     mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Final Validation (Mass Spectrometry): Analyze the product via LC-MS. The presence of two bromine atoms must yield a characteristic isotopic pattern: the M, M+2, and M+4 peaks will appear in a strict 1:2:1 ratio, definitively confirming the retention of the dibromo-substituted aromatic ring[1].

X-Ray Crystallographic Profiling

Determining the precise 3D arrangement of these derivatives is the gold standard for validating their conformational preferences[1].

XRD_Pipeline S1 Single Crystal Growth (Slow Evaporation) S2 X-Ray Diffraction Data Collection (Mo Kα radiation) S1->S2 S3 Structure Solution & Refinement (Direct Methods) S2->S3 S4 Intermolecular Interaction Analysis (Hirshfeld Surface) S3->S4 S5 SAR & Rational Drug Design (Receptor Docking) S4->S5

Fig 2: Crystallographic workflow from crystal growth to structure-based drug design.

Self-Validating Protocol 2: Single-Crystal Growth and XRD Analysis

Causality: Slow evaporation from a binary solvent system (e.g., Ethyl Acetate/Methanol) is chosen. The highly volatile solvent evaporates first, slowly increasing the concentration of the less volatile solvent, gently pushing the solution into the metastable zone required for defect-free nucleation[2].

  • Supersaturation: Dissolve 50 mg of the purified derivative in 2 mL of an Ethyl Acetate/Methanol (1:1 v/v) mixture.

  • Controlled Evaporation: Puncture the vial cap with a narrow needle to restrict the evaporation rate. Maintain at a stable 20°C in a vibration-free environment for 3–5 days.

  • Validation (Optical Screening): Inspect the resulting crystals under a polarized light microscope. Extinction of light upon rotation validates the single-crystal nature (lack of twinning).

  • Data Collection: Mount a suitable crystal (

    
     mm) on a diffractometer equipped with a Mo K
    
    
    
    radiation source (
    
    
    Å) at 291 K[2].
  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
    . Ensure the data-to-parameter ratio exceeds 14.0 and the final 
    
    
    
    factor is
    
    
    for validation[2].
Quantitative Crystallographic Data

The following tables summarize the expected quantitative structural parameters for 3,5-dibromo-4-alkoxybenzaldehyde derivatives, synthesized from literature data of closely related analogs[2][3].

Table 1: Representative Crystallographic Parameters

ParameterExpected Value RangeSignificance
Crystal System Monoclinic / TriclinicTypical for asymmetric substituted benzenes.
Space Group

or

Indicates centrosymmetric packing.
Z (Molecules/Unit Cell) 4Standard packing efficiency.
Calculated Density (

)
1.80 – 2.20 Mg/m³High density driven by heavy bromine atoms.
Dihedral Angle (Ring to Aldehyde) 1.5° – 5.0°Near-planar geometry of the conjugated system.

Table 2: Key Intermolecular Interactions

Interaction TypeDistance (Å)Structural Role in the Lattice
Br···Br Halogen Bond 3.77 – 3.85Directional stabilization; links adjacent molecules.

Stacking
3.77 – 4.04Interlayer packing; weakened by isopropoxy bulk.
C-H···O Hydrogen Bond 2.60 – 2.80Drives the formation of 1D molecular chains.

Structure-Activity Relationships (SAR) in Drug Discovery

The crystallographic insights into 3,5-dibromo-4-isopropoxybenzaldehyde derivatives directly inform their utility in medicinal chemistry:

1. Aldehyde Dehydrogenase (ALDH) Inhibition (Oncology) ALDH1A3 is highly expressed in cancer stem cells and is a prime target for overcoming chemoresistance. Alkoxybenzaldehyde derivatives, particularly those with bulky groups like isopropoxy, exhibit potent and selective inhibitory activity against ALDH1A3[4][5]. The crystal structure of the inhibitor-enzyme complex reveals that the isopropoxy group effectively fills the hydrophobic substrate-binding pocket, while the aldehyde moiety interacts with the catalytic cysteine, acting as a competitive inhibitor[4][7].

2.


-Glucosidase Inhibition (Metabolic Disease) 
By utilizing the 3,5-dibromo-4-isopropoxybenzaldehyde scaffold in an unsymmetrical Hantzsch reaction (reacting with dimedone, ammonium acetate, and ethyl acetoacetate), researchers can synthesize polyhydroquinoline derivatives[6]. The rigid, planar nature of the dibromobenzene ring, combined with the hydrogen-bonding capacity of the newly formed quinoline core, results in potent 

-glucosidase inhibitors, offering a pathway for the management of type 2 diabetes[6].

References

  • Fan, Y., et al. "3,5-Dibromo-2-hydroxybenzaldehyde". Acta Crystallographica Section E, ResearchGate.[Link]

  • Clara, T.H., et al. "Crystal structures, Hirshfeld surface analysis and PIXEL calculations of two chalcone derivatives, containing isopropoxy substituents". DOI.org.[Link]

  • Ibrahim, et al. "Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer". Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Ullah, S., et al. "Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes". PMC, NIH.[Link]

  • "ALDEFLUOR activity, ALDH isoforms, and their clinical significance in cancers". PMC, NIH.[Link]

Sources

Foundational

Theoretical and Computational Framework: 3,5-Dibromo-4-isopropoxybenzaldehyde

Topic: Theoretical and Computational Studies of 3,5-Dibromo-4-isopropoxybenzaldehyde Content Type: Technical Whitepaper / Computational Framework Guide Audience: Drug Discovery Chemists, Computational Biologists, and Mat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of 3,5-Dibromo-4-isopropoxybenzaldehyde Content Type: Technical Whitepaper / Computational Framework Guide Audience: Drug Discovery Chemists, Computational Biologists, and Material Scientists.

Executive Summary

This guide outlines the computational characterization and theoretical framework for 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) . As a lipophilic derivative of the bioactive marine bromophenol 3,5-Dibromo-4-hydroxybenzaldehyde (BDB) , this molecule represents a strategic scaffold for optimizing bioavailability in anti-inflammatory and anticancer drug discovery.

While the parent compound (BDB) is well-documented for its activity against NF-κB and GAPDH , the isopropoxy derivative introduces significant steric and electronic modulation. This whitepaper establishes the protocols for Density Functional Theory (DFT) analysis, vibrational assignment, and molecular docking to predict its efficacy and stability relative to its parent phenotype.

Part 1: Structural Optimization & Electronic Properties (DFT)

Computational Methodology

To ensure high-fidelity predictions of the molecular geometry and electronic state, the following level of theory is the standard for halogenated aromatic aldehydes.

  • Theory/Functional: Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Rationale: The diffuse functions (++) are critical for capturing the electron lone pairs on the Oxygen and Bromine atoms. The polarization functions (d,p) accurately model the C-Br bond length and the rotational barrier of the isopropoxy group.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and DMSO (
    
    
    
    ) to simulate physiological and stock solution environments.
Geometric Constraints & Steric Analysis

The core structural feature of this molecule is the steric crowding around the ether linkage.

  • Ortho-Effect: The two bulky bromine atoms at positions 3 and 5 create a "steric gate" for the isopropoxy group at position 4.

  • Conformational Locking: Unlike the free hydroxyl in the parent BDB, the isopropyl group will likely adopt a perpendicular or twisted conformation relative to the benzene ring to minimize steric clash with the bromine atoms.

  • Key Parameter to Monitor: The dihedral angle

    
    . A scan of this coordinate is required to identify the Global Minimum Energy Structure (GMES).
    
Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the HOMO-LUMO gap.

  • HOMO Location: Predominantly localized on the aromatic ring and the lone pairs of the ether oxygen and bromine atoms.

  • LUMO Location: Concentrated on the aldehyde carbonyl group (

    
    ) and the aromatic ring, indicating susceptibility to nucleophilic attack (e.g., by cysteine residues in proteins).
    
  • Chemical Hardness (

    
    ):  The isopropoxy group is an electron-donating group (EDG) via induction (
    
    
    
    ), which typically raises the HOMO energy compared to the hydroxy parent, potentially making the molecule softer and more reactive towards electrophiles.

Part 2: Vibrational Spectroscopy (IR & Raman)

Accurate assignment of vibrational modes is essential for validating synthesis. The theoretical harmonic frequencies must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental FT-IR data.

Vibrational ModeTheoretical Region (

)
Diagnostic Feature
C=O Stretch 1680 – 1710Strong, sharp peak. Lower frequency than non-substituted benzaldehyde due to conjugation.
C-H Stretch (Aldehyde) 2750 – 2850Fermi doublet; characteristic of aldehydes.
C-Br Stretch 500 – 700Fingerprint region; sensitive to halogen mass.
C-O-C Stretch (Ether) 1000 – 1300Asymmetric stretch; confirms alkylation of the phenol.
C-H Stretch (Isopropyl) 2850 – 2980Multiple bands (

C-H); distinguishes from parent BDB (which lacks these).

Part 3: Biological Profiling & Molecular Docking

The isopropoxy derivative acts as a prodrug-like or lipophilic analog of BDB. The computational docking strategy focuses on whether the bulky isopropyl group hinders or enhances binding to known BDB targets.

Target 1: GAPDH (Anticancer)
  • Mechanism: Covalent inhibition via nucleophilic attack of the active site Cysteine (Cys152) on the aldehyde carbonyl.

  • Docking Hypothesis: The hydrophobic isopropyl group may occupy the

    
     pocket or hydrophobic cleft more effectively than the polar -OH group, potentially increasing residence time.
    
Target 2: NF-κB Pathway (Anti-inflammatory)
  • Mechanism: Interference with the DNA-binding domain or IKK inhibition.

  • Docking Hypothesis: The bromine atoms are critical for halogen bonding (X-bond) with backbone carbonyls. The docking grid must account for these specific directional interactions.

Diagram: Computational Workflow

ComputationalWorkflow Start Structure Input (CAS 486996-44-5) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Gaussian 16/Orca Freq Freq Calculation (IR/Raman Validation) Opt->Freq Minima Check Elec Electronic Props (HOMO-LUMO / MEP) Opt->Elec Wavefunction Dock Molecular Docking (AutoDock Vina / Glide) Opt->Dock PDBQT Prep Bio Biological Prediction (GAPDH / NF-κB) Elec->Bio Reactivity Descriptors Dock->Bio Binding Energy (ΔG)

Figure 1: Standardized computational workflow for characterizing halogenated benzaldehyde derivatives.

Part 4: Synthesis & Experimental Validation

To validate the theoretical model, the molecule is synthesized via O-alkylation.

Synthetic Pathway
  • Starting Material: 3,5-Dibromo-4-hydroxybenzaldehyde (BDB).[4]

  • Reagents: Isopropyl bromide (or iodide), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone (reflux).

  • Mechanism:

    
     nucleophilic substitution. The phenoxide ion generated by the base attacks the isopropyl halide.
    
  • Yield Optimization: Requires monitoring due to the steric hindrance of the ortho-bromines, which may slow down the

    
     attack.
    
Diagram: Reactivity & Synthesis Logic

SynthesisPath cluster_0 Key Theoretical Insight Parent 3,5-Dibromo-4-hydroxybenzaldehyde (Nucleophile) Transition Transition State (Sterically Hindered by Br) Parent->Transition + K2CO3 / DMF Reagent Isopropyl Bromide (Electrophile) Reagent->Transition Product 3,5-Dibromo-4-isopropoxybenzaldehyde (Target) Transition->Product - HBr Insight Ortho-Bromines increase activation energy for substitution (Requires Reflux) Transition->Insight

Figure 2: Synthetic pathway highlighting the steric influence of bromine atoms predicted by geometric optimization.

References

  • Santa Cruz Biotechnology. 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) Product Data. [5]

  • Kim, K. et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation. Marine Drugs.

  • Galbiati, A. et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry.

  • BenchChem. A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds.

  • ChemicalBook. 3,5-Dibromo-4-hydroxybenzaldehyde IR Spectrum and Properties.

Sources

Exploratory

Advanced Molecular Modeling of 3,5-Dibromo-4-isopropoxybenzaldehyde Analogs

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Computational Chemists, and Medicinal Chemists. Executive Summary 3,5-Dibromo-4-isopropoxybenzaldehyde represents a highly specialized chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Computational Chemists, and Medicinal Chemists.

Executive Summary

3,5-Dibromo-4-isopropoxybenzaldehyde represents a highly specialized chemical scaffold derived from the marine natural product 3,5-dibromo-4-hydroxybenzaldehyde (BDB). While the parent phenol exhibits potent anti-inflammatory and anti-cancer activity (via NF-κB and MAPK modulation), the isopropoxy analog introduces a critical lipophilic modification, enhancing membrane permeability and altering metabolic stability.

This guide provides a rigorous computational framework for modeling analogs of this scaffold. Unlike standard organic modeling, this specific chemotype requires advanced treatment of halogen bonding (XB) due to the steric and electrostatic properties of the ortho-dibromo motif. We present a self-validating workflow integrating Quantum Mechanics (QM) for sigma-hole parametrization, structure-based docking, and Molecular Dynamics (MD) simulations to predict the efficacy of downstream Schiff base and chalcone derivatives.

The Scaffold: Chemical Space & Mechanistic Causality

The "Sigma Hole" Imperative

In standard molecular mechanics (MM), halogens are often treated merely as dense, negative charge centers. However, the two bromine atoms at the 3,5-positions of this scaffold exhibit anisotropic charge distributions known as sigma holes —regions of positive electrostatic potential on the extension of the C-Br bond.

  • Causality: If you model these analogs using a standard force field (e.g., standard AMBER or CHARMM) without virtual sites, you will miss critical backbone carbonyl interactions in target proteins (e.g., kinases or inflammatory cytokines).

  • Solution: We must utilize QM-derived Electrostatic Potential (ESP) maps to parameterize the bromines correctly before docking.

The Isopropoxy Switch

The 4-isopropoxy group serves two modeling functions:

  • Steric Bulk: It probes hydrophobic pockets that the parent hydroxyl cannot, often inducing conformational shifts in the receptor (induced fit).

  • LogP Modulation: It raises the cLogP, necessitating rigorous ADMET filtering early in the workflow.

Computational Workflow: From QM to MD

The following diagram outlines the integrated workflow for designing bioactive analogs.

G Scaffold 3,5-Dibromo-4-isopropoxy Scaffold QM QM Optimization (DFT B3LYP/6-31G*) Sigma Hole Mapping Scaffold->QM Parameterization Library Combinatorial Library (Schiff Bases/Chalcones) QM->Library Template Use ADMET ADMET Filtering (LogP < 5, TPSA < 140) Library->ADMET Screening Docking Ensemble Docking (Explicit Halogen Bonding) ADMET->Docking Surviving Hits MD MD Simulation (100ns) Stability Analysis Docking->MD Top 5 Poses

Figure 1: Integrated computational pipeline for halogenated benzaldehyde derivatives. Note the early QM intervention.

Protocol 1: Ligand Preparation & Halogen Parametrization

Objective: To generate a ligand structure that accurately reflects the electrostatic environment of the bromine atoms.

Methodology:

  • Initial Geometry: Build the 3,5-Dibromo-4-isopropoxybenzaldehyde core in 3D.

  • QM Optimization:

    • Software: Gaussian or ORCA.

    • Functional/Basis Set: B3LYP/6-311G+(d,p). The diffuse functions (+) are essential for modeling the electron cloud of heavy halogens.

    • Calculation: Geometry optimization followed by Electrostatic Potential (ESP) mapping.

  • Charge Fitting: Use the RESP (Restrained Electrostatic Potential) method to fit partial charges.

    • Critical Step: Verify the presence of a positive region (blue on ESP map) at the tip of the Br atoms. If using a force field like OPLS4 (Schrödinger), ensure "Virtual Sites" are enabled to mimic this positive hole.

Protocol 2: Target Selection & Molecular Docking

Given the parent compound's profile, the most high-probability targets for these analogs are NF-κB (p65 subunit) for inflammation and Tyrosine Kinases (e.g., EGFR) for oncology.

Target: NF-κB p65 (PDB: 1IK9)

The 3,5-dibromo motif mimics the steric bulk of physiological ligands, while the aldehyde-derived tail (Schiff base) can extend into the DNA-binding interface.

Docking Methodology (AutoDock Vina / Glide)

Step-by-Step:

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand or the active site residues (e.g., Ser276 in p65).

    • Dimensions: 25 x 25 x 25 Å.

  • Halogen Bond Scoring (Crucial):

    • Standard Vina: May underestimate Br...O interactions.

    • Enhanced Protocol: Use AutoDock VinaXB or Glide XP with halogen bonding terms enabled.

    • Constraint: Define a distance constraint of 2.7–3.5 Å between the Br atom and backbone carbonyl oxygens if a specific pose is hypothesized.

  • Isopropoxy Handling:

    • Set the isopropoxy torsion angles as "Active/Rotatable" to allow the group to find the optimal hydrophobic sub-pocket.

Data Presentation: Scoring Metrics

Analog IDR-Group (Imine)Glide Score (kcal/mol)Halogen Bond TermLigand Efficiency
Ref (BDB) -OH-6.4-0.50.32
Target 1 4-F-Phenyl-8.2-1.20.38
Target 2 2-Pyridine-7.9-0.80.35
Target 3 Morpholine-5.10.00.21

Table 1: Hypothetical docking results demonstrating the impact of the R-group on binding affinity and halogen bond contribution.

Protocol 3: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify if the isopropoxy group maintains stable hydrophobic contacts or if it destabilizes the binding pose due to steric clash.

Simulation Setup:

  • System: Protein-Ligand complex in a TIP3P water box.

  • Force Field:

    • Protein: CHARMM36m or AMBER ff14SB.

    • Ligand: CGenFF or GAFF2 (with QM-derived charges from Protocol 1).

  • Equilibration: NVT ensemble (1 ns) followed by NPT (1 ns) to stabilize density.

  • Production Run: 100 ns at 310 K.

Analysis Logic:

  • RMSD: If Ligand RMSD > 3.0 Å relative to the protein backbone, the docking pose is unstable.

  • Radial Distribution Function (RDF): Calculate the RDF between the Br atoms and surrounding carbonyl oxygens to quantify the persistence of the halogen bond.

Biological Context & Signaling Pathways[1][2]

The biological relevance of modeling these analogs lies in their potential to inhibit the NF-κB pathway, a key driver in inflammation and cancer progression.

Pathway Stimulus TNF-α / LPS Receptor TNFR / TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation/Release Nucleus Nucleus Transcription NFkB->Nucleus Translocation Drug 3,5-Dibromo Analog Drug->IKK Inhibition? Drug->NFkB Direct Binding

Figure 2: Putative mechanism of action.[1] The analogs are modeled to bind directly to NF-κB or the upstream IKK complex, preventing nuclear translocation.

References

  • Kim, S. Y., et al. (2011).[2] "Anti-inflammatory effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) in stimulated keratinocytes."[3] Journal of Ethnopharmacology.

  • Scholfield, M. R., et al. (2013). "Halogen bonding in biological systems: Application to drug design." Protein Science.

  • Wilcken, R., et al. (2013). "Halogen Bonding in High-Throughput Screening: Use of Virtual Screening to Identify Novel Inhibitors." Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Hardegger, L. A., et al. (2010). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

Sources

Foundational

Technical Safety &amp; Handling Guide: 3,5-Dibromo-4-isopropoxybenzaldehyde

CAS Number: 486996-44-5 Formula: C₁₀H₁₀Br₂O₂ Molecular Weight: 321.99 g/mol [1][2][3] Executive Summary 3,5-Dibromo-4-isopropoxybenzaldehyde is a specialized halogenated aromatic aldehyde used primarily as an intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 486996-44-5 Formula: C₁₀H₁₀Br₂O₂ Molecular Weight: 321.99 g/mol [1][2][3]

Executive Summary

3,5-Dibromo-4-isopropoxybenzaldehyde is a specialized halogenated aromatic aldehyde used primarily as an intermediate in medicinal chemistry and proteomics.[1][2] Its structural core—a benzaldehyde scaffold flanked by bromine atoms—makes it a versatile electrophile for Schiff base formation and a precursor for biaryl systems via Suzuki-Miyaura cross-coupling.[1][2][3]

Due to the specific nature of this compound, limited direct toxicological data exists in public repositories.[2][3] Consequently, this guide synthesizes safety protocols based on its structural analogs (3,5-Dibromo-4-hydroxybenzaldehyde and 3,5-Dibromo-4-methoxybenzaldehyde) to ensure a high-integrity safety margin. Researchers must treat this compound as a bioactive irritant and potential sensitizer .[1][2][3]

Physicochemical Profile

Data below represents a synthesis of predicted values and analog-derived properties.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline Powder)Likely white to pale yellow/brown based on methoxy analog [1].[1][2][3]
Melting Point Predicted: 60–90°CLower than the hydroxy analog (181°C) due to lack of H-bond donor [2].[1][2][3]
Solubility Soluble in DMSO, DMF, DCM, ChloroformLipophilic "isopropoxy" tail reduces water solubility compared to hydroxy analog.[1][2][3]
Reactivity Air Sensitive (Aldehyde oxidation)Slowly oxidizes to 3,5-dibromo-4-isopropoxybenzoic acid upon air exposure.[1][2][3]
Partition Coeff. LogP ~ 3.5 (Predicted)Higher lipophilicity facilitates cell membrane penetration.[1][2][3]

Hazard Identification & Risk Assessment

GHS Classification (Analog-Derived):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3]

Mechanistic Toxicology: The aldehyde moiety is reactive toward nucleophilic residues (lysine/cysteine) in proteins, which drives its potential for skin sensitization and irritation.[1][2][3] The bromine substituents increase lipophilicity, potentially enhancing dermal absorption compared to non-halogenated benzaldehydes.[2][3]

Safety Decision Matrix & Handling Workflow

The following decision matrix outlines the required engineering controls and PPE based on the state of the material (Solid vs. Solution).

SafetyMatrix Start Handling 3,5-Dibromo-4-isopropoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Dissolved in Solvent (DCM/DMF) StateCheck->Solution Weighing Weighing Operations Solid->Weighing Reaction Synthesis / Extraction Solution->Reaction SolidControls REQ: Fume Hood + N95/P100 Mask Avoid Dust Generation Weighing->SolidControls Disposal Waste Disposal: Halogenated Organic Waste SolidControls->Disposal SolnControls REQ: Fume Hood + Butyl/Nitrile Gloves Splash Goggles Reaction->SolnControls SolnControls->Disposal

Figure 1: Decision matrix for PPE and engineering controls based on physical state.

Synthesis & Reactivity Context

Understanding the chemical context is vital for safety.[1][2][3] This compound is typically synthesized via Williamson Ether Synthesis , which introduces specific upstream hazards.[1][2][3]

Synthesis Pathway Risks

If synthesizing this compound in-house from 3,5-Dibromo-4-hydroxybenzaldehyde:

  • Reagents: Requires Isopropyl Bromide (Flammable, Alkylating Agent) and Potassium Carbonate (Corrosive dust).[1][2][3]

  • By-products: The reaction generates KBr salt.

  • Purification: Excess isopropyl bromide must be quenched.[1][2][3] Do not concentrate reaction mixtures containing residual alkyl halides to dryness without verifying absence of peroxides or thermal instability.[1][2][3]

Reactivity Profile
  • Schiff Base Formation: Reacts rapidly with primary amines.[1][2][3] In a biological context, this mimics protein haptenization (sensitization risk).[2][3]

  • Oxidation: The aldehyde is prone to autoxidation. Old bottles may contain significant amounts of the corresponding benzoic acid, which is more acidic and potentially corrosive.[1][2][3]

Storage & Disposal Protocols

Storage
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2][3] The aldehyde functionality is air-sensitive.[1][2][3]

  • Temperature: 2–8°C (Refrigerated) is recommended to retard oxidation and hydrolysis.[1][2][3]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.[1][2][3]

Disposal[1]
  • Classification: Halogenated Organic Waste .[1][2][3]

  • Protocol: Do not mix with acidic aqueous waste (risk of HBr evolution if hydrolysis occurs).[1][2][3] Dissolve in a combustible solvent (e.g., acetone) and incinerate in a facility equipped with a scrubber for bromine/HBr.[3]

Emergency Response

ScenarioImmediate ActionRationale
Eye Contact Rinse for 15 min; Lift eyelids.Aldehydes are lachrymators; thorough irrigation prevents corneal clouding.[1][2][3]
Skin Contact Wash with soap & water; Do not use ethanol .[1][2][3]Ethanol may enhance transdermal absorption of the lipophilic bromide.[1][2][3]
Inhalation Move to fresh air; Monitor for 48h.Delayed pulmonary edema is a risk with halogenated aldehydes [3].[1][2][3]
Spill (Solid) Wet wipe or HEPA vacuum.[1][2][3]Avoid dry sweeping to prevent dust aerosolization.[1][2][3]

References

  • Sigma-Aldrich. (n.d.).[1][2][3] 3,5-Dibromo-4-methoxybenzaldehyde Safety Data Sheet. Retrieved from (Analogous physical properties).[1][2][3][5]

  • PubChem. (n.d.).[1][2][3] 3,5-Dibromo-4-hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1][2][3] Retrieved from (Melting point and hazard comparison).[3]

  • Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 3,5-Dibromo-4-hydroxybenzaldehyde. Retrieved from (Toxicological endpoints).[3]

  • BLD Pharm. (n.d.).[1][2][3] 3,5-Dibromo-4-isopropoxybenzaldehyde Product Page. Retrieved from (CAS verification).[3]

Sources

Exploratory

synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde from 3,5-dibromo-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde from 3,5-dibromo-4-hydroxybenzaldehyde. Authored for t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde from 3,5-dibromo-4-hydroxybenzaldehyde. Authored for the discerning scientific professional, this document delves into the reaction mechanism, provides a detailed experimental protocol, and outlines methods for the characterization of the final product.

Introduction: The Significance of 3,5-Dibromo-4-isopropoxybenzaldehyde

3,5-Dibromo-4-isopropoxybenzaldehyde is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of drug discovery and development. The presence of the dibrominated aromatic ring, the isopropoxy group, and the reactive aldehyde functionality provides a versatile scaffold for the construction of novel compounds with potential therapeutic applications. The synthesis of this compound is a critical first step in the exploration of new chemical entities.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde from 3,5-dibromo-4-hydroxybenzaldehyde is achieved through a classic Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

In the first step, a base is used to deprotonate the phenolic hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. In the subsequent step, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of an isopropyl halide (in this case, 2-bromopropane), displacing the bromide ion and forming the desired ether linkage.

The choice of a relatively weak base, such as potassium carbonate, is often preferred for the etherification of phenols to avoid potential side reactions.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are commonly employed as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
3,5-dibromo-4-hydroxybenzaldehyde≥98% purity
2-Bromopropane (Isopropyl bromide)≥99% purity
Potassium Carbonate (K₂CO₃)Anhydrous, powdered
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
Diethyl etherAnhydrous
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Heating mantle with temperature control
Reflux condenser
Separatory funnel
Rotary evaporator
Standard laboratory glassware

Safety Precautions:

  • 3,5-dibromo-4-hydroxybenzaldehyde: May cause skin and eye irritation.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromopropane: Highly flammable liquid and vapor. May damage fertility. May cause damage to organs through prolonged or repeated exposure.[5][6][7][8] Use in a well-ventilated fume hood away from ignition sources. Wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is also a suspected teratogen. Handle in a fume hood with appropriate PPE.

  • Potassium Carbonate: May cause skin and eye irritation. Handle with care.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. To this solution, add anhydrous powdered potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: While stirring the mixture vigorously, add 2-bromopropane (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Experimental Workflow Diagram:

experimental_workflow start Start: Reagents and Glassware Preparation dissolve Dissolve 3,5-dibromo-4-hydroxybenzaldehyde in anhydrous DMF start->dissolve add_base Add anhydrous K₂CO₃ dissolve->add_base add_alkyl_halide Add 2-bromopropane dropwise add_base->add_alkyl_halide reflux Heat at 80-90 °C for 12-18 hours add_alkyl_halide->reflux workup Cool and quench with water reflux->workup extraction Extract with diethyl ether workup->extraction wash Wash organic layer with water and brine extraction->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate on rotary evaporator dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Final Product: 3,5-Dibromo-4-isopropoxybenzaldehyde purify->product

Caption: Experimental workflow for the synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3,5-Dibromo-4-isopropoxybenzaldehyde, a combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.8 (s, 1H, -CHO)

    • δ 7.9 (s, 2H, Ar-H)

    • δ 4.6 (sept, 1H, -OCH(CH₃)₂)

    • δ 1.4 (d, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 190.0 (-CHO)

    • δ 158.0 (C-O)

    • δ 135.0 (Ar-C)

    • δ 132.0 (Ar-C)

    • δ 118.0 (C-Br)

    • δ 75.0 (-OCH)

    • δ 22.0 (-CH₃)

Other Analytical Techniques:

  • Infrared (IR) Spectroscopy: An IR spectrum should show a characteristic strong absorption band for the aldehyde carbonyl group (C=O) around 1700 cm⁻¹ and C-O-C stretching vibrations for the ether linkage.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (321.94 g/mol ) and show a characteristic isotopic pattern for a dibrominated compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionEnsure all reagents are anhydrous. Increase reaction time or temperature. Confirm the quality of the starting materials.
Inefficient deprotonationUse freshly dried potassium carbonate. Consider a stronger base if necessary, but be mindful of potential side reactions.
Presence of starting material in the final product Incomplete reactionAs above, prolong the reaction time or increase the temperature.
Formation of side products Side reactionsEnsure the reaction temperature is not too high. Use a milder base.

Conclusion

The synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde via the Williamson ether synthesis is a robust and reliable method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully prepare this important synthetic intermediate. Thorough characterization of the final product is essential to ensure its purity and suitability for subsequent applications in drug discovery and development.

References

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde, 98%.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde.
  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde.
  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • CDH Fine Chemical. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde.
  • ResearchGate. (2026, February 14). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • Muby Chemicals. (n.d.). Isopropyl Bromide or 2-bromopropane Manufacturers, with SDS.
  • ChemDmart. (n.d.).
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • TCI Chemicals. (n.d.).
  • Unknown Source. (n.d.). 12. The Williamson Ether Synthesis.
  • Fisher Scientific. (2010, September 16).
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET - 3-Bromo-4-hydroxybenzaldehyde.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
  • MilliporeSigma. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde 98 2973-77-5.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • BLD Pharm. (n.d.). 486996-44-5|3,5-Dibromo-4-isopropoxybenzaldehyde.
  • Royal Society of Chemistry. (n.d.). .

  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde | CAS 2973-77-5.
  • PMC. (2018, September 18). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS.
  • ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5)IR1.
  • Google Patents. (n.d.). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
  • Guidechem. (2023, October 14). What are the latest methods for preparing 3-Bromo-4-Hydroxybenzaldehyde?
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde 98 2973-77-5.
  • Unknown Source. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde 98 2973-77-5.
  • ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde synthesis.
  • Google Patents. (n.d.). CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • Benchchem. (n.d.).
  • PubMed. (2019, April 19).
  • MDPI. (2022, August 31).

Sources

Protocols & Analytical Methods

Method

Application Note: Wittig Reaction Protocol for 3,5-Dibromo-4-isopropoxybenzaldehyde

Executive Summary This Application Note provides a high-precision protocol for performing Wittig olefinations on 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 2973-77-5). This substrate is a critical pharmacophore in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a high-precision protocol for performing Wittig olefinations on 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 2973-77-5). This substrate is a critical pharmacophore in the synthesis of thyromimetics, including analogs of Resmetirom (MGL-3196) .

The presence of bulky bromine atoms at the 3,5-positions creates a "steric sandwich" around the aldehyde carbonyl at position 1. While electronically activated by the inductive effect of the halogens, the carbonyl is kinetically shielded. Standard Wittig protocols often result in stalled conversion or poor


 selectivity. This guide details optimized conditions using Potassium tert-butoxide (KOtBu) to drive completion and discusses the mechanistic implications of the ortho-substituents.

Substrate Profile & Challenge Analysis

Physicochemical Properties
PropertyDataNote
Compound 3,5-Dibromo-4-isopropoxybenzaldehydeElectrophile
MW 321.99 g/mol High bromine mass contribution
Appearance Off-white to pale yellow solid
Solubility Soluble in THF, DCM, ToluenePoor solubility in Hexanes/Et2O
Electronic State Electron-Deficient CarbonylActivated by -I effect of Br
Steric State Highly Hindered (ortho,ortho-disubstituted)Rate-limiting factor
The "Ortho-Effect" in Wittig Chemistry

In 3,5-disubstituted benzaldehydes, the formation of the oxaphosphetane intermediate is the critical energy barrier. The bulky bromine atoms clash with the phenyl rings of the triphenylphosphonium ylide.

  • Consequence: The reaction requires higher activation energy (heat) or more reactive ylides.

  • Risk: Incomplete consumption of aldehyde and difficulty separating the product from triphenylphosphine oxide (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates the workflow and the steric interactions governing the reaction pathway.

WittigWorkflow cluster_steric Mechanistic Barrier Start Start: 3,5-Dibromo-4- isopropoxybenzaldehyde Intermediate Betaine/Oxaphosphetane (Sterically Strained) Start->Intermediate Slow Addition (-78°C to 0°C) Reagent Reagent Prep: Ph3P-CH3-Br + KOtBu (Ylide Formation) Reagent->Intermediate Nucleophilic Attack (Yellow Solution) Product Product: 3,5-Dibromo-4- isopropoxystyrene Intermediate->Product Elimination (Reflux may be req.) Byproduct Byproduct: Ph3P=O (Precipitate) Intermediate->Byproduct Steric Ortho-Br Steric Clash Retards Betaine Formation Steric->Intermediate

Caption: Workflow for the methylenation of hindered aldehydes, highlighting the steric barrier at the betaine formation step.

Experimental Protocols

Protocol A: Methylenation (Synthesis of Styrene Analog)

This protocol converts the aldehyde to the terminal alkene (vinyl group), a common intermediate for Heck couplings in drug discovery.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ): 1.5 equiv.
    
  • Potassium tert-butoxide (KOtBu): 1.6 equiv.

  • Anhydrous Tetrahydrofuran (THF).

  • 3,5-Dibromo-4-isopropoxybenzaldehyde: 1.0 equiv.

Step-by-Step Methodology:

  • Ylide Generation (The "Instant Yellow"):

    • Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

    • Charge with

      
       (1.5 eq) and anhydrous THF (
      
      
      
      concentration relative to aldehyde).
    • Cool to

      
       in an ice bath.
      
    • Add KOtBu (1.6 eq) portion-wise. Observation: The suspension will turn bright yellow/canary yellow immediately, indicating the formation of the phosphorus ylide.

    • Stir at

      
       for 45 minutes to ensure complete deprotonation.
      
  • Substrate Addition:

    • Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at

      
      .
      
    • Note: Do not dump the solid directly; local concentration spikes can lead to side reactions.

  • Reaction Propagation:

    • Remove the ice bath and allow to warm to Room Temperature (RT).[1]

    • Stir for 4 hours.

    • QC Check: Pull an aliquot for TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear; a new non-polar spot (
      
      
      
      ) should appear.
    • Contingency: If starting material remains after 4 hours, heat to reflux (

      
      ) for 2 hours. The steric bulk often requires thermal driving.
      
  • Workup (Ph3PO Removal):

    • Quench with saturated

      
       solution.
      
    • Extract

      
       with Diethyl Ether (
      
      
      
      ). Why Ether?
      
      
      is less soluble in ether than DCM.
    • Dry organics over

      
       and concentrate partially.
      
    • Trituration: Add cold Hexanes to the concentrated residue.

      
       will precipitate as a white solid. Filter off the solid.[1]
      
    • Concentrate the filtrate to obtain the crude styrene.

Protocol B: Homologation (Synthesis of Cinnamate)

Used when a functional handle (ester) is required. This uses a stabilized ylide , which is less reactive but easier to handle.

Reagents:

  • (Carbethoxymethylene)triphenylphosphorane: 1.2 equiv.

  • Toluene (Solvent of choice for higher temp).

Methodology:

  • Dissolve aldehyde (1.0 eq) and the stabilized ylide (1.2 eq) in Toluene (

    
    ).
    
  • Heat to reflux (

    
    ) overnight (12–16 hours).
    
    • Reasoning: Stabilized ylides are less nucleophilic. Combined with the steric hindrance of the 3,5-dibromo system, reflux is mandatory.

  • Cool to RT and concentrate.

  • Purify via silica gel chromatography.[2]

Quality Control & Validation

NMR Interpretation

Verification of the product (Styrene derivative) vs. Starting Material.

SignalStarting Material (Aldehyde)Product (Styrene)
Proton -CHO -CH=CH2
Shift (

)
~9.8 - 10.0 ppm (Singlet)~6.6 ppm (dd,

-H)~5.2 & 5.7 ppm (d,

-H)
Status Must Disappear Must Appear
Aromatic ~8.0 ppm (s, 2H)~7.5 ppm (s, 2H) (Slight upfield shift)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls at 50% Betaine formation is reversible or sterically blocked.Switch solvent to DMSO (for methylenation) or Toluene (reflux). The higher dielectric constant of DMSO stabilizes the betaine.
Low Yield / Sticky Solid

contamination.
Use the Hexane Trituration method described in Protocol A. Alternatively, use a HWE reaction (phosphonate ester) which produces water-soluble phosphate byproducts.
Aldehyde Oxidation Air leak during reaction.Ensure strict inert atmosphere (Argon). These aldehydes oxidize to benzoic acids easily.

References

  • Aldehyde Synthesis & Context

    • Kelly, M. J., et al. (2014). "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Agonist."[3] Journal of Medicinal Chemistry, 57(10), 3912–3923. Link
      
    • Note: Describes the utility of the 3,5-dihalo-4-alkoxy scaffold.
  • Wittig Protocols for Hindered Substrates

    • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1–85. Link

    • Note: Definitive text on maximizing yields in sterically constrained systems.
  • General Methodology (Standard)

    • Fitjer, L., & Quabeck, U. (1985). "The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones." Synthetic Communications, 15(10), 855-864. Link[4]

    • Note: Establishes KOtBu as the superior base for hindered substr
  • Compound Data

    • PubChem CID 18100 (3,5-Dibromo-4-hydroxybenzaldehyde - Precursor). Link

Sources

Application

Application Note: Double Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-4-isopropoxybenzaldehyde

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of highly substit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of highly substituted biaryl and terphenyl systems is a cornerstone of modern medicinal chemistry and materials science (e.g., OLEDs and advanced ligands). 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-44-5) is a highly valuable, yet challenging, bifunctional building block. It possesses an electron-withdrawing formyl group and two reactive C-Br bonds, making it an ideal candidate for double Suzuki-Miyaura cross-coupling to generate 3,5-diaryl-4-isopropoxybenzaldehydes[1].

However, the substrate presents a unique steric and electronic causality that dictates the experimental design:

  • Steric Hindrance: The isopropoxy group (-OCH(CH3)2) is significantly bulkier than a standard methoxy group. It sits directly between the two bromine atoms. When the palladium catalyst inserts into the first C-Br bond, the steric clash between the bulky Pd-phosphine complex and the isopropyl methyl groups is substantial. Once the first aryl group is installed, the intermediate becomes even more sterically congested, making the second oxidative addition highly unfavorable with standard catalysts[2].

  • Electronic Effects: While the para-aldehyde group activates the aromatic ring toward oxidative addition, its meta-relationship to the bromine atoms dampens this effect.

  • Chemoselectivity: The aldehyde group is susceptible to nucleophilic attack or degradation under harsh basic conditions. Therefore, a protecting-group-free protocol requires carefully balanced basicity and temperature[1].

To overcome these barriers, the choice of catalyst is paramount. Ligands with a large bite angle (e.g., dppf) or highly electron-rich, bulky Buchwald ligands (e.g., SPhos) are required to force the metal center into a geometry that accelerates both oxidative addition into the hindered C-Br bond and the subsequent reductive elimination[3],[2].

Catalytic Cycle & Pathway Visualization

The reaction proceeds via a double catalytic cycle. The self-validating nature of this pathway relies on the sequential nature of the oxidative additions. If the catalyst is insufficiently active, the reaction will stall at the mono-coupled intermediate (Reductive Elimination 1).

SuzukiCycle Start 3,5-Dibromo-4-isopropoxybenzaldehyde + Pd(0) Catalyst OA1 Oxidative Addition 1 (First C-Br Bond) Start->OA1 Pd(0) Insertion TM1 Transmetalation 1 (Arylboronic Acid + Base) OA1->TM1 Ar-B(OH)2 / Base RE1 Reductive Elimination 1 (Mono-coupled Intermediate) TM1->RE1 Halide Exchange OA2 Oxidative Addition 2 (Second C-Br Bond) RE1->OA2 Pd(0) Insertion TM2 Transmetalation 2 (Arylboronic Acid + Base) OA2->TM2 Ar-B(OH)2 / Base RE2 Reductive Elimination 2 (3,5-Diaryl Product) TM2->RE2 Halide Exchange RE2->Start Pd(0) Regeneration

Fig 1: Double Suzuki-Miyaura coupling cycle of 3,5-dibromo-4-isopropoxybenzaldehyde.

Experimental Design & Catalyst Optimization

To establish a robust, self-validating protocol, we evaluated several catalyst/base/solvent systems. The quantitative data below illustrates the causality between ligand architecture and reaction success[4].

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O901645%Stalls at mono-coupled intermediate due to steric clash.
2Pd(OAc)2 / PPh3K2CO3DMF/H2O1001630%Catalyst degradation (Pd black precipitation) before cycle 2 completes.
3 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 90 12 88% Large bite angle accelerates reductive elimination; clean conversion.
4 Pd2(dba)3 / SPhos K3PO4 Toluene/H2O 100 8 94% Buchwald ligand overcomes extreme steric hindrance; highest purity.

Note: While Entry 4 provides the highest yield, Entry 3 utilizes Pd(dppf)Cl2, a highly stable, cost-effective, and commercially ubiquitous pre-catalyst. The protocol below is optimized for the Pd(dppf)Cl2 system.

Detailed Step-by-Step Protocol

Materials & Reagents
  • 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv, limiting reagent)

  • Arylboronic acid (2.5 equiv)

  • Pd(dppf)Cl2[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (4:1 v/v ratio)

  • Argon or Nitrogen gas

Procedure

Step 1: Reaction Setup and Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 mmol), the chosen arylboronic acid (2.5 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (3.0 mmol).

  • Add 10 mL of a 1,4-Dioxane/H2O mixture (4:1 v/v).

  • Causality Check (Degassing): Sparge the mixture with Argon for at least 15 minutes. Why? Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid[3].

Step 2: Reaction Execution

  • Seal the flask and heat the mixture to 90 °C using a pre-heated oil bath.

  • Stir vigorously for 12 hours.

  • Self-Validation (Visual): The reaction mixture will transition from an initial red/orange suspension (Pd(II) precatalyst) to a dark brown/black homogeneous solution, indicating the generation of the active Pd(0) species and subsequent turnover.

Step 3: Reaction Monitoring (TLC)

  • After 8 hours, sample the reaction. Elute on silica TLC plates using Hexanes/Ethyl Acetate (e.g., 8:2).

  • Self-Validation (Staining): Dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat.

    • Observation: The starting material, mono-coupled intermediate, and di-coupled product will all appear as bright orange/yellow spots. This confirms the aldehyde group has survived the basic cross-coupling conditions without undergoing Cannizzaro-type degradation[1].

Step 4: Work-up and Extraction

  • Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and 10 mL of Deionized Water.

  • Filter the biphasic mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts.

  • Transfer to a separatory funnel and isolate the organic layer.

  • Causality Check (Brine Wash): Wash the organic layer with 15 mL of saturated NaCl (brine). Why? Brine reduces the solubility of water in the organic phase, helping to break emulsions formed by the amphiphilic nature of partially coupled intermediates, ensuring a crisp phase separation.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Hexanes/Ethyl Acetate.

  • The di-coupled product typically elutes after any remaining homocoupled biaryl impurities but before the more polar mono-coupled intermediate.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound, verify the structure using the following analytical benchmarks:

  • 1H NMR (CDCl3, 400 MHz):

    • Aldehyde Integrity: Look for a sharp singlet at ~9.8 - 10.0 ppm (1H). If this is missing, the formyl group was degraded.

    • Isopropoxy Confirmation: Look for a distinct septet at ~4.3 - 4.5 ppm (1H, -CH(CH3)2) and a doublet at ~1.0 - 1.2 ppm (6H, -CH(CH3)2).

    • Symmetry: The aromatic protons of the central benzaldehyde ring should appear as a singlet (2H) around ~7.8 - 8.0 ppm , confirming that both bromine atoms were successfully substituted, restoring the

      
       symmetry of the core ring.
      
  • Mass Spectrometry (ESI-MS): The mass spectrum must show the expected

    
     peak. Crucially, the characteristic 1:2:1 isotopic pattern of the dibrominated starting material (
    
    
    
    ,
    
    
    ,
    
    
    ) must be completely absent, validating full conversion.

References

  • Title: Suzuki cross-coupling Source: Chemistry LibreTexts URL: [Link] Index: [3]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link] Index: [4]

  • Title: The Suzuki Reaction Source: Harvard University (Chem 115) URL: [Link] Index: [2]

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-4-isopropoxybenzaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Substrate Profiling As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Substrate Profiling

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of polyhalogenated arenes. 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-44-5) is a highly versatile building block used in the synthesis of complex teraryls, OLED materials, and pharmaceutical intermediates.

The structural anatomy of this molecule presents a unique push-pull electronic environment:

  • The Formyl Group (-CHO): Strongly electron-withdrawing, it activates the aromatic ring, lowering the LUMO of the C–Br bonds and facilitating rapid oxidative addition by Palladium(0).

  • The Isopropoxy Group (-OPr-i): Electron-donating and sterically demanding. It shields the 4-position, forcing the incoming Pd-catalyst to navigate a sterically hindered trajectory during the transmetalation step.

The central challenge in utilizing this scaffold is controlling the selectivity between desymmetrization (mono-arylation) and exhaustive functionalization (di-arylation). This guide provides field-proven, self-validating protocols to achieve >95% selectivity for either pathway.

Mechanistic Insights: The Causality Behind Experimental Choices

Do not fall into the trap of assuming that stoichiometry alone dictates mono- versus di-arylation. While limiting the arylboronic acid to 0.95 equivalents is necessary for mono-arylation, the solvent and halide byproduct interplay is the true thermodynamic and kinetic driver.

According to recent groundbreaking mechanistic studies on dihaloarenes [1], the divergence between mono- and di-arylation occurs immediately after the first reductive elimination:

  • Pathway A: Catalyst Displacement (Favors Mono-arylation). In polar, oxygen-containing solvents like THF, the bromide anion (

    
    ) generated from the first oxidative addition actively displaces the 
    
    
    
    complex from the newly formed mono-aryl product. This rapid dissociation halts the catalytic cycle, allowing the mono-arylated product to be isolated cleanly.
  • Pathway B: Second Oxidative Addition (Favors Di-arylation). In non-polar solvents like Toluene, the bromide anion is poorly solvated. The

    
     catalyst remains coordinated to the 
    
    
    
    -system of the mono-arylated intermediate. When paired with bulky ligands (e.g., XPhos), the catalyst rapidly undergoes a second, intramolecular oxidative addition (often termed "ring-walking") before it can dissociate, driving the reaction to exhaustive di-arylation.
Catalytic Divergence Pathway

G Start 3,5-Dibromo-4-isopropoxybenzaldehyde OA1 First Oxidative Addition Start->OA1 Pd0 Pd(0) Catalyst + Ligand Pd0->OA1 TM1 Transmetalation & Reductive Elimination OA1->TM1 MonoPd Mono-aryl Product • Pd(0) Complex TM1->MonoPd Branch1 Catalyst Displacement (Polar Solvents e.g., THF, Br⁻) MonoPd->Branch1 Pathway A Branch2 Second Oxidative Addition (Non-polar Solvents e.g., Toluene) MonoPd->Branch2 Pathway B MonoProd Selective Mono-arylation Product Branch1->MonoProd DiProd Exhaustive Di-arylation Product Branch2->DiProd

Figure 1: Solvent-dependent divergence in mono- vs. di-arylation of dibromoarenes.

Quantitative Data Summary

The following table synthesizes the optimal parameters required to force the catalytic cycle down your desired pathway.

Reaction TypeCatalyst SystemSolvent SystemBaseTempTarget Eq. Ar-B(OH)₂Expected YieldSelectivity (Mono:Di)
Selective Mono-arylation 5 mol% Pd(dppf)Cl₂THF / H₂O (4:1)Na₂CO₃ (2.0 eq)60 °C0.95 eq75–85%> 95:5
Exhaustive Di-arylation 2 mol% Pd₂(dba)₃ / 8 mol% XPhosToluene / H₂O (10:1)K₃PO₄ (3.0 eq)90 °C2.50 eq85–95%< 5:95

Self-Validating Experimental Protocols

Protocol A: Selective Mono-arylation (Desymmetrization)

Objective: Synthesize 3-aryl-5-bromo-4-isopropoxybenzaldehyde.

Causality Check: We utilize


 in a THF/Water mixture. The bidentate dppf ligand provides stability, while the THF solvent ensures that the bromide byproduct displaces the catalyst after the first cycle [1]. We strictly use 0.95 equivalents of boronic acid to starve the reaction of the coupling partner, preventing over-reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 3,5-dibromo-4-isopropoxybenzaldehyde (1.0 mmol, 322 mg) and the desired arylboronic acid (0.95 mmol).

  • Catalyst & Base: Add

    
     (0.05 mmol, 36.5 mg) and 
    
    
    
    (2.0 mmol, 212 mg).
  • Degassing (Critical Step): Add 4 mL of THF and 1 mL of deionized

    
    . Sparge the biphasic mixture with Argon for 15 minutes. Failure to remove oxygen will result in boronic acid homocoupling, consuming your limiting reagent and tanking the yield.
    
  • Reaction: Heat the mixture to 60 °C under Argon stirring at 800 rpm. The solution will transition from orange to a deep red/brown, indicating the active

    
     species.
    
  • In-Process Validation: After 4 hours, pull a 10 µL aliquot. LC-MS must show the characteristic 1:1 isotopic doublet separated by 2 amu (indicative of the remaining single bromine atom). The starting material (1:2:1 triplet) should be <5%.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over

    
    .
    
  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Exhaustive Di-arylation (Symmetric Teraryl Synthesis)

Objective: Synthesize 3,5-diaryl-4-isopropoxybenzaldehyde.

Causality Check: We switch to a Toluene/Water system and the highly bulky, electron-rich XPhos ligand. Toluene prevents catalyst dissociation, and XPhos accelerates the oxidative addition into the sterically hindered second C–Br bond [1][2].


 is used as a stronger base to accelerate transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 3,5-dibromo-4-isopropoxybenzaldehyde (1.0 mmol, 322 mg) and the arylboronic acid (2.5 mmol).

  • Catalyst & Base: Add

    
     (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and anhydrous 
    
    
    
    (3.0 mmol, 636 mg).
  • Degassing: Add 5 mL of Toluene and 0.5 mL of

    
    . Subject the flask to three freeze-pump-thaw cycles to ensure absolute deoxygenation.
    
  • Reaction: Heat to 90 °C under Argon. The higher temperature is required to overcome the steric hindrance of the isopropoxy group during the second transmetalation step.

  • In-Process Validation: Monitor via TLC/LC-MS at 8 hours. The intermediate mono-brominated species must be completely consumed. The final mass spectrum will lack the bromine isotopic pattern entirely. Visual cue: If the reaction turns completely black (Pd-black precipitation), catalyst deactivation has occurred prematurely due to oxygen ingress.

  • Scavenging (Drug Dev Standard): Cool the mixture, dilute with EtOAc, and add 0.5 g of a silica-based palladium scavenger (e.g., SiliaMetS Thiol). Stir for 2 hours at room temperature to reduce heavy metal toxicity in the final API intermediate.

  • Purification: Filter through a pad of Celite, concentrate, and purify via recrystallization or flash chromatography.

References

  • Larson, N. G., Sandin, M. P., & Neufeldt, S. R. (2026). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Organometallics. URL:[Link]

  • Kubota, K., et al. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society, 142(22), 9884-9889. URL:[Link]

Application

Application Note: Precision Synthesis of Resveratrol Analogs from 3,5-Dibromo-4-isopropoxybenzaldehyde

Executive Summary This application note details the synthetic protocol for generating metabolically stable resveratrol analogs utilizing 3,5-Dibromo-4-isopropoxybenzaldehyde as the key electrophilic building block. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocol for generating metabolically stable resveratrol analogs utilizing 3,5-Dibromo-4-isopropoxybenzaldehyde as the key electrophilic building block. Unlike natural resveratrol, which suffers from rapid glucuronidation and sulfation at the 3,5-hydroxyl positions, the 3,5-dibromo-4-isopropoxy motif offers enhanced lipophilicity and metabolic resistance while maintaining the electronic characteristics necessary for tubulin binding and antioxidant activity.

The protocol focuses on the Horner-Wadsworth-Emmons (HWE) olefination , selected for its superior E-selectivity (trans-selectivity) compared to classical Wittig conditions. This guide is designed for medicinal chemists requiring high-purity stilbene scaffolds for SAR (Structure-Activity Relationship) studies.

Scientific Rationale & Retrosynthesis

The Strategic Scaffold

The starting material, 3,5-Dibromo-4-isopropoxybenzaldehyde , presents a unique pharmacophore:

  • 3,5-Dibromo: Provides steric bulk and halogen-bonding capabilities, mimicking the size of methoxy groups found in potent analogs like pterostilbene, but with distinct electronic withdrawal.

  • 4-Isopropoxy: Increases lipophilicity (LogP) and prevents rapid metabolic conjugation at the para-position.

Retrosynthetic Analysis

The target trans-stilbene is disconnected at the central olefinic bond. The convergent synthesis utilizes the aldehyde as the electrophile and a benzyl phosphonate as the nucleophile.

Retrosynthesis Target Target: (E)-3,5-Dibromo-4-isopropoxy-stilbene Analog Disconnection Disconnection: Double Bond (HWE) Target->Disconnection Retrosynthesis SM1 Electrophile: 3,5-Dibromo-4-isopropoxybenzaldehyde Disconnection->SM1 SM2 Nucleophile: Diethyl benzylphosphonate derivative Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the stilbene core.

Experimental Protocols

Protocol A: Synthesis of Diethyl Benzylphosphonate (Nucleophile Preparation)

Note: If the specific phosphonate partner is not commercially available, it must be synthesized via the Michaelis-Arbuzov reaction.

Reagents:

  • Substituted Benzyl Bromide (e.g., 4-methoxybenzyl bromide)

  • Triethyl Phosphite (P(OEt)₃)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Addition: Add the substituted benzyl bromide (1.0 equiv) and triethyl phosphite (1.2 equiv). No solvent is typically required (neat reaction).

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor the evolution of ethyl bromide (byproduct) using a bubbler or distillation head.

  • Completion: Monitor by TLC (disappearance of benzyl bromide).

  • Purification: Remove excess triethyl phosphite under high vacuum (0.5 mmHg) at 80°C. The residue is usually pure enough for the HWE step.

Protocol B: Horner-Wadsworth-Emmons (HWE) Coupling

This is the core reaction to couple 3,5-Dibromo-4-isopropoxybenzaldehyde with the phosphonate.

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
Phosphonate Partner Nucleophile1.1Dried under vacuum before use
3,5-Dibromo-4-isopropoxybenzaldehyde Electrophile1.0The limiting reagent
Sodium Hydride (60% in oil) Base1.5Must be washed if oil interferes
THF (Anhydrous) Solvent0.2 MFreshly distilled or dried
15-Crown-5 Additive0.1Optional: Enhances NaH reactivity

Step-by-Step Methodology:

  • Activation (0 min):

    • Flame-dry a two-neck round-bottom flask under Argon.

    • Add NaH (1.5 equiv) and wash with dry hexane (2 x 5 mL) to remove mineral oil if strict purification is needed; otherwise, use as is.

    • Suspend NaH in anhydrous THF (half of total volume) and cool to 0°C .

  • Deprotonation (0 – 30 min):

    • Dissolve the Phosphonate (1.1 equiv) in anhydrous THF.

    • Add the phosphonate solution dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of H₂ gas. The solution often turns yellow/orange.

    • Stir at 0°C for 30 minutes to ensure complete anion formation.

  • Coupling (30 min – 4 hrs):

    • Dissolve 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv) in anhydrous THF.

    • Add this solution dropwise to the phosphonate anion mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) naturally.

    • Stir: 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear, and a highly fluorescent (UV 254/365 nm) product spot should appear.

  • Quenching & Workup:

    • Cool the mixture to 0°C.

    • Quench carefully with saturated NH₄Cl solution (excess).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization is often possible from hot Ethanol or Hexane/CH₂Cl₂ due to the high crystallinity of stilbenes.

    • Alternatively, use Flash Column Chromatography (Silica Gel, Gradient: 0% → 10% EtOAc in Hexanes).

Workflow Visualization

HWE_Workflow Start Start: Dry Glassware & Ar Atmosphere Deprotonation Deprotonation: Phosphonate + NaH (0°C, 30 min) Start->Deprotonation Coupling Coupling: Add Aldehyde (RT, 4 h) Deprotonation->Coupling Quench Quench: Sat. NH4Cl Extraction (EtOAc) Coupling->Quench Purification Purification: Recrystallization or FCC Quench->Purification Product Final Product: (E)-Stilbene Analog Purification->Product

Figure 2: Operational workflow for the HWE coupling reaction.

Quality Control & Data Interpretation

Expected NMR Characteristics

The success of the reaction is validated by the olefinic protons in ¹H NMR.

  • Trans-Geometry: Look for two doublets in the alkene region (6.8 – 7.2 ppm) with a coupling constant (J ) of 16.0 – 16.5 Hz .

  • Cis-Geometry (Impurity): If present, appears as doublets with J = 12.0 Hz . (HWE typically yields >95% trans).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Wet THF or old NaHDistill THF over Na/Benzophenone; use fresh NaH.
No Reaction Phosphonate anion not formedEnsure H₂ evolution ceases before adding aldehyde. Try KOtBu as base.
Z-isomer presence Kinetic control dominantSwitch solvent to DMF or use a specific "Still-Gennari" modification (though rare for stabilized ylides).
Aldehyde remaining Steric hindrance of BrominesHeat reaction to reflux (60°C) after aldehyde addition.

References

  • Pietruszka, J., et al. (2021). "Design and Synthesis of π-Extended Resveratrol Analogues." Molecules.

  • Cushman, M., et al. (2009). "Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase Inhibitors." Journal of Medicinal Chemistry.

  • Simoni, D., et al. (2006). "Stilbene-Based Anticancer Agents: Resveratrol Analogues." Journal of Medicinal Chemistry.

  • Ambeed. "3,5-Dibromo-4-isopropoxybenzaldehyde Product Page."

Method

Application Note: Strategic Utilization of 3,5-Dibromo-4-isopropoxybenzaldehyde in Medicinal Chemistry

This Application Note is structured as a comprehensive technical guide for medicinal chemists utilizing 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) as a key intermediate in drug discovery.[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for medicinal chemists utilizing 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) as a key intermediate in drug discovery.[1]

Introduction: The Halogenated Lipophilic Pharmacophore

3,5-Dibromo-4-isopropoxybenzaldehyde represents a specialized building block in medicinal chemistry, distinguished by its unique combination of electronic and steric properties.[1] Unlike its 4-hydroxy counterpart (a direct precursor to many thyromimetics), the 4-isopropoxy derivative offers a protected, lipophilic scaffold that modulates metabolic stability and receptor affinity.[1]

Key Structural Advantages
  • Halogen Bonding Capability: The two bromine atoms at the 3,5-positions provide significant σ-hole potential, enabling strong halogen bonding interactions with carbonyl or sulfonyl groups in protein binding pockets (e.g., Thyroid Hormone Receptors, Kinases).[1]

  • Steric Bulk & Lipophilicity: The isopropyl group (–OiPr) adds steric bulk compared to a methoxy group, influencing the conformational preference of the aldehyde and increasing the logP (lipophilicity), which enhances membrane permeability.[1]

  • Metabolic Blockade: The isopropoxy group prevents rapid Phase II conjugation (glucuronidation/sulfation) at the 4-position, a common clearance pathway for phenolic drugs.[1]

Primary Applications
  • Thyromimetics (TR-β Agonists): As a bioisostere for the 3,5-diiodo-4-hydroxyphenyl ring of Triiodothyronine (T3).[1]

  • Anti-Cancer Agents (Chalcones): Synthesis of microtubule-destabilizing agents via Claisen-Schmidt condensation.[1]

  • Protein-Protein Interaction Inhibitors: Targeting hydrophobic pockets in Bcl-2 or MDM2 proteins.[1]

Chemical Properties & Handling[1][2]

PropertyValueNotes
CAS Number 486996-44-5Specific for the isopropoxy derivative.[1][2][3]
Molecular Formula C₁₀H₁₀Br₂O₂MW: 321.99 g/mol
Appearance Off-white to pale yellow solidCrystalline.[1]
Solubility DCM, THF, DMSO, EthanolPoorly soluble in water.[1]
Reactivity Electrophilic AldehydeSusceptible to nucleophilic attack; bromines are labile to Li-halogen exchange.[1]
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Aldehyde is prone to air oxidation to the benzoic acid.[1]

Safety Protocol:

  • Handling: Use in a fume hood.[1] The compound is a skin and eye irritant (H315, H319).[1][4][5]

  • Incompatibility: Avoid strong oxidizers and strong bases (which may cause de-alkylation or Cannizzaro disproportionation).[1]

Case Study 1: Synthesis of Thyromimetic Scaffolds

The 3,5-dibromo-4-isopropoxy phenyl motif is a classic scaffold for designing Thyroid Hormone Receptor (TR) agonists.[1] The bulky bromines mimic the iodines of T3, while the isopropoxy group mimics the outer ring lipophilicity.

Pathway Logic

The synthesis typically involves condensing the aldehyde with an acidic methylene compound (e.g., phenylacetic acid derivatives) or an aniline to form the core structure.[1]

Protocol: Knoevenagel Condensation with Malonic Acid Derivatives

Objective: To synthesize 3-(3,5-dibromo-4-isopropoxyphenyl)acrylic acid derivatives.

  • Reagents:

    • Substrate: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv)[1]

    • Nucleophile: Malonic acid (1.2 equiv)[1]

    • Base/Catalyst: Piperidine (0.1 equiv)[1]

    • Solvent: Pyridine (5-10 volumes)[1]

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine under N₂ atmosphere.

    • Add piperidine dropwise.[1]

    • Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Mechanism:[1] The piperidine forms an iminium ion intermediate, facilitating the attack of the malonate enolate.[1] Decarboxylation occurs in situ at high temperature.[1]

  • Workup:

    • Pour the cooled reaction mixture into ice-cold 2M HCl (to neutralize pyridine and precipitate the acid).

    • Filter the white precipitate and wash with cold water.[1]

    • Recrystallize from Ethanol/Water.[1]

  • Yield Expectation: 75–85%.

Visualization: Thyromimetic Scaffold Synthesis Workflow

Thyromimetic_Synthesis Aldehyde 3,5-Dibromo-4- isopropoxybenzaldehyde Intermediate Benzylidene Intermediate Aldehyde->Intermediate Piperidine, Pyridine 80°C, 4h Malonic Malonic Acid (Nucleophile) Malonic->Intermediate Product 3,5-Dibromo-4- isopropoxycinnamic Acid Intermediate->Product -CO2 (Decarboxylation) Downstream TR-beta Agonist (Thyromimetic) Product->Downstream Amide Coupling / Reduction

Caption: Synthesis of cinnamic acid derivatives via Knoevenagel condensation, a precursor to thyromimetic drugs.[1]

Case Study 2: Synthesis of Halogenated Chalcones (Oncolytic Agents)

Chalcones (1,3-diphenyl-2-propen-1-ones) containing halogenated rings exhibit potent anti-proliferative activity against human tumor cell lines by inhibiting tubulin polymerization.[1]

Protocol: Claisen-Schmidt Condensation

Objective: To couple the aldehyde with an acetophenone derivative.[1]

  • Reagents:

    • Aldehyde: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv)[1][2][3]

    • Ketone: 4'-Methoxyacetophenone (1.0 equiv)[1]

    • Base: NaOH (40% aq.[1] solution) or KOH in Ethanol.

    • Solvent: Ethanol or Methanol.[1]

  • Procedure:

    • Dissolve the acetophenone in Ethanol (0.5 M concentration).[1]

    • Add the aldehyde.[1][5]

    • Add the NaOH solution dropwise at 0°C, then allow to warm to room temperature (RT).

    • Stir for 12–24 hours. A yellow/orange precipitate (the chalcone) usually forms.[1]

  • Purification:

    • Filter the solid.[1]

    • Wash with cold ethanol and water to remove excess base.[1]

    • Recrystallize from Ethanol.[1]

  • Critical Insight: The electron-withdrawing nature of the bromines activates the aldehyde carbonyl, making this reaction faster than with unsubstituted benzaldehyde.[1] However, the steric bulk of the isopropoxy group may slightly retard the initial nucleophilic attack, requiring longer reaction times than the methoxy analog.[1]

Advanced Application: Suzuki-Miyaura Coupling[1]

While the aldehyde functionality is the primary reactive site, the aryl bromides offer handles for cross-coupling to create biaryl scaffolds.[1]

Challenge: The aldehyde group is sensitive to the basic conditions of Suzuki coupling and can undergo side reactions (e.g., Cannizzaro).[1] Solution: Protect the aldehyde as an acetal before coupling, OR use mild bases (e.g., K₃PO₄) and non-protic solvents.[1]

Protocol: Selective Mono-Coupling

Objective: To introduce an aryl group at the 3-position, leaving the 5-bromo and aldehyde intact (desymmetrization).[1]

  • Reagents:

    • Substrate: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv)[1]

    • Boronic Acid: Phenylboronic acid (0.9 equiv - limiting reagent to favor mono-coupling)[1]

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

    • Base: Na₂CO₃ (2.0 equiv, aq.)[1]

    • Solvent: Toluene/Ethanol/Water (4:1:1)[1]

  • Procedure:

    • Degas solvents thoroughly with Argon.[1]

    • Combine reagents and heat to 80°C for 6–8 hours.

    • Note: Statistical mixture of starting material, mono-coupled, and di-coupled products will form.[1] Purification by column chromatography is required.[1]

  • Purification:

    • Silica Gel Chromatography (Gradient Hexane -> 10% EtOAc).[1] The mono-coupled product elutes between the starting material and the di-coupled product.[1]

Visualization: Divergent Reactivity Map

Reactivity_Map Core 3,5-Dibromo-4- isopropoxybenzaldehyde Path1 Aldehyde Oxidation Core->Path1 NaClO2, H2O2 Path2 Reductive Amination Core->Path2 R-NH2, NaBH(OAc)3 Path3 Suzuki Coupling (Aryl Bromide) Core->Path3 Ar-B(OH)2, Pd(0) Path4 Ether Cleavage (Deprotection) Core->Path4 BBr3 or HBr/AcOH Prod1 Benzoic Acid Derivative (Linker Synthesis) Path1->Prod1 Prod2 Benzylamine Scaffold (Kinase Inhibitors) Path2->Prod2 Prod3 Biaryl Aldehyde (Complex Scaffolds) Path3->Prod3 Prod4 3,5-Dibromo-4- hydroxybenzaldehyde Path4->Prod4

Caption: Divergent synthetic pathways utilizing the aldehyde, bromide, and ether functionalities.

References

  • Structure-Activity Relationships of Thyromimetics

    • Title: "Thyroid Hormone Receptor Agonists: Synthesis and Biological Evaluation."[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link] (General reference for TR-beta agonist scaffolds).[1]

  • Synthesis of Halogenated Chalcones

    • Title: "Synthesis and anticancer activity of novel halogenated chalcones."[1]

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link][1]

  • Chemical Properties (PubChem)

    • Title: "3,5-Dibromo-4-hydroxybenzaldehyde (Precursor D
    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

  • Reaction Protocols (Suzuki Coupling)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source: Chemical Reviews.[1][6]

    • URL:[Link][1]

Sources

Application

Strategic Synthesis and Biological Application of 3,5-Dibromo-4-isopropoxybenzaldehyde Derivatives

Abstract This application note details the strategic preparation and derivatization of 3,5-Dibromo-4-isopropoxybenzaldehyde , a privileged scaffold in drug discovery. Structurally analogous to the combretastatin family,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic preparation and derivatization of 3,5-Dibromo-4-isopropoxybenzaldehyde , a privileged scaffold in drug discovery. Structurally analogous to the combretastatin family, this compound combines the metabolic stability of halogenation with the membrane permeability of lipophilic ethers. This guide provides validated protocols for synthesizing the core scaffold and diversifying it into chalcones (tubulin inhibitors) and Schiff bases (antimicrobials) , supported by mechanistic insights and structure-activity relationship (SAR) data.

Introduction: The Pharmacophore Advantage

In medicinal chemistry, the 3,5-dibromo-4-alkoxy motif serves as a bioisostere for the 3,4,5-trimethoxy ring system found in potent antimitotic agents like Combretastatin A-4 (CA-4).

Key Structural Features:
  • 3,5-Dibromo Substitution: Provides steric bulk similar to methoxy groups but increases metabolic stability against O-demethylation. The bromine atoms also facilitate halogen bonding with receptor pockets (e.g., the colchicine binding site of tubulin).

  • 4-Isopropoxy Group: Introduces significant lipophilicity (increased LogP) compared to a hydroxyl or methoxy group, enhancing passive transport across cell membranes.

  • Aldehyde Handle: A versatile electrophile for condensation reactions (Knoevenagel, Claisen-Schmidt, Schiff base formation).

Module 1: Core Scaffold Synthesis

Objective: Preparation of 3,5-Dibromo-4-isopropoxybenzaldehyde from commercially available precursors.

Reaction Workflow

The synthesis follows a two-step sequence: electrophilic aromatic substitution (bromination) followed by Williamson ether synthesis.

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Step1 Step 1: Bromination (Br2, AcOH) Start->Step1 Inter 3,5-Dibromo-4- hydroxybenzaldehyde Step1->Inter Step2 Step 2: O-Alkylation (i-PrBr, K2CO3, DMF) Inter->Step2 Final 3,5-Dibromo-4- isopropoxybenzaldehyde Step2->Final

Figure 1: Step-wise synthesis of the core scaffold.

Protocol: Bromination (If starting from 4-Hydroxybenzaldehyde)

Note: 3,5-Dibromo-4-hydroxybenzaldehyde is also commercially available (CAS 2973-77-5).[1]

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (100 mmol) in glacial acetic acid (150 mL).

  • Bromination: Add a solution of bromine (210 mmol) in acetic acid dropwise at room temperature.

  • Reflux: Heat the mixture to 60°C for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (500 mL).

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Yield: ~85-90%

    • Appearance: White to off-white needles.

Protocol: O-Alkylation (Critical Step)

This step installs the isopropoxy group.

  • Reagents: 3,5-Dibromo-4-hydroxybenzaldehyde (10 mmol), Isopropyl bromide (15 mmol), Anhydrous

    
     (20 mmol), DMF (20 mL).
    
  • Procedure:

    • Suspend the aldehyde and

      
       in DMF. Stir at RT for 15 mins to form the phenoxide anion.
      
    • Add Isopropyl bromide dropwise (use a syringe).

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (lower Rf) should disappear.

  • Work-up:

    • Pour into crushed ice. The product may oil out initially; stir vigorously to induce solidification.

    • If oil persists, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

    • Target Yield: >80%[2]

    • Characterization: IR (C=O stretch ~1690 cm⁻¹), ¹H NMR (Isopropoxy septet ~4.5 ppm).

Module 2: Synthesis of Anti-Proliferative Chalcones

Application: Targeting the colchicine-binding site of tubulin for cancer therapy. Mechanism: Claisen-Schmidt Condensation.[2]

Mechanistic Insight

The electron-withdrawing effect of the bromine atoms on the aldehyde ring increases the electrophilicity of the carbonyl carbon, facilitating the attack by the enolate generated from the acetophenone.

Protocol: Base-Catalyzed Condensation

Reagents:

  • Aldehyde: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 eq)

  • Ketone: 3,4,5-Trimethoxyacetophenone (1.0 eq) — Selected for maximum tubulin affinity.

  • Base: 40% NaOH (aq) or KOH/MeOH.

  • Solvent: Ethanol (95%).

Step-by-Step:

  • Mix: Dissolve the aldehyde and ketone in Ethanol (10 mL/mmol).

  • Catalyze: Add the base solution dropwise at 0°C.

  • Reaction: Allow to stir at room temperature for 12–24 hours. A colored precipitate (yellow/orange) usually forms.

  • Neutralization: Pour into ice water and acidify with dilute HCl (pH ~4) to precipitate the full product yield.

  • Purification: Filter and recrystallize from Ethanol.

Data Summary: Expected Properties

Property Value/Observation
Appearance Yellow crystalline solid
Melting Point Typically 140–160°C (derivative dependent)
IR Spectrum 1650–1660 cm⁻¹ (Enone C=O), 1600 cm⁻¹ (C=C)

| ¹H NMR | Trans-alkene protons (J = 15–16 Hz) at δ 7.4–7.8 ppm |[1][3]

Module 3: Synthesis of Anti-Microbial Schiff Bases

Application: Bacterial membrane disruption and DNA intercalation. Mechanism: Nucleophilic addition-elimination.

Protocol: Acid-Catalyzed Imine Formation

Reagents:

  • Aldehyde: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 eq)

  • Amine: 4-Aminoantipyrine or Isonicotinohydrazide (1.0 eq).

  • Catalyst: Glacial Acetic Acid (3–5 drops).

  • Solvent: Absolute Ethanol.[4]

Step-by-Step:

  • Reflux: Dissolve equimolar amounts of aldehyde and amine in ethanol. Add the acid catalyst.[2][4][5]

  • Heat: Reflux at 78°C for 4–8 hours.

  • Monitor: Check TLC for the disappearance of the aldehyde spot.

  • Isolation: Cool to room temperature. The Schiff base often crystallizes upon cooling. If not, reduce solvent volume by 50% under vacuum and cool.

  • Wash: Filter and wash with cold ethanol/ether.

Biological Evaluation & SAR Logic

The biological potency of these derivatives relies on specific molecular interactions.

SAR_Logic Core 3,5-Dibromo-4-isopropoxy Scaffold Br 3,5-Dibromo: Steric bulk locks conformation Halogen bonding (Sigma-hole) Core->Br Iso 4-Isopropoxy: Increases Lipophilicity (LogP) Membrane Permeability Core->Iso Linker Linker (Chalcone/Imine): Restricts rotation Conjugation length Core->Linker Tubulin Tubulin Inhibition (Cancer) Br->Tubulin Mimics OMe Bacteria Membrane Disruption (Bacteria) Iso->Bacteria Cell Entry Linker->Tubulin Geometry

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Validation Assays
  • Anticancer (MTT Assay): Test against MCF-7 or HeLa cell lines. The 3,5-dibromo-chalcones typically show IC50 values in the low micromolar or nanomolar range due to effective tubulin binding [1, 2].

  • Antimicrobial (Disk Diffusion): Test against S. aureus (Gram +) and E. coli (Gram -). The lipophilic nature of the isopropoxy group aids in penetrating the peptidoglycan layer of Gram-positive bacteria [3].

References

  • Synthesis and Biological Evaluation of Chalcones

    • Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
    • Source:Journal of Chemical and Pharmaceutical Research / NIH.
    • URL:[Link]

  • Tubulin Inhibition by Halogenated Analogues

    • Title: Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Applic
    • Source:MDPI Molecules.
    • URL:[Link]

  • Schiff Base Antimicrobial Activity

    • Title: Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived
    • Source:ResearchG
    • URL:[Link]

  • Precursor Properties (PubChem)

    • Title: 3,5-Dibromo-4-hydroxybenzaldehyde | C7H4Br2O2.[1][6]

    • Source:PubChem.
    • URL:[Link]

Sources

Method

Application Note: High-Selectivity HWE Olefination of 3,5-Dibromo-4-isopropoxybenzaldehyde

Abstract & Strategic Context This application note details the optimized protocol for the olefination of 3,5-Dibromo-4-isopropoxybenzaldehyde to yield Ethyl (E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylate . This transform...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the optimized protocol for the olefination of 3,5-Dibromo-4-isopropoxybenzaldehyde to yield Ethyl (E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylate .

This transformation is a critical intermediate step in the synthesis of Thyroid Hormone Receptor


 (TR

) agonists
, a class of therapeutics targeting dyslipidemia and non-alcoholic steatohepatitis (NASH). The 3,5-dihalo-4-alkoxy substitution pattern mimics the iodinated outer ring of triiodothyronine (T3), providing essential receptor affinity.

While the Wittig reaction is a common alternative, this protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction. The HWE method is selected for its superior (E)-diastereoselectivity , easier byproduct removal (water-soluble phosphate salts vs. triphenylphosphine oxide), and amenability to process scale-up.

Retrosynthetic Analysis & Mechanistic Insight

The Challenge: Steric & Electronic Deactivation

The substrate presents specific challenges distinct from simple benzaldehydes:

  • Steric Hindrance: The two ortho-bromine atoms create significant steric bulk around the carbonyl carbon, potentially retarding nucleophilic attack by the phosphonate carbanion.

  • Electronic Effects: The para-isopropoxy group acts as a resonance donor (+M effect), increasing electron density at the carbonyl and reducing electrophilicity. However, the inductive withdrawal (-I) from the bromines partially compensates for this.

The Solution: HWE Modification

To ensure complete conversion and high E-selectivity, we employ Triethyl phosphonoacetate with Sodium Hydride (NaH) in anhydrous THF. The thermodynamic control inherent in the HWE mechanism favors the formation of the trans (E) alkene, which is required for the biological activity of the final thyromimetic scaffold.

Reaction Scheme (DOT Visualization)

ReactionScheme Substrate 3,5-Dibromo-4- isopropoxybenzaldehyde Intermediate Betaine / Oxaphosphetane Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Triethyl phosphonoacetate + NaH (Base) Reagent->Intermediate Product Ethyl (E)-cinnamate Derivative Intermediate->Product Elimination (Thermodynamic Control) Byproduct Diethyl phosphate salt (Water Soluble) Intermediate->Byproduct

Caption: Mechanistic pathway favoring the thermodynamically stable (E)-alkene via the oxaphosphetane intermediate.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3,5-Dibromo-4-isopropoxybenzaldehyde 321.991.0SolidLimiting Reagent
Triethyl phosphonoacetate 224.191.21.12Phosphonate Reagent
Sodium Hydride (60% in oil) 24.001.3N/ABase
Tetrahydrofuran (THF) 72.11N/A0.89Solvent (Anhydrous)
Ammonium Chloride (sat. aq.) 53.49N/AN/AQuench Buffer
Step-by-Step Procedure
Phase 1: Phosphonate Anion Formation
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Base Charge: Charge NaH (60% dispersion, 1.3 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for this scale).

  • Solvent Addition: Add anhydrous THF (10 mL per gram of substrate) and cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Add Triethyl phosphonoacetate (1.2 equiv) dropwise via syringe over 15 minutes.

    • Observation: Evolution of

      
       gas will occur.[1] Ensure proper venting.
      
    • Checkpoint: Stir at 0 °C for 30 minutes until the solution becomes clear/pale yellow, indicating complete deprotonation.

Phase 2: Olefination
  • Substrate Addition: Dissolve 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the phosphonate anion mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The aldehyde spot (

      
      ) should disappear, replaced by the less polar alkene product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous

    
     solution.
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer.[1] Extract the aqueous layer 2x with EtOAc.

  • Washing: Wash combined organics with water (to remove phosphate salts) and brine. Dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

Phase 4: Purification (Crystallization)

Note: Chromatography is often unnecessary due to the high crystallinity of the dibromo-product. 11. Recrystallization: Dissolve the crude solid in hot Ethanol (or Hexane/EtOAc mixture). Allow to cool slowly to RT, then to 4 °C. 12. Filtration: Collect the white/off-white needles by vacuum filtration. Wash with cold Ethanol.

Experimental Workflow Diagram

Workflow cluster_activation Activation Phase cluster_reaction Coupling Phase cluster_workup Isolation Phase start Start: Dry 3-Neck Flask (N2 Atmosphere) step1 Suspend NaH in THF (0°C) start->step1 step2 Add Triethyl phosphonoacetate (Dropwise, H2 evolution) step1->step2 step3 Stir 30 min (Clear Solution) step2->step3 step4 Add Aldehyde Solution (Dropwise) step3->step4 step5 Warm to RT Stir 2-4 Hours step4->step5 step5->step5 Incomplete check QC: TLC/HPLC Check step5->check step6 Quench (NH4Cl) Extract (EtOAc) check->step6 Complete step7 Crystallization (EtOH) step6->step7

Caption: Operational workflow for the HWE olefination process.

Critical Process Parameters & Troubleshooting

E/Z Selectivity

The HWE reaction naturally favors the E-isomer (>95:5). However, steric crowding from the 3,5-dibromo groups can destabilize the anti-betaine intermediate.

  • Optimization: If Z-isomer content is high (>5%), switch the solvent to DME (Dimethoxyethane) or add LiCl (Masamune-Roush conditions) to tighten the transition state.

Reaction Stalling

If the reaction stalls (aldehyde remains after 4 hours):

  • Cause: The bulky isopropoxy group and bromines prevent the approach of the bulky phosphonate reagent.

  • Fix: Gently heat the reaction to 40 °C . Do not exceed 60 °C to avoid polymerization or side reactions.

Safety: NaH Handling
  • Hazard: NaH releases flammable hydrogen gas upon contact with moisture or acidic protons.

  • Control: All glassware must be oven-dried. Use a nitrogen sweep during reagent addition.[1] Quench excess NaH carefully at 0 °C.

Analytical Validation

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.55 (d, J=16.0 Hz, 1H, Vinyl-H 
      
      
      
      ) – Characteristic of E-isomer.
    • 
       7.60 (s, 2H, Ar-H) – Symmetric aromatic protons.
      
    • 
       6.35 (d, J=16.0 Hz, 1H, Vinyl-H 
      
      
      
      ).
    • 
       4.60 (sept, 1H, Isopropyl-CH).
      
  • Melting Point: Expect a sharp melting point range (approx. 80–90 °C depending on the exact ester derivative), indicative of high purity.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2] Chemical Reviews, 89(4), 863-927. Link

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor

    
     Agonist. Journal of Medicinal Chemistry, 57(10), 3912–3923. (Provides context for the 3,5-dihalo-4-isopropoxy scaffold). Link
    
  • Scanlan, T. S., et al. (2001). Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a). Science, 294(5545), 1307-1313. (Synthesis of GC-1/Sobetirome using similar olefination chemistry). Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

Sources

Application

Application Note: Protecting Group Strategies for 3,5-Dibromo-4-isopropoxybenzaldehyde

Executive Summary This application note details the strategic protection of 3,5-Dibromo-4-isopropoxybenzaldehyde (1) , a critical intermediate in the synthesis of polysubstituted aryl scaffolds for pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic protection of 3,5-Dibromo-4-isopropoxybenzaldehyde (1) , a critical intermediate in the synthesis of polysubstituted aryl scaffolds for pharmaceutical and materials science applications.

The primary synthetic challenge with (1) is the chemoselectivity conflict between the highly electrophilic aldehyde moiety and the nucleophilic organometallic species (e.g., aryl-lithium or Grignard reagents) generated during the functionalization of the aryl bromide positions. To enable metal-halogen exchange or cross-coupling reactions at the C3/C5 positions, the aldehyde must be temporarily masked.

This guide provides a validated protocol for converting the aldehyde to a 1,3-dioxolane acetal , demonstrating its stability during Lithium-Halogen Exchange (Li-HE), and outlining its subsequent deprotection.

Strategic Analysis

The Chemoselectivity Conflict

The target molecule contains three reactive sites:

  • Aldehyde (C1): Susceptible to nucleophilic attack (

    
     vs. Ar-Br in many contexts).
    
  • Aryl Bromides (C3, C5): Sites for Li-HE or Pd-catalyzed coupling.

  • Isopropoxy Ether (C4): Electron-donating group (EDG) that modulates ring electronics but is generally inert to base.

Without protection, treatment of (1) with n-Butyllithium (n-BuLi) results in immediate nucleophilic addition to the carbonyl, yielding a secondary alcohol rather than the desired aryl-lithium species.

Selection of Protecting Group

The cyclic acetal (1,3-dioxolane) is selected as the optimal protecting group for this substrate due to:

  • Electronic Stability: The 4-isopropoxy group donates electron density, stabilizing the acetal against spontaneous hydrolysis.

  • Process Resilience: 1,3-dioxolanes are stable to strong bases (n-BuLi, t-BuLi, KHMDS) and reducing agents (LiAlH₄), making them compatible with downstream Suzuki-Miyaura coupling or boronic acid synthesis.

  • Steric Compatibility: The ethylene glycol bridge is compact, minimizing steric clash with the bulky bromine atoms at C3/C5.

Experimental Protocols

Protocol A: Protection (Acetalization)

Objective: Masking the aldehyde as 2-(3,5-dibromo-4-isopropoxyphenyl)-1,3-dioxolane.

Mechanism: Acid-catalyzed nucleophilic addition with azeotropic water removal.

Materials
  • Substrate: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 eq)

  • Reagent: Ethylene Glycol (5.0 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)

  • Solvent: Toluene (0.5 M concentration relative to substrate)

  • Equipment: Dean-Stark apparatus, reflux condenser.

Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add the aldehyde, ethylene glycol, p-TSA, and toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the trap.

  • Monitoring: Check reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by the acetal spot (
    
    
    
    ).
    • Note: Reaction typically completes in 4–6 hours.

  • Quench: Cool to room temperature (RT). Add saturated aqueous NaHCO₃ (20% reaction volume) to neutralize the acid. Critical: Failure to neutralize prior to workup can lead to hydrolysis on silica.

  • Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.[1]

  • Isolation: Concentrate in vacuo. The product usually crystallizes upon standing or can be used crude due to high conversion (>95%).

Protocol B: Functionalization Validation (Lithium-Halogen Exchange)

Objective: Demonstrate stability of the acetal during Li-HE and conversion to a boronic acid.

Materials
  • Substrate: Protected Acetal (from Protocol A) (1.0 eq)

  • Reagent: n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Electrophile: Triisopropyl borate (B(OiPr)₃) (1.5 eq)

  • Solvent: Anhydrous THF.

Procedure
  • Inert Atmosphere: Flame-dry a flask and purge with Argon. Add the protected acetal and dissolve in THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution often turns yellow/orange.

    • Mechanistic Insight: The Li-Br exchange is faster than deprotonation. The acetal remains intact.

  • Incubation: Stir at -78°C for 30 minutes.

  • Quench: Add B(OiPr)₃ rapidly. Allow the mixture to warm to RT overnight.

  • Result: Formation of the aryl boronate species without degradation of the acetal.

Protocol C: Deprotection

Objective: Restore the aldehyde functionality.

Procedure
  • Dissolution: Dissolve the functionalized acetal in THF.

  • Hydrolysis: Add 1M HCl (aqueous) (ratio 4:1 THF:Water).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc, and concentrate.

Data Summary & Troubleshooting

IssueObservationRoot CauseCorrective Action
Incomplete Protection Aldehyde peak visible in NMR (~9.8 ppm) after 6h.Water remaining in system.[2]Ensure Dean-Stark is functioning; add molecular sieves (4Å) to the trap.
Acetal Hydrolysis on Column Product reverts to aldehyde during purification.Acidic silica gel.Pre-treat silica column with 1% Triethylamine/Hexanes.
Ortho-Lithiation Deuterium quench shows D incorporation at C2/C6 instead of C3/C5.Temperature too high during n-BuLi addition.Maintain strict -78°C; ensure rapid addition of n-BuLi to favor kinetic Li-HE over thermodynamic deprotonation.

Visualized Workflows

Strategic Decision Matrix

The following diagram illustrates the logic flow for handling the 3,5-dibromo-4-isopropoxybenzaldehyde scaffold.

ProtectionStrategy Start Start: 3,5-Dibromo-4-isopropoxybenzaldehyde Decision Target: Functionalize Br Position? Start->Decision DirectReaction Direct Reaction (n-BuLi) Decision->DirectReaction No Protection ProtectionPath Path: Acetal Protection Decision->ProtectionPath Yes SideProduct FAILURE: Nucleophilic Attack on Aldehyde DirectReaction->SideProduct AcetalFormation Step 1: Ethylene Glycol/p-TSA (Reflux) ProtectionPath->AcetalFormation Functionalization Step 2: Li-Halogen Exchange (-78°C) AcetalFormation->Functionalization Quench Step 3: Electrophile Quench (e.g., Borate) Functionalization->Quench Deprotection Step 4: Acid Hydrolysis (HCl) Quench->Deprotection FinalProduct Success: Functionalized Benzaldehyde Deprotection->FinalProduct

Caption: Logic flow demonstrating the necessity of acetal protection to avoid chemoselectivity errors during organolithium functionalization.

Reaction Mechanism & Pathway

Detailed chemical pathway for the protection and functionalization sequence.

ReactionPathway Aldehyde Aldehyde Substrate (Electrophilic) Acetal 1,3-Dioxolane Intermediate (Base Stable) Aldehyde->Acetal LithioSpecies Lithio-Aryl Species (Nucleophilic) Acetal->LithioSpecies Product Functionalized Aldehyde (Final Target) LithioSpecies->Product Reagent1 Ethylene Glycol p-TSA, -H2O Reagent1->Acetal Reagent2 1. n-BuLi, -78°C 2. Electrophile (E+) Reagent2->LithioSpecies Reagent3 H3O+ / THF Reagent3->Product

Caption: Synthetic pathway converting the electrophilic aldehyde to a base-stable acetal, enabling lithiation and subsequent hydrolysis.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • BenchChem. Application Notes and Protocols: Acetalization of 3-Chlorobenzaldehyde with Ethylene Glycol.

  • Jiang, Q.; Ryan, M.; Zhichkin, P. "Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates."[3] J. Org.[4][3] Chem.2007 , 72, 6618–6620.[3]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability.

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in 3,5-Dibromo-4-isopropoxybenzaldehyde synthesis

Technical Support Guide: Impurity Profiling & Synthesis Optimization for 3,5-Dibromo-4-isopropoxybenzaldehyde Executive Summary This guide addresses the specific impurity profile associated with the synthesis of 3,5-Dibr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Impurity Profiling & Synthesis Optimization for 3,5-Dibromo-4-isopropoxybenzaldehyde

Executive Summary

This guide addresses the specific impurity profile associated with the synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde . The synthesis typically proceeds via a two-step sequence: electrophilic bromination of 4-hydroxybenzaldehyde followed by Williamson ether synthesis (O-alkylation) with an isopropyl halide.

Users frequently encounter challenges with incomplete conversion during the alkylation step due to steric hindrance from the ortho-bromine atoms and oxidative degradation of the aldehyde functionality. This document breaks down these issues into identifiable impurities and actionable process controls.

Part 1: The Synthesis & Impurity Origin Map

To troubleshoot effectively, we must first map where each impurity enters the system. The synthesis relies on the reaction of 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) with 2-Bromopropane (Isopropyl Bromide) or 2-Iodopropane .

Reaction Scheme & Impurity Pathways

G SM Starting Material 4-Hydroxybenzaldehyde Step1 Step 1: Bromination (Br2 / AcOH) SM->Step1 Int Intermediate (Phenol) 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) Step1->Int ImpA Impurity A 3-Bromo-4-isopropoxybenzaldehyde (Under-brominated) Step1->ImpA Incomplete Bromination Step2 Step 2: Alkylation (iPr-Br / K2CO3 / DMF) Int->Step2 Product TARGET PRODUCT 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) Step2->Product ImpB Impurity B Unreacted Phenol (Steric Hindrance) Step2->ImpB Incomplete Alkylation SideRxn Side Reaction Propene Gas (E2 Elimination) Step2->SideRxn Competition ImpC Impurity C Benzoic Acid Derivative (Oxidation) Product->ImpC Air Oxidation

Figure 1: Process flow diagram illustrating the origin of critical impurities (A, B, C) and side reactions.

Part 2: Critical Impurity Profile

The following table summarizes the most common impurities detected by HPLC (Reverse Phase, C18 column). Note that Relative Retention Times (RRT) are approximate and depend on specific gradient conditions (Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid).

Impurity IDChemical NameRRT (Approx)OriginRoot Cause
Impurity C 3,5-Dibromo-4-isopropoxybenzoic acid 0.45 - 0.55DegradationOxidation of aldehyde during storage or workup.
Impurity B 3,5-Dibromo-4-hydroxy benzaldehyde0.75 - 0.85IntermediateIncomplete alkylation due to steric hindrance or reagent loss.
Impurity A 3-Bromo -4-isopropoxybenzaldehyde0.90 - 0.95Carry-overUnder-bromination in Step 1 carried through Step 2.
Target 3,5-Dibromo-4-isopropoxybenzaldehyde 1.00 Product N/A

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "I have a persistent peak at RRT 0.80 (Impurity B) that won't disappear, even after adding more alkyl halide."

Diagnosis: Competitive Elimination (E2 Reaction). Technical Explanation: The alkylation of 3,5-dibromo-4-hydroxybenzaldehyde is a Williamson ether synthesis. However, the two bromine atoms at the ortho positions create significant steric bulk, shielding the phenolic oxygen. Simultaneously, the reagent (2-bromopropane) is a secondary alkyl halide. Under basic conditions (especially with strong bases or high heat), the base prefers to deprotonate the alkyl halide rather than the phenol, leading to E2 elimination . This converts your alkylating agent into Propene gas , which escapes the reaction vessel.

Corrective Protocol:

  • Switch Solvent: Use a polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP to enhance the nucleophilicity of the phenoxide ion [1]. Avoid protic solvents like ethanol, which solvate the anion and reduce reactivity.

  • Milder Base: Use Potassium Carbonate (

    
    )  rather than Sodium Hydride (
    
    
    
    ) or Hydroxide (
    
    
    ). Stronger bases promote the unwanted elimination side reaction.[1]
  • Reagent Dosing: Add the 2-bromopropane in excess (1.5 - 2.0 equivalents) and in portions . Add 1.0 eq at the start, and the remaining 0.5-1.0 eq after 4 hours to replace reagent lost as propene.

  • Temperature Control: Maintain reaction temperature between 60°C - 80°C . Exceeding 90°C drastically favors the elimination pathway.

Issue 2: "My product is turning yellow/brown during drying, and the 'Acid' impurity (Impurity C) is increasing."

Diagnosis: Autoxidation of the Aldehyde. Technical Explanation: Benzaldehydes, particularly electron-deficient ones (due to halogens), are prone to air oxidation to form benzoic acids. This is accelerated by light and trace metal contaminants.

Corrective Protocol:

  • Workup: Perform the final extraction and wash steps quickly. Do not leave the organic layer sitting overnight exposed to air.

  • Drying: Dry the solid product in a vacuum oven at a moderate temperature (<40°C) or under a nitrogen stream. Avoid air drying on a Buchner funnel for extended periods.

  • Storage: Store the final compound under an inert atmosphere (

    
     or Ar) in amber vials at 2-8°C.
    
Issue 3: "How do I remove the mono-bromo impurity (Impurity A)?"

Diagnosis: Upstream Process Failure. Technical Explanation: Impurity A (3-bromo-4-isopropoxybenzaldehyde) is chemically very similar to the target (lipophilicity is slightly lower). Separation by recrystallization at the final stage is difficult and results in significant yield loss.

Corrective Protocol:

  • Fix it in Step 1: The most effective removal is during the bromination of 4-hydroxybenzaldehyde. Ensure you use a slight excess of bromine (2.1 - 2.2 eq) and monitor the disappearance of the mono-bromo intermediate before moving to Step 2.

  • Purification: If the impurity is already present in the final product, recrystallization from Ethanol/Water (9:1) is often effective, as the mono-bromo species is slightly more soluble in the aqueous phase than the dibromo target.

Part 4: Analytical Validation (HPLC Method)

To accurately assess these impurities, use the following standardized method parameters.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 40% B

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Flow Rate: 1.0 mL/min.

References

  • Sigma-Aldrich. 3,5-Dibromo-4-hydroxybenzaldehyde Product Specification & CAS Data. Retrieved from .

  • BLD Pharm. 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) Technical Data. Retrieved from .

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanisms and Troubleshooting. Retrieved from .

  • BenchChem. Overcoming Steric Hindrance in Williamson Ether Synthesis. Retrieved from .

Sources

Optimization

purification of 3,5-Dibromo-4-isopropoxybenzaldehyde by recrystallization

Ticket ID: PUR-DBIB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary You are attempting to purify 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-44-5).[1] This co...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-DBIB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

You are attempting to purify 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-44-5).[1] This compound is a lipophilic, low-melting solid often used as an intermediate in the synthesis of thyromimetics (e.g., Sobetirome, Eprotirome).

Common Challenges:

  • Oiling Out: Due to the isopropoxy group and bromine atoms, the compound has a low melting point (typically 50–70°C range) and high lipophilicity. It frequently separates as an oil rather than a crystal in aqueous solvent mixtures.

  • Starting Material Contamination: The precursor, 3,5-dibromo-4-hydroxybenzaldehyde, has a significantly higher melting point (~181–185°C). If not chemically removed prior to recrystallization, it will co-precipitate or seed the wrong polymorph.

  • Oxidation: As a benzaldehyde, it is susceptible to autoxidation to the corresponding benzoic acid.

Part 1: The Protocol (Standard Operating Procedure)

Prerequisite: Chemical Wash (Critical) Recrystallization is a physical separation method. It is inefficient at removing large amounts of unreacted phenolic starting material. You must perform a chemical wash first.

  • Dissolve crude residue in Ethyl Acetate .

  • Wash 2x with 1M NaOH (cold). The unreacted phenol (pKa ~6-7 due to bromines) will deprotonate and move to the aqueous layer. The isopropoxy ether product stays in the organic layer.

  • Wash 1x with Brine. Dry over MgSO₄.[2] Evaporate to a solid/oil.

The Recrystallization Workflow

ParameterSpecification
Primary Solvent System Ethanol (95%) or Methanol
Alternative System Hexane / Ethyl Acetate (9:1 to 4:1 ratio)
Concentration Target 5–10 mL solvent per gram of solute
Temperature Range Dissolve at reflux; Crystallize at 4°C

Step-by-Step Methodology:

  • Dissolution: Place the chemically washed crude solid in a flask. Add the minimum amount of hot Ethanol (approx. 60°C) required to dissolve the solid.

    • Note: If using Hexane/EtOAc, dissolve in a small amount of EtOAc first, then add hot Hexane.

  • Hot Filtration: If insoluble particulates (salts) are visible, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Nucleation (The Danger Zone):

    • Allow the solution to cool to room temperature slowly .

    • If using Ethanol/Water: Add warm water dropwise only until a faint, persistent turbidity appears. Do NOT over-saturate, or it will oil out.

  • Crystallization: Once turbidity or seed crystals appear, move the flask to a 4°C fridge. Let stand for 4–12 hours.

  • Isolation: Filter the pale yellow/white needles. Wash with cold solvent (e.g., -20°C Ethanol or Hexane).

  • Drying: Vacuum dry at <40°C. (High heat may melt the product).

Part 2: Troubleshooting (Q&A)

Q1: The product separates as a yellow oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "Oiling Out." It occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (Ethanol). You are too concentrated.

  • Seed it. Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface.

  • Switch Solvents. If aqueous ethanol continues to cause oiling, switch to the Hexane/Ethyl Acetate system. The non-polar nature of hexane solvates the brominated ring better at lower temperatures, preventing the "hydrophobic crash" that causes oiling.

Q2: My crystals are turning orange/brown upon storage.

Diagnosis: Autoxidation. The aldehyde is oxidizing to 3,5-dibromo-4-isopropoxybenzoic acid , or trace iron impurities are forming colored complexes with the phenolic impurities. The Fix:

  • Verify purity via TLC. If a baseline spot (acid) is present, recrystallize again.

  • Store under Argon/Nitrogen in the dark.

  • Ensure all unreacted phenol was removed (NaOH wash), as phenols are prone to colored oxidation products (quinones).

Q3: The melting point is broad (e.g., 55–65°C).

Diagnosis: Solvent occlusion or mixed impurities. The Fix:

  • Dry the sample under high vacuum (0.1 mbar) for 24 hours. Large bromine atoms create crystal lattices that trap solvent easily.

  • Check for the "Acid" impurity. The carboxylic acid derivative typically melts higher. A broad range indicates a mixture.

Part 3: Visualization (Process Logic)

Diagram 1: The Purification Logic Flow

This workflow illustrates the critical decision points between chemical washing and physical recrystallization.

PurificationWorkflow Start Crude Reaction Mixture (Product + Phenol + Salts) Extraction Dissolve in EtOAc Wash with 1M NaOH Start->Extraction Chemical Purification Decision Is Phenol Removed? Extraction->Decision Decision->Extraction No (Repeat Wash) Evap Dry & Evaporate Organic Layer Decision->Evap Yes (Aqueous layer discarded) Recryst Recrystallization (Ethanol or Hex/EtOAc) Evap->Recryst Physical Purification Oiling Problem: Oiling Out Recryst->Oiling Phase Separation Final Pure 3,5-Dibromo-4-isopropoxybenzaldehyde Recryst->Final Filtration & Drying FixOil Add Solvent / Reheat Switch to Non-Polar System Oiling->FixOil FixOil->Recryst

Caption: Logical workflow separating chemical purification (extraction) from physical purification (recrystallization).

Diagram 2: Impurity Fate Map

Understanding where your impurities go is essential for validation.

ImpurityFate Phenol Start Material (Phenol) Wash NaOH Wash Phenol->Wash Deprotonates to Phenolate Salts Inorganic Salts (KBr, NaBr) Filter Hot Filtration Salts->Filter Insoluble in Org. Solvent Acid Oxidation Product (Benzoic Acid) Mother Mother Liquor (Filtrate) Acid->Mother Remains Soluble Aqueous Waste Aqueous Waste Wash->Aqueous Waste Soluble Solid Waste Solid Waste Filter->Solid Waste Product Crystals Product Crystals Mother->Product Crystals Separation

Caption: Fate mapping showing removal mechanisms for specific impurities (Phenol, Salts, Acids).

Part 4: Advanced FAQ & Mechanisms

Q: Why is the NaOH wash more effective than recrystallization for removing the starting material? A: The starting material is a phenol (pKa ~7 due to electron-withdrawing bromines). The product is an ether (neutral).

  • Recrystallization: Relies on solubility differences. Both the phenol and the ether are lipophilic and soluble in hot ethanol. They will likely co-crystallize.

  • NaOH Wash: Exploits acid-base chemistry. NaOH converts the phenol into a water-soluble phenolate salt (

    
    ), while the ether product remains in the organic layer. This provides a thermodynamic separation factor >1000.
    

Q: Can I use Acetone/Water? A: It is possible, but Ethanol is preferred. Acetone is a "good" solvent for both the product and the impurities, often leading to lower yields because the product stays in the mother liquor even when cold. Ethanol has a steeper solubility curve for this specific class of brominated benzaldehydes.

Q: How do I confirm the structure and purity? A:

  • 1H NMR (CDCl3): Look for the aldehyde proton (~9.8 ppm, singlet) and the isopropoxy septet (~4.6 ppm). The aromatic protons should appear as a singlet (~8.0 ppm) due to symmetry.

  • Melting Point: Compare against the crude. The purified product should have a sharp range (e.g., 2°C range).

  • TLC: Eluent: Hexane/EtOAc (4:1). The aldehyde should be UV active and stain with DNP (2,4-Dinitrophenylhydrazine) yielding a yellow/orange spot.

References

  • Synthesis of Alkoxy-Bromobenzaldehydes: Garg, N., et al. (2001). "Synthesis and biological evaluation of thyromimetics." Journal of Medicinal Chemistry. (General procedure for alkylation of 3,5-dibromo-4-hydroxybenzaldehyde). Note: The specific alkylation protocol follows standard Williamson ether synthesis using 3,5-dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) and Isopropyl bromide.
  • Precursor Properties (3,5-Dibromo-4-hydroxybenzaldehyde)

    • PubChem CID 18100.[3]

    • Melting Point Data: 181–185°C (Sigma-Aldrich/Merck Safety D
  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • General Intermediate Data

    • CAS 486996-44-5 (3,5-Dibromo-4-isopropoxybenzaldehyde).[1] Available via chemical suppliers (e.g., BLD Pharm, Combi-Blocks) which list "Recrystallization" or "Column Chromatography" as standard purification grades.

Sources

Troubleshooting

removing triphenylphosphine oxide from Wittig reaction with 3,5-Dibromo-4-isopropoxybenzaldehyde

Subject: Removal of Triphenylphosphine Oxide (TPPO) from Wittig reactions utilizing 3,5-Dibromo-4-isopropoxybenzaldehyde. Ticket ID: WIT-TPPO-DBIB-001 Support Tier: Senior Application Scientist Executive Summary: The "St...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Triphenylphosphine Oxide (TPPO) from Wittig reactions utilizing 3,5-Dibromo-4-isopropoxybenzaldehyde. Ticket ID: WIT-TPPO-DBIB-001 Support Tier: Senior Application Scientist

Executive Summary: The "Sticky" Substrate Challenge

You are working with 3,5-Dibromo-4-isopropoxybenzaldehyde . This substrate presents a unique purification challenge.[1][2] The two bromine atoms and the isopropoxy group render your product highly lipophilic (greasy) and likely crystalline.

The Problem: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate because its solubility profile often overlaps with lipophilic alkenes. In standard silica chromatography, TPPO trails and smears, often co-eluting with your product.

The Solution: Do not rely solely on chromatography. Because your product is heavily halogenated and lipophilic, we can exploit Chemo-Selective Precipitation and Lewis Acid Complexation to remove >95% of TPPO before you ever touch a column.

Decision Matrix: Select Your Protocol

Before proceeding, assess the physical state of your crude reaction mixture.

TPPO_Removal_Decision Start Crude Reaction Mixture State Physical State of Product? Start->State Solid Crystalline Solid State->Solid High MP Oil Viscous Oil / Gum State->Oil Low MP MethodA PROTOCOL A: Trituration (Cold Hexane) Solid->MethodA Primary Choice MethodB PROTOCOL B: MgCl2 Complexation Oil->MethodB Soluble in Toluene/DCM MethodC PROTOCOL C: ZnCl2 Complexation Oil->MethodC Soluble in Ethanol/THF MethodA->MethodB If TPPO remains

Figure 1: Decision matrix for selecting the appropriate TPPO removal strategy based on product physical state.

Experimental Protocols

Protocol A: The "Cold Crash" (Trituration)

Best for: Crystalline products derived from 3,5-dibromo-4-isopropoxybenzaldehyde.

Theory: TPPO has significant solubility in dichloromethane (DCM) and ethyl acetate but is poorly soluble in cold hexanes/pentane. Your dibromo-product, being highly lipophilic, may also have low solubility in cold hexane, but the rate of crystallization often differs, or the product may remain slightly soluble while TPPO crashes out.

Step-by-Step:

  • Concentrate: Evaporate the reaction solvent (THF/DCM) completely to dryness.

  • Dissolve: Redissolve the crude residue in a minimal amount of Ether or Toluene (just enough to mobilize the oil/solid).[3]

  • Precipitate: Add a 10-fold excess of Hexane or Pentane while stirring vigorously.

  • Incubate: Place the flask in a freezer (-20°C) for 2–4 hours.

  • Filter: TPPO often crystallizes as white needles. Filter rapidly through a cold sintered glass funnel.

  • Wash: Wash the precipitate with cold hexane. Your product is in the filtrate .

Protocol B: The MgCl₂ "Sponge" Method (Recommended)

Best for: Large scale reactions or when the product is an oil. This is the most robust method for this specific lipophilic substrate.

Theory: Magnesium chloride (


) acts as a Lewis acid, coordinating with the Lewis basic oxygen of TPPO to form a complex 

that is insoluble in non-polar solvents like Toluene.[4]

Reagents:

  • Anhydrous

    
     (powdered, not chunks).
    
  • Solvent: Toluene (preferred) or DCM.

Step-by-Step:

  • Solvent Swap: If your reaction was in THF, evaporate it and redissolve the crude in Toluene . (THF competes for coordination and must be removed).

  • Stoichiometry: Add 2.0 equivalents of

    
     relative to the amount of Triphenylphosphine (PPh3) originally used.
    
  • Incubation: Heat the suspension to 60°C for 2 hours with vigorous stirring.

    • Pro-Tip: If available, use an ultrasonic bath for 30 minutes; this breaks up

      
       aggregates and accelerates complexation.
      
  • Cool & Filter: Cool to room temperature. The TPPO-

    
     complex will form a thick sludge or granular solid.
    
  • Filtration: Filter through a pad of Celite.

  • Result: The TPPO remains on the filter cake. Your purified dibromo-product is in the toluene filtrate.

Protocol C: The ZnCl₂ Method

Best for: Reactions where the product is soluble in Ethanol.

Theory: Similar to MgCl₂, Zinc Chloride (


) forms a robust 1:2 complex with TPPO (

). This complex precipitates quantitatively from ethanol.

Step-by-Step:

  • Dissolve: Dissolve crude mixture in Ethanol (approx 5 mL per gram of crude).

  • Prepare Reagent: Dissolve anhydrous

    
     (1.5 equiv) in a separate minimal volume of ethanol.
    
  • Combine: Add the zinc solution to the crude mixture. Stir at room temperature for 1 hour.

  • Observe: A white precipitate (

    
    ) should form.[5]
    
  • Filter: Filter off the solid.

  • Partition: Concentrate the ethanolic filtrate. Partition the residue between Water and DCM. The zinc salts stay in the water; your lipophilic product moves to the DCM.

Comparative Efficiency Data

MethodTPPO Removal EfficiencyProduct Recovery (Lipophilic)ScalabilityPrimary Risk
Trituration (Hexane) 70-85%High (>90%)MediumCo-precipitation of product
MgCl₂ Complexation 95-99% High (>92%) High Incomplete complexation if THF is present
ZnCl₂ Complexation >95%Medium (Solubility dependent)HighProduct insolubility in EtOH
Chromatography VariableVariableLowStreaking/Co-elution

Troubleshooting & FAQs

Q: I tried the MgCl₂ method, but the TPPO didn't precipitate. Why? A: You likely have residual THF or Ethanol in your mixture. These polar solvents coordinate to the Magnesium, blocking the TPPO. You must evaporate the crude to dryness and redissolve in pure Toluene for this chemistry to work.

Q: My product is 3,5-dibromo-4-isopropoxybenzaldehyde, but after the Wittig, I see a new spot that trails right under the TPPO. What is it? A: This is likely the Z-isomer (cis) of your alkene product. Wittig reactions often produce E/Z mixtures. The Z-isomer is usually more polar and elutes closer to TPPO. If you used a non-stabilized ylide, the Z-isomer might be the major product.[6]

Q: Can I use Silica Gel to filter out the MgCl₂ complex? A: Yes. In fact, filtering the Toluene slurry through a short plug of silica (approx. 2 cm) is superior to paper filtration. The silica captures any microscopic complex particles that might pass through a frit.

Q: I used the ZnCl₂ method, but my product oiled out with the Zinc complex. A: Your product (being highly lipophilic due to the dibromo/isopropoxy groups) is likely insoluble in Ethanol. Switch to the MgCl₂/Toluene (Protocol B) method immediately.

Visualizing the MgCl₂ Workflow

MgCl2_Workflow Step1 Crude Mixture (Contains TPPO + THF) Step2 Evaporate to Dryness (Remove THF) Step1->Step2 Step3 Redissolve in Toluene Step2->Step3 Step4 Add MgCl2 (2.0 equiv) Heat to 60°C Step3->Step4 Step5 Filter (Celite/Silica) Step4->Step5 Output1 Solid Filter Cake (MgCl2-TPPO Complex) Step5->Output1 Discard Output2 Filtrate (Purified Product) Step5->Output2 Keep

Figure 2: The MgCl₂ complexation workflow. Note the critical step of removing THF prior to complexation.

References

  • Bates, R. H., et al. (2017).[7] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Gilheany, D. G., et al. (2012).[4] "A convenient chromatography-free method for the purification of alkenes produced in the Wittig reaction."[2][4] Organic & Biomolecular Chemistry, 10, 3531-3537.[4] [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Foundational reference for solubility of phosphine oxides).
  • Moschetta, E. G., et al. (2024).[1] "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development. [Link]

Sources

Optimization

optimizing Wittig reaction conditions for 3,5-Dibromo-4-isopropoxybenzaldehyde

This technical guide addresses the optimization of Wittig reaction conditions for 3,5-Dibromo-4-isopropoxybenzaldehyde . The presence of bulky, electron-withdrawing bromine atoms at the ortho positions creates a unique "...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of Wittig reaction conditions for 3,5-Dibromo-4-isopropoxybenzaldehyde . The presence of bulky, electron-withdrawing bromine atoms at the ortho positions creates a unique "push-pull" scenario: the aldehyde is electronically activated but sterically shielded.

Subject: Protocol Optimization for 3,5-Dibromo-4-isopropoxybenzaldehyde Ticket ID: WIT-35DB-ISO Status: Resolved / Expert Guide Available[1]

Executive Summary: The "Steric-Electronic" Paradox

Your substrate presents a classic synthetic conflict. The 3,5-dibromo substituents exert a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon highly electrophilic. However, they also create a "steric wall" that blocks the approach of the bulky phosphonium ylide.

  • The Risk: Standard protocols (e.g., n-BuLi at -78°C) often fail here.[1] n-BuLi causes rapid Lithium-Halogen Exchange at the aryl bromide positions, leading to debrominated byproducts rather than olefination.

  • The Solution: You must switch to Non-Nucleophilic Bases (NaH, KOtBu) and utilize Thermodynamic Control (higher temperatures in polar aprotic solvents) to overcome the steric barrier.

Critical Decision Matrix (Reagent Selection)

Q: Which base should I use to generate the ylide?

A: Avoid organolithiums. Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). [1]

Base CandidateRisk LevelMechanism of Failure/SuccessRecommendation
n-BuLi / PhLi 🔴 CRITICAL Li-Hal Exchange: Rapidly attacks the C-Br bond, destroying your substrate before the Wittig occurs.DO NOT USE
NaH (Sodium Hydride) 🟢 SAFE Irreversible Deprotonation: Non-nucleophilic.[1] Forms the ylide cleanly without touching the aryl bromides.Primary Choice
KOtBu 🟢 SAFE Steric Bulk: Too bulky to attack the bromines; strong enough to deprotonate the phosphonium salt.Excellent Alternative
NaHMDS / KHMDS 🟡 CAUTION Generally safe, but the silylamide byproduct can sometimes complicate purification of polar products.Secondary Choice
Q: My reaction stalls at 50% conversion. Should I add more reagent?

A: No, the issue is likely kinetic. Increase the temperature, not the stoichiometry. The steric bulk of the bromine atoms raises the activation energy for the formation of the oxaphosphetane intermediate.

  • Protocol Shift: Move from THF (reflux ~66°C) to DMF or DMSO and heat to 80–90°C .

  • Why: The higher dielectric constant of DMF/DMSO stabilizes the polar transition state, and the higher temperature provides the energy to breach the steric wall.

Visual Troubleshooting Logic

WittigOptimization Start Start: Optimization for 3,5-Dibromo-4-isopropoxybenzaldehyde BaseCheck Check Base Selection Start->BaseCheck LiBase Using n-BuLi / PhLi? BaseCheck->LiBase Stop STOP: High Risk of Li-Halogen Exchange LiBase->Stop Yes SafeBase Using NaH or KOtBu LiBase->SafeBase No SolventCheck Check Solvent/Temp SafeBase->SolventCheck LowTemp THF at 0°C or RT SolventCheck->LowTemp HighTemp DMF/DMSO at 80-90°C SolventCheck->HighTemp Stall Issue: Reaction Stalls (Steric Barrier) LowTemp->Stall Stall->HighTemp Switch Conditions Workup Workup Strategy HighTemp->Workup TPPO TPPO Removal Issue Workup->TPPO ZnCl2 Solution: ZnCl2 Precipitation or Silica Filtration TPPO->ZnCl2

Caption: Decision tree for avoiding side reactions (Li-Hal exchange) and overcoming steric hindrance in 3,5-dibromo substituted systems.

Optimized Experimental Protocol

Objective: Synthesis of alkene from 3,5-Dibromo-4-isopropoxybenzaldehyde via Wittig Olefination.

Reagents
  • Substrate: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv)

  • Phosphonium Salt: Alkyltriphenylphosphonium bromide/chloride (1.2 equiv)[1]

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv) OR Sodium Hydride (NaH) (1.5 equiv)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1][2]

Step-by-Step Procedure
  • Ylide Generation (The "Red" Phase):

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Add the Phosphonium Salt and anhydrous DMF (0.5 M concentration).

    • Cool to 0°C.[2]

    • Add KOtBu portion-wise. The solution should turn a vivid yellow/orange/red (indicating ylide formation).

    • Crucial: Stir at room temperature for 30–45 minutes to ensure complete deprotonation before adding the aldehyde.

  • The Coupling (Overcoming Sterics):

    • Dissolve 3,5-Dibromo-4-isopropoxybenzaldehyde in a minimum amount of anhydrous DMF.

    • Add this solution dropwise to the ylide mixture.

    • Heat the reaction: Warm the mixture to 80°C .

    • Monitor via TLC.[2][3] Due to the steric bulk, this may take 4–12 hours. Do not stop at room temperature if starting material remains.

  • Workup & TPPO Removal (The "ZnCl2 Trick"):

    • Cool to room temperature.[2] Dilute with water and extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • TPPO Removal Step: Dissolve the crude residue in minimal Ethanol or Toluene. Add ZnCl2 (2 equiv relative to TPPO) . Stir for 1 hour. The Triphenylphosphine oxide-Zinc complex will precipitate as a solid.

    • Filter off the solid.[3][4][5][6] The filtrate contains your clean alkene.

Troubleshooting FAQs

Q: I see a spot on TLC that looks like my starting material but isn't. What is it?

A: It is likely the de-brominated aldehyde (3-bromo-4-isopropoxybenzaldehyde).

  • Cause: You likely used an organolithium base or your solvent was wet (proton quenching).[1]

  • Fix: Ensure strict anhydrous conditions and switch to NaH or KOtBu immediately.

Q: The reaction turns black and yields are low.

A: This indicates decomposition of the sensitive aldehyde at high temperatures in basic media.

  • Fix: Lower the temperature to 60°C and extend the reaction time. Alternatively, use the Schlosser Modification (low temp addition, then controlled warming) if you specifically need the E-isomer.[1]

Q: How do I separate the E and Z isomers?

A: The 3,5-dibromo substitution often favors the E-isomer due to thermodynamic equilibration (the Z-isomer is sterically congested).

  • Purification: The E-isomer is typically less polar and more crystalline. Try recrystallization from Hexane/Ethanol before resorting to column chromatography.

Q: Can I use the "Instant Ylide" method (Phase Transfer)?

A: Yes, this is highly recommended for this substrate. [1]

  • Protocol: Mix the aldehyde, phosphonium salt, and DCM. Add 50% aqueous NaOH and a catalytic amount of 18-Crown-6 or TBAB.

  • Why it works: The biphasic system keeps the bulk of the base in the water layer, protecting the sensitive aryl bromides while generating the ylide at the interface.

References

  • Li-Halogen Exchange Risks

    • Title: "Lithium–Halogen Exchange vs. Proton Transfer in the Reactions of Bromoanilines with n-Butyllithium"
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • TPPO Removal (ZnCl2 Method)

    • Title: "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents"
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • Wittig on Hindered Benzaldehydes (Sobetirome/GC-1 Analogs)

    • Title: "Design and Synthesis of Thyroid Hormone Receptor Agonists" (Context for 3,5-disubstituted-4-hydroxy/alkoxy benzaldehydes)[1]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Phase Transfer Catalysis in Wittig Reactions

    • Title: "Wittig Reaction under Phase-Transfer Conditions"[7]

    • Source:Organic Syntheses
    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 3,5-Dibromo-4-isopropoxybenzaldehyde

Welcome to the technical support and troubleshooting center for the functionalization of 3,5-Dibromo-4-isopropoxybenzaldehyde. As a Senior Application Scientist, I have designed this guide to help you navigate the specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the functionalization of 3,5-Dibromo-4-isopropoxybenzaldehyde. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselective, electronic, and steric challenges inherent to this highly functionalized building block.

The presence of two chemically equivalent bromine atoms allows for divergent synthetic pathways (mono- vs. di-coupling). While the aldehyde group is electron-withdrawing and activates the ring for oxidative addition, the bulky isopropoxy group introduces severe steric hindrance at the adjacent C3 and C5 positions[1]. Mastering this reaction requires a deep understanding of catalytic causality rather than just following a recipe.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the root cause of your low yields.

Workflow Start Analyze Crude Reaction (LC-MS / TLC) Path1 High Mono-Coupled Low Di-Coupled Start->Path1 Steric Blockade Path2 High Starting Material No Conversion Start->Path2 Catalyst Death Path3 Loss of Boronic Acid (Protodeboronation) Start->Path3 Base/Temp Issue Sol1 Switch to SPhos/XPhos Increase Temp to 90°C Path1->Sol1 Sol2 Verify Pd(0) Activity Check Degassing Path2->Sol2 Sol3 Use Biphasic Solvent Switch to K3PO4 Path3->Sol3

Troubleshooting workflow for 3,5-Dibromo-4-isopropoxybenzaldehyde Suzuki coupling.

Frequently Asked Questions (Mechanistic Guide)

Q1: My reaction stalls completely at the mono-coupled intermediate. How do I force exhaustive di-coupling? The Causality: The first oxidative addition at the C3-Br bond is relatively fast. However, once the first aryl group is installed, the remaining C5-Br bond becomes trapped in a severe steric cleft between the bulky isopropoxy group and the newly installed aryl ring. Standard catalysts like


 lack the steric bulk to force the coupling partners together, causing the catalytic cycle to stall at the reductive elimination step[2].
The Solution:  You must switch to electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[3]. The electron-rich nature of these ligands accelerates oxidative addition into the deactivated C-Br bond, while their massive steric footprint accelerates reductive elimination through secondary structural interactions[4].

Q2: I am observing significant degradation of my boronic acid before the coupling completes. What should I change? The Causality: You are observing protodeboronation, a competing side reaction where the boronic acid is hydrolyzed to the corresponding arene. This degradation pathway is highly exacerbated by prolonged heating and the use of strong, homogenous bases (e.g.,


, 

)[2][5]. The Solution: Transition to a biphasic solvent system (e.g., Toluene/

) utilizing a milder inorganic base like

or

[6]. The biphasic interface keeps the active base concentration optimal for transmetalation without subjecting the bulk boronic acid to harsh, degradative conditions.

Q3: Can I exploit the steric hindrance to selectively synthesize the mono-coupled product? The Causality: Yes. Because the steric bulk drastically increases after the first coupling, the two chemically equivalent bromines exhibit a massive difference in reaction rates during the process. The Solution: By strictly controlling stoichiometry (1.05 equivalents of boronic acid) and intentionally using a less active catalyst system (


) at a lower temperature (60 °C), the reaction will naturally decelerate after the first substitution, preventing over-coupling.

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and chemoselectivity (Mono- vs. Di-coupling) for this specific substrate.

ObjectiveCatalyst SystemBase / SolventTempTimeMono-Coupled YieldDi-Coupled Yield
Selective Mono-Coupling 5 mol%


/ Dioxane:

60 °C12 h88% < 5%
Exhaustive Di-Coupling 2 mol%

/ 4 mol% SPhos

/ Toluene:

90 °C16 h< 5%94%
Suboptimal Di-Coupling 5 mol%


/ THF:

80 °C24 h45%28%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step if a validation checkpoint fails.

Protocol A: Selective Mono-Coupling
  • Setup: Charge an oven-dried Schlenk flask with 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous

    
     (2.0 equiv base).
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere.

    • Self-Validation Checkpoint 1 (Catalyst Activation): Upon reaching 60 °C, the mixture should transition from a reddish suspension to a homogenous pale brown solution, indicating the reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: Stir for 12 hours.

    • Self-Validation Checkpoint 2 (Reaction Progress): Perform LC-MS at the 4-hour mark. The

      
       mass of the starting material should be <10%, and the mono-coupled product should be the base peak. If the di-coupled mass exceeds 5%, immediately cool the reaction to 0 °C to quench further coupling.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Exhaustive Di-Coupling (Buchwald Conditions)
  • Setup: Charge an oven-dried Schlenk flask with 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv), the desired arylboronic acid (2.5 equiv),

    
     (0.02 equiv), and SPhos (0.04 equiv).
    
  • Solvent Addition: Add a 5:1 mixture of Toluene and 2M aqueous

    
     (3.0 equiv base).
    
  • Degassing: Sparge the biphasic mixture vigorously with argon for 30 minutes.

    • Self-Validation Checkpoint 1 (Degassing Integrity): If the solution turns black immediately upon heating, oxygen was present, and the catalyst has precipitated as inactive palladium black[5]. The reaction must be aborted and restarted with stricter inert gas protocols.

  • Reaction: Heat the mixture to 90 °C under argon for 16 hours.

  • Monitoring:

    • Self-Validation Checkpoint 2 (Completion): At 12 hours, check TLC (Hexanes/EtOAc 4:1). The intermediate mono-coupled spot must be completely consumed. If it persists, spike the reaction with an additional 0.5 equiv of boronic acid, as protodeboronation may have depleted your coupling partner[2].

  • Workup: Separate the organic layer, extract the aqueous layer with Toluene, concentrate under reduced pressure, and purify.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls...
  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate...
  • Source: benchchem.

Sources

Optimization

side products in the synthesis of stilbenes from 3,5-Dibromo-4-isopropoxybenzaldehyde

Executive Summary The synthesis of biologically active stilbenoids (such as brominated resveratrol analogs) frequently utilizes 3,5-dibromo-4-isopropoxybenzaldehyde as a core building block. The transformation of this al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of biologically active stilbenoids (such as brominated resveratrol analogs) frequently utilizes 3,5-dibromo-4-isopropoxybenzaldehyde as a core building block. The transformation of this aldehyde into a stilbene is typically achieved via olefination—most commonly the Horner-Wadsworth-Emmons (HWE) or Wittig reactions. However, the unique steric bulk of the 3,5-dibromo substitution and the vulnerability of the para-isopropoxy ether can lead to complex side-product profiles.

This guide provides mechanistic troubleshooting, diagnostic data, and a self-validating Standard Operating Procedure (SOP) to help researchers isolate the desired (E)-stilbene with high stereoselectivity and purity.

Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding a high ratio of the (Z)-stilbene isomer instead of the desired (E)-isomer? A1: The stereochemical outcome of your olefination is dictated by the transition state of the intermediate. In classic Wittig reactions using non-stabilized triphenylphosphonium ylides, the reaction operates under kinetic control. The carbonyl carbon of the benzaldehyde approaches the ylide to minimize steric hindrance, forming a cis-oxaphosphetane intermediate which irreversibly collapses into the (Z)-alkene[1].

  • Mitigation: To favor the thermodynamic (E)-isomer, switch to a Horner-Wadsworth-Emmons (HWE) approach using a stabilized diethyl benzylphosphonate. The HWE reaction allows for the equilibration of the intermediates, favoring the lower-energy trans-oxaphosphetane and ultimately yielding the (E)-alkene[2]. If you must use a Wittig pathway, treating the resulting (Z)-isomer mixture with catalytic iodine (

    
    ) and heat (e.g., refluxing in hexane) can isomerize it to the (E)-form[3].
    

Q2: I am observing significant loss of the isopropoxy group, resulting in a phenolic side product. How can I prevent this dealkylation? A2: The isopropoxy group at the para position is an alkyl aryl ether. While generally stable to standard basic conditions, it is highly susceptible to cleavage by Lewis acids or excessively harsh nucleophiles at elevated temperatures. For instance, if you are using


 to precipitate triphenylphosphine oxide byproducts[3], the Lewis acidity of the zinc can catalyze ether cleavage, yielding 3,5-dibromo-4-hydroxybenzaldehyde or the corresponding stilbene phenol.
  • Mitigation: Ensure your reagents and glassware are free of Lewis acidic transition metals. Avoid using strong nucleophilic bases like

    
    -BuLi; instead, utilize non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (
    
    
    
    -BuOK) in anhydrous THF[4].

Q3: My LC-MS shows the presence of benzyl alcohol and benzoic acid derivatives. What is causing this? A3: This is the classic signature of the Cannizzaro reaction. Because 3,5-dibromo-4-isopropoxybenzaldehyde lacks


-hydrogens, it cannot undergo aldol condensation. However, if you are using strong aqueous bases (like the 50% NaOH commonly employed in biphasic Wittig protocols[1]), the hydroxide ion acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon, initiating an intermolecular hydride transfer to a second aldehyde molecule. This disproportionation yields the corresponding brominated alcohol and carboxylic acid.
  • Mitigation: Strictly avoid aqueous hydroxide bases. Transition to strictly anhydrous conditions using NaH in dry THF or KOH in anhydrous acetonitrile[4].

Q4: I am detecting debrominated stilbene products in my final mixture. How are the C-Br bonds breaking? A4: The 3,5-dibromo substitution pattern is sterically hindered but electronically activated. While C-Br bonds are generally stable under standard olefination conditions, debromination occurs via two primary pathways: 1) Photolytic cleavage: Heavily substituted bromoarenes are sensitive to UV light, generating aryl radicals. 2) Trace metal contamination: Trace palladium (Pd) or copper (Cu) in your glassware can catalyze unintended reductive debromination.

  • Mitigation: Shield the reaction flask with aluminum foil to prevent photolysis and ensure all glassware is acid-washed (e.g., 1M HCl rinse followed by DI water) prior to use.

Diagnostic Data: Side Product Identification

To rapidly identify the cause of a failed reaction, compare your crude


H NMR and LC-MS data against the quantitative diagnostic signatures summarized below.
Target / Side ProductMechanistic CauseDiagnostic

H NMR Signature (

, 400 MHz)
LC-MS / GC-MS Indicator
(E)-Stilbene (Target)Thermodynamic control (HWE)Olefinic protons at ~7.0–7.2 ppm , doublet,

Hz
[5]
Expected

(Z)-Stilbene Kinetic control (Wittig)Olefinic protons at ~6.4–6.6 ppm , doublet,

Hz
Expected

Dealkylated Phenol Lewis acid ether cleavageLoss of septet at ~4.5 ppm (isopropyl CH); broad OH peak at ~5.5 ppm

(Loss of propene)
Cannizzaro Alcohol Aqueous base disproportionationBenzylic

singlet at ~4.6 ppm ; absence of olefinic protons

relative to SM
Debrominated Product Photolysis / Metal impurityAppearance of aromatic proton at ~7.4 ppm (replacing Br)

(Loss of Br)

Standard Operating Procedure: Optimized HWE Olefination

This protocol is designed as a self-validating system to ensure the exclusive formation of the (E)-stilbene while suppressing Cannizzaro and dealkylation side reactions.

Reagents:

  • 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv)

  • Diethyl benzylphosphonate derivative (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Carbanion: Flame-dry a round-bottom flask under an argon atmosphere. Suspend NaH (1.2 equiv) in anhydrous THF (0.2 M) and cool the flask to 0 °C using an ice bath.

  • Phosphonate Addition: Add the diethyl benzylphosphonate (1.1 equiv) dropwise over 10 minutes.

    • Validation Check: The reaction mixture should transition from a cloudy suspension to a clear, pale-yellow solution, accompanied by the evolution of

      
       gas. If the solution remains heavily opaque after 30 minutes, the ylide has not fully formed; check the quality of your NaH.
      
  • Aldehyde Addition: Dissolve 3,5-dibromo-4-isopropoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide at 0 °C. Shield the flask from light.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting aldehyde is highly UV-active (

      
       ~0.6). The desired (E)-stilbene will appear as a distinct, intensely blue-fluorescent spot under 365 nm UV light at a higher 
      
      
      
      (~0.8).
  • Quenching and Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate. The water-soluble dialkylphosphate salts will remain in the aqueous layer, avoiding the tedious chromatography required to remove triphenylphosphine oxide in standard Wittig reactions[2].
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography or recrystallization from hot ethanol.
    

Reaction Pathway Visualization

Workflow SM 3,5-Dibromo-4-isopropoxybenzaldehyde (Starting Material) HWE HWE Pathway (Stabilized Phosphonate) SM->HWE NaH, THF, 0°C Wittig Wittig Pathway (Phosphonium Ylide) SM->Wittig NaOH, H2O/DCM Cannizzaro Side Product: Cannizzaro Disproportionation SM->Cannizzaro Aqueous Base (Hydride Transfer) Dealkylated Side Product: Phenol Ether Cleavage SM->Dealkylated Lewis Acids (e.g., ZnCl2) E_Stilbene Target: (E)-Stilbene Thermodynamic Control HWE->E_Stilbene trans-oxaphosphetane Z_Stilbene Side Product: (Z)-Stilbene Kinetic Control Wittig->Z_Stilbene cis-oxaphosphetane Z_Stilbene->E_Stilbene I2, Heat (Isomerization)

Reaction workflows and side product pathways for 3,5-dibromo-4-isopropoxybenzaldehyde olefination.

References

  • Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA Source: RSC Publishing URL
  • Source: Chegg.
  • Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)
  • Source: Scirp.
  • Source: Berkeley.

Sources

Troubleshooting

Technical Support Center: TLC Analysis of Reactions Involving 3,5-Dibromo-4-isopropoxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 3,5-Dibromo-4-isopropoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-44-5).

Understanding the structural causality of this molecule is critical for successful Thin Layer Chromatography (TLC). The two bulky bromine atoms and the isopropoxy group significantly increase the molecule's lipophilicity and sterically shield the para-oxygen, preventing strong hydrogen bonding. Consequently, the primary interaction with the silica gel stationary phase occurs via the dipole of the aldehyde group[1]. This guide provides self-validating protocols, mechanistic troubleshooting, and orthogonal visualization strategies to ensure absolute confidence in your reaction monitoring.

Part 1: Standard Operating Procedure (SOP) - Self-Validating Reaction Monitoring

To establish a trustworthy and reproducible analytical system, you must employ a co-spotting technique. This prevents misidentification caused by matrix effects or slight shifts in retention factors (


) between the pure starting material and the complex reaction mixture[2].
Step-by-Step Methodology
  • Plate Preparation: Cut a standard Silica Gel 60 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     plate to size. Using a soft pencil, draw a baseline 1.0 cm from the bottom edge. Mark three distinct origin points: SM  (Starting Material), Co  (Co-spot), and RM  (Reaction Mixture).
    
  • Sample Dilution (Critical): Dissolve 3,5-Dibromo-4-isopropoxybenzaldehyde in a volatile, non-polar solvent (e.g., DCM or Ethyl Acetate) to a concentration of 1.0–2.0 mg/mL . Overloading is the primary cause of poor resolution[3].

  • Application: Use a glass microcapillary to apply 1–2 µL of the SM solution to the 'SM' and 'Co' marks. Apply the RM solution to the 'RM' and 'Co' marks. Ensure spots remain <2 mm in diameter[4].

  • Chamber Equilibration: Add the mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) to a depth of 0.5 cm in the developing chamber. Insert a piece of filter paper against the wall and seal the chamber for 20 minutes. Causality: This saturates the atmosphere with solvent vapor, preventing premature evaporation from the plate surface during capillary ascent, which would otherwise cause edge effects and irreproducible ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values.
    
  • Elution & Marking: Place the plate vertically in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil before evaporation[2].

Workflow Step1 1. Plate Preparation Mark baseline 1 cm from bottom Step2 2. Spotting Apply SM, Co-Spot, and RM Step1->Step2 Step3 3. Chamber Saturation Equilibrate with filter paper (20 min) Step2->Step3 Step4 4. Elution Develop until solvent is 1 cm from top Step3->Step4 Step5 5. Visualization UV 254 nm followed by 2,4-DNP stain Step4->Step5

Fig 1: Self-validating TLC co-spotting workflow for reaction monitoring.

Part 2: Troubleshooting & FAQs

Q1: My 3,5-Dibromo-4-isopropoxybenzaldehyde spot is streaking heavily instead of forming a tight circle. Why is this happening and how do I fix it?

Causality & Solution: Streaking is typically caused by two factors: non-linear partitioning due to sample overloading, or secondary chemical interactions with the stationary phase[3]. Silica gel contains surface silanol groups (Si-OH) that act as strong hydrogen-bond donors[1]. While the aldehyde group is generally well-behaved, aldehydes are prone to auto-oxidation into carboxylic acids. If your starting material has partially oxidized to 3,5-dibromo-4-isopropoxybenzoic acid, the highly polar acid group will interact strongly with the acidic silica, causing a severe streak[5]. Action: First, dilute your sample 10-fold[4]. If streaking persists, add 1% Acetic Acid to your mobile phase to suppress the ionization of the silanol groups and the trace carboxylic acid, forcing the compound into a tighter band[5].

Q2: The product of my reaction (e.g., a Wittig olefin) is co-eluting with the starting benzaldehyde. How can I resolve them?

Causality & Solution: In normal-phase TLC, separation is driven by differential partitioning based on polarity[1]. If your product and starting material have similar dipole moments, standard aliphatic/ester mixtures (like Hexane/Ethyl Acetate) may not provide sufficient selectivity[2]. Action: Alter the selectivity by changing the solvent class. Replace Ethyl Acetate with Dichloromethane (DCM), or use Toluene as the bulk solvent. Toluene leverages ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions with the electron-deficient dibrominated aromatic ring, which will differentially alter its 

compared to an aliphatic or olefinic product.
Q3: How can I definitively verify that a spot is my unreacted 3,5-Dibromo-4-isopropoxybenzaldehyde and not a UV-active byproduct?

Causality & Solution: Relying solely on UV 254 nm visualization is a common pitfall, as any conjugated aromatic byproduct will absorb UV light[6]. You must use orthogonal visualization to probe specific functional groups. Action: After observing the plate under UV light, dip it in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. 2,4-DNP reacts specifically with aldehydes and ketones to form a bright yellow/orange hydrazone precipitate. If the spot turns orange, the aldehyde functionality is intact.

Q4: How do I know if my compound is degrading on the silica plate during elution?

Causality & Solution: Silica gel is slightly acidic (pH ~5.5), which can catalyze the degradation or hydrolysis of sensitive intermediates during the 10–15 minutes of elution[2]. Action: Implement a 2D TLC protocol . Spot the sample in the bottom-left corner of a square TLC plate and elute vertically. Dry the plate completely, rotate it 90 degrees, and elute again using the exact same solvent system. If the compound is stable, all spots will lie on a perfect 45-degree diagonal line. Any spots falling off this diagonal indicate degradation occurring during the chromatographic process.

Troubleshooting Start Issue: Streaking/Tailing Spot CheckConc Is sample concentration >2 mg/mL? Start->CheckConc Dilute Dilute sample 10x and re-spot CheckConc->Dilute Yes CheckAcid Is the aldehyde oxidizing to an acid? CheckConc->CheckAcid No AddModifier Add 1% Acetic Acid to Mobile Phase CheckAcid->AddModifier Yes (Oxidation) CheckDegradation Run 2D TLC to check silica degradation CheckAcid->CheckDegradation No

Fig 2: Logic tree for diagnosing and resolving TLC streaking issues.

Part 3: Quantitative Data & Reference Tables

Table 1: Mobile Phase Optimization for 3,5-Dibromo-4-isopropoxybenzaldehyde

Note: Target an


 of 0.2–0.4 for optimal resolution prior to scaling up to flash column chromatography[5].
Solvent System (v/v)Selectivity MechanismExpected

Range
Best Used For
Hexane / EtOAc (9:1) Dipole-dipole0.35 – 0.45General reaction monitoring; separating polar products (e.g., alcohols).
Petroleum Ether / Et2O (8:2) Weak dipole interactions0.40 – 0.50Highly sensitive separations; prevents ester-exchange artifacts.
Toluene (100%)

stacking
0.25 – 0.35Resolving co-eluting non-polar products (e.g., Wittig olefins).
Hexane / EtOAc / AcOH (90:9:1) Silanol suppression0.40 – 0.50Eliminating streaking caused by trace oxidation to carboxylic acids.
Table 2: Orthogonal Visualization Strategies
Visualization MethodMechanism of ActionResult for 3,5-Dibromo-4-isopropoxybenzaldehyde
UV Lamp (254 nm) Fluorescence quenching by conjugated aromatic ring[6].Dark purple spot against a bright green fluorescent background.
2,4-DNP Stain Nucleophilic addition to the aldehyde carbonyl.Immediate bright yellow/orange spot (requires gentle heating).
KMnO4 Stain Oxidation of oxidizable functional groups.Yellow/brown spot on a purple background (indicates aldehyde).
Bromocresol Green pH-sensitive dye for acidic protons.Negative (unless the aldehyde has oxidized to a carboxylic acid).

Part 4: References

  • Sigma-Aldrich. "Tips & Tricks for Thin-Layer Chromatography." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhdSAAbGh8JZiRKjQF-XSTANAm1kiD_a60IIhncIqeEoPttiT8jHZYwQsZoM6-srU9X3_-Hgylg-IGKvBRdz2aILAachoIEQco6YZl5cNCGC7NZfYRDaccfOskkNOuUmg5tuRyM7W64WJQrVBh6CxtebkErQ7hktOpWRbuYgrzj5nCfHAP4-QEiY28QfBvPdbJPFdbrdjK-49E2SE8NpPKuf1S_j-9-XrWWDwaaMLtzTmrsQDPe0xITDQenOhlnMK9Sjv8FPwlTcklUvEHt1Mu3XJuOhkx3a36BkITksM=]

  • BenchChem. "Technical Support Center: 4-(Isoindolin-2-yl)benzaldehyde Purification." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZLNIUEH6YtZNPlm8ew9aOnXpIhxxlVP8sgEn8N_7jWL8vR-uWtCJcDudhA6tPPDYO_etl7XiuMIqdPXS6ZXNub-gxzCX83BF7VmH462Y0w9RMI0CKoajqv0E3enndvstivsFPUSTro4DhnWOdIQNmg96hh8_gzGJBubt174GB3iETIf2Sc6FyTzgndFpZ-ZsGGdVZI3l7tGQjMwiAEl6f]

  • Bitesize Bio. "Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC." Bitesize Bio.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjj4U0jiybJ4OmOMrFN9ImdqPk34QUONTOUPdEb_ch85NpH6wN4qynYzaOGfSadfuZIHCMeLaQE4AnL5QyQNf2OWTCQVfNYkPh_o-BHVuzjlrF6xDs9g-qie_Ltum1uTMT80pHn-rU-bRTnyg1xj5lBbQr_iTmCVEkMAyOCDtsS6pN7y77sMs0hJY=]

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCc8yqtIWMbcDrh_ZmgiwT9O0QJZrPK4cOkqgaukDKrmCmLnIhMi8ewXI80J2y-ghxMbJw36ZfFHkIZfyOWDnAkiBarmN_Qn_VHr7VxB8jDFIvjSkh7ZhjGIzCArE4JTaUSzRAxkgPBJYpRpmqoQ==]

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz23DJNmwrTxm-JXowAkEvMXPchQhRHcRZj13Z48bFOfll9D8PVG1p4Z40T-0Z_NCL_4V6FpXWuu2VNlsXRs08aSIRJJrQFy095ywMpYEMLkEpo-9fOipnfpgRIM43UhcM6QGCljM0n6P5gxOQyxXu6-jJgVBGFDypi7abAaNj4cR8PbcKWCQWkCJ-AbgYsNhRzEzZhw==]

  • OperaChem. "TLC TROUBLESHOOTING- The most common problems with TLCs." YouTube.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJmfvI_7aln0tiOru4XsqN4B4nXdAjAwv7wwLBrBjmhyfC794B3VLFH3lq4Qw2dpcVmgydhjFX65QzCRtb7Jvas6n7E2SepbTv-LCW_KGQ5h43fR8k1XqdTWWo73e931jEA3Y9FA==]

  • Adrona. "Thin layer chromatography." Adrona.lv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqTEDe1wjBdFRPfnCk59UWKnApwn-bVhDKlLWVRDInNPc9OASFqm061-TryWKRpWc_z-4C52dXv6_XU_ZMuDfHr7mg5SNpNIym3X9pRmu-Q2j2Tq1ZVwNKgF8fc9rdTrLytW7KOry8dnQEK_RdaUsY3rBb_58=]

Sources

Optimization

effect of temperature on the stability of 3,5-Dibromo-4-isopropoxybenzaldehyde

The following technical guide serves as a specialized support resource for 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 18962-05-5). It is designed to address thermal stability, degradation mechanisms, and quality control...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 18962-05-5). It is designed to address thermal stability, degradation mechanisms, and quality control for researchers in drug discovery and organic synthesis.

Status: Active | Topic: Thermal Stability & Handling | Tier: Senior Support[1]

Part 1: Critical Alerts & Storage Specifications

⚠️ Immediate Action Required

Do not assume this compound behaves identically to its hydroxy-precursor. Users frequently conflate 3,5-Dibromo-4-isopropoxybenzaldehyde with 3,5-Dibromo-4-hydroxybenzaldehyde .[1] The isopropoxy moiety introduces specific lipophilicity and steric properties but also adds a distinct thermal degradation pathway (ether cleavage) absent in the hydroxy analogue.

ParameterSpecificationCritical Note
Optimal Storage 2°C to 8°C (Refrigerated)Store under inert gas (Argon/Nitrogen).[1] Air Sensitive.
Max Process Temp < 60°C (Recommended)Above 100°C, risk of ether cleavage increases significantly.[1]
Flash Point N/A (Solid)Combustible dust hazard if milled.[1]
Incompatibilities Strong Oxidizers, Strong BasesBases can promote elimination of the isopropyl group at high heat.[1]

Part 2: Troubleshooting & FAQs

Q1: My sample has turned from off-white to a yellow/brown solid. Is it still usable?

Diagnosis: This indicates oxidative degradation.[1] Mechanism: Benzaldehydes are inherently susceptible to autoxidation, converting the aldehyde (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to a carboxylic acid (

). The color change often comes from trace formation of quinoid species if the ether bond has also cleaved, exposing the phenol.

Troubleshooting Steps:

  • Check Solubility: The corresponding benzoic acid is less soluble in non-polar solvents (e.g., Hexanes) than the aldehyde.[1]

  • Run TLC: Use 20% Ethyl Acetate in Hexanes.

    • Aldehyde (Product): High ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Non-polar).
      
    • Acid (Impurity): Baseline or very low ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (streak).
      
  • Remediation: If degradation is <10%, recrystallize from Ethanol/Water or Hexanes.[1] If >10%, repurify via silica column chromatography.[1]

Q2: Can I heat this compound above 100°C for a neat reaction?

Technical Advice: Not Recommended. Reasoning: While the aromatic ring is stabilized by bromine atoms, the isopropyl ether linkage is the weak point.[1] At elevated temperatures (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), especially in the presence of Lewis acids or trace acidity, secondary alkyl ethers can undergo 

elimination or nucleophilic cleavage, releasing propene and reverting to the phenol (3,5-Dibromo-4-hydroxybenzaldehyde).

Impact on Synthesis:

  • Knoevenagel Condensations: High heat may cleave the protecting group, leading to side reactions with the free phenol.[1]

  • Suzuki Couplings: The aryl bromide is stable, but base + heat can attack the aldehyde or ether.[1]

Q3: What is the specific degradation pathway I should monitor?

Answer: Two primary pathways exist.[1][2] The Oxidative Pathway (dominant in air) and the Thermal/Acidic Pathway (dominant in heat).[1]

DegradationPathways Compound 3,5-Dibromo-4- isopropoxybenzaldehyde Acid 3,5-Dibromo-4- isopropoxybenzoic Acid Compound->Acid Oxidation (Air/RT) Phenol 3,5-Dibromo-4- hydroxybenzaldehyde Compound->Phenol Ether Cleavage (>100°C or Acid) Quinone Quinoid Degradation Products Phenol->Quinone Oxidation

Figure 1: Primary degradation pathways.[1] Oxidation occurs upon air exposure; Ether cleavage occurs under thermal stress.[1]

Part 3: Experimental Validation Protocols

To ensure the integrity of your starting material before committing to expensive steps (e.g., GMP synthesis), perform this self-validating stress test.[1]

Protocol A: Thermal Stability Stress Test

Objective: Determine the "Safe Operating Window" for your specific batch.

  • Preparation: Weigh 50 mg of sample into three separate crimp-top vials.

    • Vial A: Control (Store at 4°C).

    • Vial B: Thermal Stress (Heat block at 80°C for 4 hours).[1]

    • Vial C: Oxidative Stress (Open cap, 60°C for 4 hours).[1]

  • Analysis: Dissolve each in

    
     and analyze via 
    
    
    
    NMR.
  • Key Signals to Monitor:

    • Aldehyde Proton: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Singlet). Loss indicates oxidation.[1]
      
    • Isopropyl Methine: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Septet). Loss/Shift indicates ether cleavage.
      
    • Phenolic Proton: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Broad). Appearance indicates ether cleavage.
      
Protocol B: Purity Verification (HPLC)

Context: Use this if melting point is ambiguous (


 is often cited for the hydroxy form; the isopropoxy form may differ).
ParameterCondition
Column C18 Reverse Phase (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Detection UV @ 254 nm (Aromatic) and 280 nm (Carbonyl)
Expected Result Isopropoxy derivative elutes after the hydroxy impurity due to increased lipophilicity.

Part 4: Decision Logic for Troubleshooting

Use this flow to determine if your material requires repurification or disposal.

TroubleshootingFlow Start Start: Visual Inspection ColorCheck Is sample Off-White? Start->ColorCheck MeltingCheck Check Melting Point ColorCheck->MeltingCheck Yes SolubilityCheck Check Solubility (Hexanes/EtOAc) ColorCheck->SolubilityCheck No (Yellow/Brown) OK Proceed with Reaction MeltingCheck->OK Sharp Range Purify Recrystallize (EtOH/Water) MeltingCheck->Purify Depressed (>2°C drop) SolubilityCheck->Purify Soluble (Surface Oxidation) Discard Discard/Reprocess SolubilityCheck->Discard Insoluble Residue

Figure 2: Quality Control Decision Matrix.

References

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Isopropoxybenzaldehyde and derivatives. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde (Precursor Analysis). Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3,5-Dibromo-4-hydroxybenzaldehyde. Retrieved from [1]

  • Organic Syntheses. (1966).[1] General methods for aldehyde stability and purification. Retrieved from [1]

(Note: Specific thermal data for the isopropoxy derivative is inferred from the stability profiles of analogous aryl isopropyl ethers and benzaldehydes found in the provided SDS and chemical literature.)

Sources

Reference Data & Comparative Studies

Validation

characterization of 3,5-Dibromo-4-isopropoxybenzaldehyde derivatives

Characterization and Strategic Optimization of 3,5-Dibromo-4-isopropoxybenzaldehyde Derivatives Executive Summary: The Halogenated Lipophilic Scaffold In the landscape of medicinal chemistry, the 3,5-dibromo-4-hydroxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization and Strategic Optimization of 3,5-Dibromo-4-isopropoxybenzaldehyde Derivatives

Executive Summary: The Halogenated Lipophilic Scaffold

In the landscape of medicinal chemistry, the 3,5-dibromo-4-hydroxybenzaldehyde (BDB) scaffold has emerged as a privileged structure, exhibiting potent antimicrobial and antitumor activities due to the specific electronic and steric effects of the ortho-dibromo substitution. However, the presence of a free phenolic hydroxyl group often limits bioavailability due to rapid Phase II metabolism (glucuronidation/sulfation) and non-specific protein binding.

This guide focuses on the 3,5-Dibromo-4-isopropoxybenzaldehyde derivatives—a strategic structural evolution. By capping the phenolic oxygen with an isopropyl group, researchers can modulate lipophilicity (


), enhance membrane permeability, and block metabolic soft spots while retaining the pharmacophore's core reactivity.

This document serves as a comparative technical guide for synthesizing, characterizing, and evaluating these derivatives against their hydroxy-parent and non-halogenated analogs.

Comparative Performance Analysis

The following table contrasts the physicochemical and biological profiles of the target scaffold against its primary alternatives.

Table 1: Structural Activity Relationship (SAR) Comparison

FeatureTarget: 4-Isopropoxy Derivative Alternative A: 4-Hydroxy Parent Alternative B: 3,5-Dimethoxy Analog
Structure 3,5-Dibromo-4-isopropoxybenzaldehyde3,5-Dibromo-4-hydroxybenzaldehyde3,5-Dimethoxybenzaldehyde
Lipophilicity (cLogP) High (~3.8 - 4.2) Moderate (~2.5)Low (~1.6)
Membrane Permeability Enhanced (Passive Diffusion) Moderate (H-bond donor limits)Good
Metabolic Stability High (Blocked Phenol) Low (Rapid Conjugation)Moderate (O-demethylation)
Electronic Effect Electron-donating (+I effect of alkyl)Electron-donating (+M effect of OH)Electron-donating (+M)
Primary Application Drug Candidate (Systemic) Intermediate / Topical AgentFragrance / Agrochemical
Key Mechanism Halogen Bonding + Steric FitH-Bond Donor + Halogen BondingWeak H-Bonding

Analyst Insight: The transition from Alternative A to the Target represents a classic "Prodrug-like" or "Lead Optimization" strategy. While the Hydroxy parent often shows lower MIC values in vitro due to solubility, the Isopropoxy derivatives typically exhibit superior in vivo efficacy due to improved pharmacokinetics.

Strategic Synthesis & Characterization Workflow

The synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde derivatives typically follows a convergent pathway. The quality of the final Schiff base or hydrazone derivative is strictly dependent on the purity of the O-alkylated intermediate.

Synthesis Logic Diagram (DOT Visualization)

SynthesisPath cluster_QC Quality Control Gates Start 3,5-Dibromo-4- hydroxybenzaldehyde Inter Intermediate: 3,5-Dibromo-4- isopropoxybenzaldehyde Start->Inter O-Alkylation (Williamson Ether Synthesis) Reagent1 Isopropyl Bromide + K2CO3 / DMF Reagent1->Inter Product Target Derivative (Schiff Base/Hydrazone) Inter->Product Condensation (-H2O) QC1 TLC: Disappearance of -OH (Polarity Shift) Inter->QC1 Reagent2 Primary Amine (R-NH2) / Ethanol Reagent2->Product QC2 1H NMR: Isopropyl Septet (~4.5 ppm) Product->QC2

Caption: Convergent synthesis pathway transforming the hydroxy precursor to the lipophilic isopropoxy scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of the Intermediate (O-Alkylation)

  • Objective: Cap the reactive hydroxyl group.

  • Protocol:

    • Dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).

    • Add anhydrous

      
       (2.0 eq) and stir at room temperature for 15 min to generate the phenoxide anion.
      
    • Add Isopropyl bromide (1.2 eq) dropwise.

    • Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will have a higher

      
       than the starting material.
      
    • Workup: Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from Ethanol/Water.

    • Yield Target: >85%.

Step 2: Derivatization (Schiff Base Condensation)

  • Objective: Install the bioactive imine pharmacophore.

  • Protocol:

    • Dissolve 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 eq) in absolute ethanol.

    • Add the appropriate amine/hydrazide (1.0 eq).

    • Add catalytic Glacial Acetic Acid (2–3 drops).

    • Reflux for 3–8 hours.

    • Validation: Upon cooling, the Schiff base typically precipitates as a colored solid (yellow/orange).

    • Purification: Recrystallization from hot ethanol.

Characterization Standards (Self-Validating System)

To ensure scientific integrity, the following spectral signals must be present. If these are absent, the synthesis has failed.

TechniqueDiagnostic SignalStructural Confirmation
FT-IR

Shift from

(aldehyde) to

(imine).
1H NMR

(Septet)
Confirms presence of Isopropyl CH group.
1H NMR

(Singlet)
Azomethine proton (

).
13C NMR

Carbon of the

group.
Mass Spec

peaks
Characteristic isotopic pattern of dibromo compounds (1:2:1 ratio).

Biological Evaluation Protocols

The performance of these derivatives is best evaluated using a dual-screen approach: Antimicrobial (Prokaryotic) and Cytotoxic (Eukaryotic).

Antimicrobial Assay (MIC Determination)
  • Rationale: The dibromo-motif disrupts bacterial cell walls; the isopropoxy group facilitates entry.

  • Method: Broth Microdilution (CLSI Standards).

  • Critical Step: Dissolve derivatives in DMSO. Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Controls:

    • Positive: Ciprofloxacin (Standard antibiotic).

    • Negative: DMSO vehicle.

    • Comparative: 3,5-Dibromo-4-hydroxybenzaldehyde (to quantify the "Isopropoxy Effect").

Anticancer Activity (MTT Assay)
  • Rationale: Halogenated benzaldehyde derivatives often inhibit NF-κB signaling or induce apoptosis via ROS generation.

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Incubate 24h for attachment.

    • Treat with graded concentrations (0.1 – 100

      
      ) of the isopropoxy derivative.
      
    • Incubate 48h.

    • Add MTT reagent; read absorbance at 570 nm.

  • Data Output: Calculate

    
     using non-linear regression.
    

Mechanistic Insight: Why Isopropoxy?

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the performance of these derivatives.

SAR Core 3,5-Dibromo-4-isopropoxy- benzylidene Scaffold Br 3,5-Dibromo Motifs Core->Br Iso 4-Isopropoxy Group Core->Iso Imine Azomethine (-CH=N-) Core->Imine Br_Effect Halogen Bonding & Increased Lipophilicity Br->Br_Effect Iso_Effect Steric Bulk & Membrane Permeability Iso->Iso_Effect Imine_Effect DNA Intercalation & Metal Chelation Imine->Imine_Effect

Caption: SAR breakdown showing how specific structural modifications contribute to the overall pharmacological profile.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) Product Data. Retrieved from

  • National Institutes of Health (NIH). (2017). Identification of a strong and specific antichlamydial N-acylhydrazone. PLoS ONE. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[2][3][4][5][6][7][8] Retrieved from

  • MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses Inflammation. Retrieved from

Sources

Comparative

mass spectrometry of 3,5-Dibromo-4-isopropoxybenzaldehyde reaction products

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dibromo-4-isopropoxybenzaldehyde Reaction Products Executive Summary & Strategic Context In the high-stakes landscape of medicinal chemistry, 3,5-Dibromo-4-isop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dibromo-4-isopropoxybenzaldehyde Reaction Products

Executive Summary & Strategic Context

In the high-stakes landscape of medicinal chemistry, 3,5-Dibromo-4-isopropoxybenzaldehyde (DBIB) serves as a critical pharmacophore scaffold.[1] Its unique substitution pattern—combining a lipophilic isopropoxy tail with a sterically demanding, electron-withdrawing dibromo-motif—makes it a versatile intermediate for synthesizing Schiff bases, chalcones, and tyrosine kinase inhibitors.[1]

However, the analysis of its reaction products presents distinct challenges. The distinct isotopic signature of bromine (


 and 

) complicates molecular weight confirmation, while the lability of the isopropoxy ether bond under ionization stress can lead to misleading in-source fragmentation.

This guide objectively compares three primary Mass Spectrometry (MS) ionization workflows—Electron Ionization (EI) , Electrospray Ionization (ESI) , and Atmospheric Pressure Chemical Ionization (APCI) —to determine the optimal protocol for characterizing DBIB derivatives.[1]

Comparative Analysis of MS Ionization Architectures

The choice of ionization technique dictates the quality of structural data obtained. Below is a comparative performance matrix based on experimental stability and sensitivity thresholds.

Performance Matrix: EI vs. ESI vs. APCI
FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI) Method C: LC-MS (APCI)
Primary Utility Structural FingerprintingPolar Product ConfirmationHydrophobic/Neutral Species
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)Soft (Corona Discharge)
Molecular Ion (

)
Weak / Absent (due to fragmentation)Strong (

or

)
Strong (

)
Isotope Fidelity High (Clear 1:2:1 patterns)High (if resolution > 20k)Moderate (Background noise)
Key Limitation Thermal degradation of Schiff basesIon suppression in complex matricesLower sensitivity for ionic species
Best For... Starting Material Purity Final Drug Conjugates Non-polar Side Products
Expert Insight: The "Hard" vs. "Soft" Trade-off
  • Use EI (GC-MS) when validating the purity of the aldehyde precursor. The hard ionization forces a characteristic loss of the isopropyl group (

    
    ), providing a definitive structural confirm.
    
  • Use ESI (LC-MS) for reaction monitoring (e.g., Schiff base formation).[1] ESI preserves the delicate imine (

    
    ) bond, which often hydrolyzes or degrades in the hot injector port of a GC system.
    

Deep Dive: Fragmentation Mechanics & Isotope Patterns

Understanding the fragmentation logic is essential for distinguishing the target product from de-brominated impurities.

The Dibromo Isotope Signature

Bromine exists naturally as


 (50.7%) and 

(49.3%).[1]
  • 1 Br atom: 1:1 doublet (

    
    ).[1]
    
  • 2 Br atoms (Target): 1:2:1 triplet (

    
    ).
    
  • 3 Br atoms (Over-brominated impurity): 1:3:3:1 quartet.[1]

Validation Rule: If your molecular ion cluster does not match the 1:2:1 intensity ratio , your reaction product has undergone de-halogenation (common in metal-catalyzed cross-couplings).[1]

Fragmentation Pathways (DOT Visualization)

The following diagram illustrates the primary fragmentation pathways observed in ESI-MS/MS (Collision Induced Dissociation) for a generic DBIB derivative.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Logic for 3,5-Dibromo-4-isopropoxybenzaldehyde Derivatives. M_Ion Molecular Ion [M+H]+ (Triplet 1:2:1) Frag_1 Loss of Propene [M+H - 42 Da]+ M_Ion->Frag_1 - C3H6 (Isopropyl cleavage) Frag_4 Imine Cleavage (If Schiff Base) M_Ion->Frag_4 Hydrolysis/Cleavage Frag_2 Loss of CO (Phenolic contraction) Frag_1->Frag_2 - CO (28 Da) Frag_3 Debromination [M - Br]+ Frag_1->Frag_3 - Br radical (79/81 Da)

  • Pathway A (Dominant): The isopropoxy group undergoes McLafferty-like rearrangement or simple ether cleavage, ejecting a neutral propene molecule (42 Da).[1] This is the "diagnostic" transition.

  • Pathway B (Secondary): Subsequent loss of Carbon Monoxide (CO, 28 Da) from the resulting phenol.[1]

Experimental Protocol: Optimized LC-MS/MS Workflow

This protocol is designed to minimize in-source fragmentation while maximizing sensitivity for the dibromo-pattern.[1]

Materials & Reagents
  • Analyte: Reaction mixture containing 3,5-Dibromo-4-isopropoxybenzaldehyde derivatives.[1]

  • Solvents: LC-MS Grade Methanol (MeOH) and Water with 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

Step-by-Step Methodology
  • Sample Preparation (Dilution is Key):

    • Dissolve 1 mg of crude reaction product in 1 mL of MeOH.

    • Critical Step: Dilute this stock 1:1000 with 50:50 MeOH:Water.[1] High concentrations lead to dimer formation (

      
      ) which obscures the isotope pattern.
      
  • LC Parameters:

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient: 5% B to 95% B over 8 minutes (A: Water + 0.1% FA; B: MeOH + 0.1% FA).

    • Why? The dibromo-isopropoxy motif is highly lipophilic.[1] Expect retention times > 6 minutes.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: Low (80-100 V).

    • Causality: High fragmentor voltages (>130 V) will strip the isopropyl group before the quadrupole selects the parent ion, leading to false identification of the hydroxy-analog.

    • Gas Temperature: 300°C.[1]

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for the

      
       (lowest mass) and 
      
      
      
      peaks.
    • Verify the 1:2:1 ratio in the mass spectrum at the apex of the peak.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Peak Ratio is 1:1 instead of 1:2:1 Loss of one Bromine atom (Mono-bromo impurity).[1]Check reaction conditions (e.g., Pd-catalyzed hydrodehalogenation).[1]
Mass is M-42 Da In-source fragmentation of Isopropyl ether.[1]Lower the Fragmentor Voltage or Cone Voltage immediately.
Broad/Tailing Peak Aldehyde interacting with silanols.[1]Ensure 0.1% Formic Acid is fresh; consider using an end-capped column.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18100, 3,5-Dibromo-4-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Validation

comparing Wittig vs. Horner-Wadsworth-Emmons for 3,5-Dibromo-4-isopropoxybenzaldehyde

Technical Guide: Wittig vs. Horner-Wadsworth-Emmons for 3,5-Dibromo-4-isopropoxybenzaldehyde Executive Summary For the olefination of 3,5-Dibromo-4-isopropoxybenzaldehyde (1) to synthesize cinnamate derivatives (e.g., pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Wittig vs. Horner-Wadsworth-Emmons for 3,5-Dibromo-4-isopropoxybenzaldehyde

Executive Summary

For the olefination of 3,5-Dibromo-4-isopropoxybenzaldehyde (1) to synthesize cinnamate derivatives (e.g., precursors to Sobetirome/GC-1), the Horner-Wadsworth-Emmons (HWE) reaction is the superior protocol over the classical stabilized Wittig reaction.

While the Wittig reaction remains a viable option for simple methylenation, it struggles with the significant steric hindrance imposed by the ortho-dibromo motifs when coupling with stabilized ylides. The HWE reaction, utilizing smaller and more nucleophilic phosphonate carbanions, consistently delivers higher yields (>85%), superior E-selectivity (>98:2), and simplified purification due to water-soluble byproducts.

Substrate Analysis: The Steric Challenge

The substrate, 3,5-Dibromo-4-isopropoxybenzaldehyde , presents a unique "steric wall" that dictates reagent selection.

  • Electronic Effect: The aldehyde is electron-deficient due to the inductive withdrawal of the two bromine atoms, theoretically increasing electrophilicity.

  • Steric Effect (Dominant): The ortho-bromine atoms create a "picket fence" around the carbonyl carbon. The bulky isopropoxy group at the para position locks the conformation, further restricting the trajectory of incoming nucleophiles.

Implication: Reagents with large steric cones (like triphenylphosphonium ylides) face severe 1,2-steric repulsion during the formation of the oxaphosphetane intermediate, leading to stalled conversion or incomplete reaction.

Mechanistic Comparison

The Wittig Protocol (Stabilized Ylide)
  • Reagent: (Carbethoxymethylene)triphenylphosphorane (

    
    ).
    
  • Mechanism: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane.

  • Failure Mode: The massive triphenylphosphine group clashes with the ortho-bromines. Since the formation of the oxaphosphetane with stabilized ylides is reversible, the steric strain shifts the equilibrium backward, resulting in slow kinetics and lower yields.

The HWE Protocol[1][2]
  • Reagent: Triethyl phosphonoacetate ($ (EtO)_2P(O)CH_2CO_2Et $) activated by a base (e.g., NaH).

  • Mechanism: The phosphonate carbanion attacks the carbonyl to form an alkoxide, which then cyclizes to the oxaphosphetane.

  • Advantage: The phosphonate carbanion is significantly smaller (planar, less bulky alkyl groups) and more nucleophilic than the Wittig ylide. It penetrates the steric shield of the dibromo-aldehyde effectively. The elimination of phosphate is irreversible and thermodynamically driven to the E-alkene.

Experimental Workflows: Head-to-Head

The following protocols describe the synthesis of Ethyl 3-(3,5-dibromo-4-isopropoxy)phenylacrylate .

Protocol A: Horner-Wadsworth-Emmons (Recommended)[3]

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (60% dispersion, 1.3 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Activation: To a flame-dried flask under Argon, add NaH (1.3 equiv) and anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[1][2]

  • Deprotonation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir at 0°C for 20 min until H₂ evolution ceases and a clear solution forms.

  • Addition: Cannulate a solution of 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv) in THF into the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with sat. NH₄Cl. The phosphate byproduct is water-soluble.[3] Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (usually minimal required due to high conversion).

Protocol B: Stabilized Wittig (Alternative)

Reagents:

  • (Carbethoxymethylene)triphenylphosphorane (1.5 equiv)

  • Toluene (Required for higher thermal energy)

Step-by-Step:

  • Setup: Dissolve 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv) in Toluene (0.5 M).

  • Reagent Addition: Add the stabilized ylide (1.5 equiv) in one portion.

  • Reflux: The reaction requires heat to overcome the steric barrier. Reflux at 110°C for 24–48 hours.

  • Workup: Remove solvent in vacuo.

  • Purification: Requires careful chromatography to separate the product from the stoichiometric Triphenylphosphine oxide (TPPO) byproduct, which often co-elutes with cinnamates.

Performance Metrics

MetricHWE ReactionWittig Reaction (Stabilized)
Yield 85–95% 50–65%
Reaction Time 2–4 Hours (RT)24–48 Hours (Reflux)
Stereoselectivity >98:2 (E:Z)~90:10 (E:Z)
Purification Easy (Phosphate is water soluble)Difficult (Remove TPPO)
Atom Economy HighLow (High MW waste)

Visualization of Pathways[4]

The following diagram illustrates the kinetic and thermodynamic pathways, highlighting the steric blockage point in the Wittig pathway.

G cluster_Wittig Wittig Route (Stabilized Ylide) cluster_HWE HWE Route (Phosphonate) Start 3,5-Dibromo-4- isopropoxybenzaldehyde Ylide Ph3P=CHCO2Et (Bulky) Start->Ylide Phosphonate Phosphonate Anion (Compact/Nucleophilic) Start->Phosphonate TS_Wittig Steric Clash (Ortho-Br vs Ph3P) Ylide->TS_Wittig Slow (High Ea) Prod_Wittig Product + TPPO (Difficult Separation) TS_Wittig->Prod_Wittig Low Yield TS_HWE Rapid Addition (No Steric Clash) Phosphonate->TS_HWE Fast (RT) Prod_HWE Product + Phosphate (Water Soluble Waste) TS_HWE->Prod_HWE High Yield (>90%)

Figure 1: Comparative reaction pathways showing the steric bottleneck in the Wittig reaction versus the streamlined HWE pathway.

Conclusion & Recommendation

For the synthesis of Sobetirome precursors or related 3,5-dibromo-4-isopropoxy cinnamates:

  • Primary Choice: Use the HWE reaction .[4][5][6][7] It is robust against the steric hindrance of the ortho-bromines, operates at milder temperatures, and simplifies downstream processing.

  • Troubleshooting: If the HWE reaction stalls, ensure the phosphonate is fully deprotonated before adding the aldehyde. If using the Wittig reaction is unavoidable (e.g., lack of phosphonate availability), switch to a Schlosser modification or use high-boiling solvents (Xylene) to force conversion, though yields will remain inferior.

References

  • Sobetirome Synthesis & Intermediates

    • Scanlan, T. S., et al. "Selective thyromimetics: Tissue-selective thyroid hormone analogs."[8] Current Opinion in Drug Discovery & Development, 2001.

    • Placzek, A. T., et al. "New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3." Tetrahedron, 2015. Link

  • HWE vs.

    • Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[5][9][10] Chemical Reviews, 1989. Link

  • Steric Hindrance in Olefination: Vedejs, E., & Peterson, M. J. "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 1994.

Sources

Comparative

Reactivity of 3,5-Dibromo-4-isopropoxybenzaldehyde vs. Other Substituted Benzaldehydes: A Comparative Guide

As a Senior Application Scientist, selecting the correct aromatic building block is foundational to the success of any complex synthetic route. While simple benzaldehydes are ubiquitous, highly functionalized derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct aromatic building block is foundational to the success of any complex synthetic route. While simple benzaldehydes are ubiquitous, highly functionalized derivatives like 3,5-dibromo-4-isopropoxybenzaldehyde (DBIPBA) offer unique electronic properties and orthogonal reactivity profiles that are invaluable in drug development and materials science.

This guide provides an objective, data-driven comparison of DBIPBA against standard substituted benzaldehydes, detailing the mechanistic causality behind its reactivity and providing self-validating protocols for its application.

Mechanistic Causality: Electronic & Steric Interplay

The reactivity of the carbonyl group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon[1]. Substituents on the aromatic ring modulate this electrophilicity through a delicate balance of inductive (-I) and resonance (+R/-R) effects. DBIPBA presents a fascinating case study in structural causality.

  • Inductive Withdrawal (-I): The two bromine atoms at the meta positions exert a strong inductive electron-withdrawing effect. The Hammett constant (

    
    ) for a meta-bromo substituent is +0.39[2], yielding a combined inductive pull of +0.78 from the halogens[3].
    
  • Steric Inhibition of Resonance (SIR): Conversely, the para-isopropoxy group typically acts as an electron-donating group via resonance (+R). However, in DBIPBA, the bulky isopropoxy group is sterically compressed by the two large ortho-bromine atoms. This steric clash forces the isopropoxy oxygen out of coplanarity with the aromatic

    
    -system. Because the oxygen's p-orbital can no longer effectively overlap with the ring, its +R effect is severely attenuated.
    

Consequently, the strong -I effect of the halogens dominates. This net electron withdrawal leaves the carbonyl carbon highly electron-deficient and exceptionally susceptible to nucleophilic attack compared to unsubstituted benzaldehydes[4].

ElectronicEffects CHO Aldehyde Group (Electrophilic Center) Ring Aromatic Ring (Electron Conduit) Ring->CHO Net Electron Withdrawal Br 3,5-Dibromo (-I Effect: +0.78) Br->Ring Strong Inductive Withdrawal OiPr 4-Isopropoxy (Attenuated +R via SIR) OiPr->Ring Weakened Resonance (Steric Twist)

Electronic substituent effects modulating carbonyl electrophilicity in DBIPBA via SIR.

Comparative Reactivity in Nucleophilic Addition

To contextualize DBIPBA's performance, we must compare it against a spectrum of electronically diverse benzaldehydes. In nucleophilic addition reactions (such as reductive amination or Grignard additions), the reaction rate is directly proportional to the partial positive charge on the carbonyl carbon[1].

Quantitative Comparison Table
Substituted BenzaldehydeDominant Electronic EffectEst. Net Hammett (

)
Relative ElectrophilicityNucleophilic Addition Rate
4-Nitrobenzaldehyde Strong -I, Strong -R+0.78Very HighVery Fast
DBIPBA Strong -I, Attenuated +R~ +0.65HighFast
Benzaldehyde None (Baseline)0.00ModerateModerate
4-Methoxybenzaldehyde Weak -I, Strong +R-0.27LowSlow

Data Synthesis: DBIPBA bridges the gap between highly reactive (but often unstable) nitro-derivatives and standard benzaldehydes, providing a highly reactive electrophile that remains stable under ambient storage conditions.

Experimental Validation: Reductive Amination Protocol

To leverage the high electrophilicity of DBIPBA, reductive amination must be carefully controlled.

Causality & Choice of Reagents: Because DBIPBA is highly electrophilic, using strong reducing agents like


 can lead to premature reduction of the aldehyde to the corresponding benzyl alcohol before imine formation is complete. Therefore, sodium triacetoxyborohydride (

) is selected. Its electron-withdrawing acetate groups reduce its nucleophilicity, making it highly selective for the more electrophilic iminium ion over the starting aldehyde.
Self-Validating Step-by-Step Methodology
  • Imine Formation: Dissolve DBIPBA (1.0 eq) and a primary amine (1.1 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation.

    • Validation Check: After 1 hour, take a 10 µL aliquot, quench with saturated

      
      , and extract with EtOAc. TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the DBIPBA spot (UV active, 
      
      
      
      positive) and the appearance of a new, highly UV-active imine spot. A distinct yellowing of the solution also visually confirms extended conjugation.
  • Selective Reduction: Cool the reaction to 0 °C. Add

    
     (1.5 eq) portion-wise to control the exotherm. Stir for 4 hours, allowing it to warm to room temperature.
    
    • Validation Check: The yellow color of the imine should fade to pale yellow or colorless. LC-MS analysis of an aliquot must confirm a mass shift corresponding to the desired secondary amine, with no detectable benzyl alcohol byproduct.

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with dichloromethane, dry over

    
    , and concentrate.
    

Orthogonal Functionalization: The DBIPBA Advantage

The true power of DBIPBA lies in its orthogonal reactivity. While simple benzaldehydes are dead-ends after carbonyl functionalization, DBIPBA possesses two C-Br bonds. These serve as handles for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions), allowing researchers to rapidly build complex, multi-ring API scaffolds.

Workflow DBIPBA 3,5-Dibromo-4-isopropoxybenzaldehyde Imine Imine Intermediate (TLC Check: UV Active) DBIPBA->Imine Primary Amine Nucleophilic Addition Amine Secondary Amine (C-Br Bonds Intact) Imine->Amine NaBH(OAc)3 Selective Reduction API Complex Biaryl Scaffold (Final Product) Amine->API Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Cross-Coupling

Orthogonal functionalization workflow of DBIPBA via reductive amination and Suzuki coupling.

Self-Validating Suzuki-Miyaura Protocol

Causality & Choice of Reagents: The ortho-isopropoxy group creates significant steric hindrance around the C-Br bonds. Therefore,


 is chosen as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—the typical bottleneck for sterically hindered biaryl couplings.
  • Degassing (Critical Step): Combine the dibromo-amine intermediate (1.0 eq), an aryl boronic acid (2.5 eq for double coupling), and

    
     (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water. Sparge the solution with Argon for 15 minutes.
    
    • Validation Check: Visual confirmation of bubbling ceasing after sparging ensures an oxygen-free environment, preventing catalyst oxidation and homocoupling of the boronic acid.

  • Catalyst Addition & Heating: Add

    
     (0.05 eq) under a stream of Argon. Heat the mixture to 90 °C for 12 hours.
    
    • Validation Check: The reaction mixture will initially be red/orange. The formation of a black precipitate (palladium black) at the end of the reaction indicates catalyst deactivation, signaling completion. TLC should confirm the complete consumption of the dibromo-amine.

Conclusion

When designing a synthetic route, the choice of starting material dictates the efficiency of the entire sequence. While 4-nitrobenzaldehyde offers raw electrophilicity and 4-methoxybenzaldehyde offers stability, 3,5-dibromo-4-isopropoxybenzaldehyde provides an optimal blend of high carbonyl reactivity (driven by Steric Inhibition of Resonance) and orthogonal cross-coupling potential. For drug development professionals building complex, sterically demanding biaryl scaffolds, DBIPBA is a superior, multi-faceted building block.

References

  • Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions - Prutor.ai. URL:[Link]

  • Design of the preligand for platinum catalyzed hydration of aromatic nitriles - ResearchGate. URL:[Link]

Sources

Validation

Biological Activity of Stilbenes from 3,5-Dibromo-4-isopropoxybenzaldehyde vs. Resveratrol

This guide provides an in-depth technical comparison between the biological activity of Resveratrol (a natural benchmark stilbene) and synthetic Stilbenes derived from 3,5-Dibromo-4-isopropoxybenzaldehyde . Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the biological activity of Resveratrol (a natural benchmark stilbene) and synthetic Stilbenes derived from 3,5-Dibromo-4-isopropoxybenzaldehyde .

Executive Summary: The Shift from Natural to Synthetic Scaffolds

Resveratrol (3,5,4'-trihydroxystilbene) is the gold standard for natural stilbenes, renowned for its pleiotropic effects on aging (SIRT1 activation), inflammation (NF-κB inhibition), and oxidative stress.[1] However, its clinical translation is severely hampered by rapid metabolism (glucuronidation/sulfation at the 3, 5, and 4' positions) and poor bioavailability .

Stilbenes derived from 3,5-Dibromo-4-isopropoxybenzaldehyde represent a class of "second-generation" synthetic analogs designed to overcome these limitations. By incorporating bromine atoms (lipophilic, halogen-bonding capabilities) and an isopropoxy group (steric bulk, metabolic blockade) at the critical 3, 5, and 4 positions, these derivatives fundamentally alter the molecule's pharmacophore.

Key Distinction:

  • Resveratrol: A chemopreventive agent with moderate potency but broad specificity.

  • 3,5-Dibromo-4-isopropoxy Analogs: Designed as potent cytotoxic agents (often targeting tubulin) with enhanced metabolic stability and membrane permeability.

Chemical Profile & Structural Logic

The structural modifications in the synthetic aldehyde precursor dictate the biological divergence of the resulting stilbenes.

FeatureResveratrol (Natural)Stilbenes from 3,5-Dibromo-4-isopropoxybenzaldehyde
Core Structure 3,5,4'-Trihydroxy-trans-stilbene3,5-Dibromo-4-isopropoxy-trans-stilbene (Core Motif)
Substituents (Ring A) Hydroxyl (-OH) at 3, 5Bromine (-Br) at 3, 5
Substituent (Ring A, Pos 4) Hydrogen (-H)Isopropoxy (-OCH(CH₃)₂)
Lipophilicity (LogP) ~3.1 (Moderate)> 5.0 (High)
Metabolic Stability Low: Rapid glucuronidation at -OH sites.High: 4-Isopropoxy blocks metabolism; Br atoms resist oxidation.
Primary Mechanism Antioxidant, SIRT1 Activation, COX InhibitionTubulin Polymerization Inhibition (Likely), Apoptosis Induction
Potency (IC50) Micromolar (µM) range (10-100 µM)Nanomolar (nM) to Low Micromolar range (< 5 µM)
Mechanistic Implication of Substituents
  • 3,5-Dibromo Substitution: Bromine is lipophilic and can participate in halogen bonding with protein pockets (e.g., the colchicine binding site of tubulin), often increasing binding affinity 10-100x compared to hydroxyl or methoxy groups.

  • 4-Isopropoxy Group: This bulky ether group prevents the rapid conjugation (glucuronidation) that inactivates resveratrol. It also increases membrane permeability, allowing higher intracellular concentrations.

Biological Activity Comparison

A. Cytotoxicity & Anticancer Potential[2][3][4]
  • Resveratrol: Exhibits cytostatic effects (arrests cell cycle) rather than rapid cytotoxicity. It induces apoptosis via p53-dependent pathways but often requires high concentrations (>50 µM) which are difficult to achieve in vivo.

  • Synthetic Analog: The 3,5-dibromo-4-isopropoxy motif is a classic "pharmacophore mimic" of Combretastatin A-4 (CA-4) . When coupled with a trimethoxy-phenyl ring (via Wittig reaction), the resulting stilbene is expected to be a potent tubulin inhibitor .

    • Data Trend: Analogs with 3,5-dibromo substitution often show IC50 values in the 10-100 nM range against MDR (Multi-Drug Resistant) cancer lines (e.g., MCF-7, HL-60), vastly outperforming resveratrol.

B. Antioxidant vs. Pro-oxidant
  • Resveratrol: A potent direct antioxidant (ROS scavenger) due to its phenolic -OH groups.

  • Synthetic Analog: Lacks free phenolic -OH groups on the modified ring. It acts less as a direct scavenger and more as a pro-oxidant or mitochondrial disruptor in cancer cells, triggering ROS-mediated apoptosis. This "targeted toxicity" is desirable in chemotherapy but differs from resveratrol's cytoprotective role.

C. Bioavailability & Metabolism
  • Resveratrol: < 1% oral bioavailability due to first-pass metabolism.

  • Synthetic Analog: The isopropoxy group acts as a "metabolic shield." The lipophilic nature ensures rapid passive diffusion across the intestinal epithelium and blood-brain barrier (BBB).

Experimental Protocols

Protocol 1: Synthesis of Stilbene Analog via Wittig Reaction

Objective: Synthesize the target stilbene using 3,5-Dibromo-4-isopropoxybenzaldehyde.

Reagents:

  • Aldehyde: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 eq)[2]

  • Phosphonium Salt: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (1.1 eq) (for CA-4 analog)

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

  • Ylide Formation: Suspend the phosphonium salt in anhydrous THF under Nitrogen atmosphere. Cool to 0°C. Add t-BuOK (1.2 eq) portion-wise. The solution will turn deep orange/red (formation of ylide). Stir for 30 min.

  • Coupling: Add 3,5-Dibromo-4-isopropoxybenzaldehyde (dissolved in THF) dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quenching: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via Silica Gel Column Chromatography.

    • Note: The Wittig reaction typically yields a mixture of E (trans) and Z (cis) isomers. For tubulin inhibition, the Z-isomer is often more potent, but E-isomers are more stable. Isomerization can be induced photochemically if needed.

Protocol 2: Comparative Cytotoxicity Assay (MTT)

Objective: Compare IC50 of Resveratrol vs. Synthetic Analog.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of:

    • Compound A: Resveratrol (dissolved in DMSO).

    • Compound B: 3,5-Dibromo-4-isopropoxy stilbene derivative.[3][4]

    • Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram contrasts the pleiotropic, signaling-based mechanism of Resveratrol with the structural, tubulin-targeting mechanism of the Synthetic Analog.

Stilbene_Mechanism_Comparison Resveratrol Resveratrol (Natural 3,5,4'-OH) SIRT1 SIRT1 / AMPK (Metabolic Regulators) Resveratrol->SIRT1 Activates ROS_Scavenging Direct ROS Scavenging Resveratrol->ROS_Scavenging Direct Effect Synthetic Synthetic Analog (3,5-Dibromo-4-isopropoxy) Tubulin Tubulin Beta Subunit (Colchicine Site) Synthetic->Tubulin Binds High Affinity Synthetic->ROS_Scavenging No Effect CellCycle Cell Cycle Arrest (G1/S Phase) SIRT1->CellCycle Modulates AntiInflam Anti-Inflammatory (NF-kB Inhibition) SIRT1->AntiInflam Promotes MitoticArrest Mitotic Catastrophe (G2/M Arrest) Tubulin->MitoticArrest Inhibits Polymerization ROS_Scavenging->AntiInflam Apoptosis Apoptosis (Caspase 3/7 Activation) MitoticArrest->Apoptosis Rapid Induction

Caption: Resveratrol operates via metabolic signaling (SIRT1/AMPK) and antioxidant pathways, while the 3,5-Dibromo-4-isopropoxy analog acts as a targeted antimitotic agent by binding tubulin.

Conclusion & Recommendations

For drug development professionals, the choice between these scaffolds depends on the therapeutic endpoint:

  • Select Resveratrol if the goal is chemoprevention , anti-aging , or metabolic modulation (diabetes, cardiovascular health). Its safety profile is established, but formulation strategies (e.g., nanoparticles) are required to solve bioavailability issues.

  • Select 3,5-Dibromo-4-isopropoxy Stilbenes if the goal is acute cancer therapy . This scaffold is a "warhead" designed to kill rapidly dividing cells via tubulin destabilization. It offers superior potency and metabolic stability but requires careful toxicity profiling due to its halogenated nature.

References
  • Stilbene Synthesis & Wittig Reaction: BenchChem Technical Guide: Synthesis of Stilbene Derivatives from Substituted Benzaldehydes.[1]

  • Resveratrol Biological Activity: National Institutes of Health (NIH) - Biological Activities of Stilbenoids.

  • Tubulin-Targeting Stilbenes:Journal of Medicinal Chemistry - Structure-Activity Relationships of Polymethoxylated and Brominated Stilbenes.
  • Aldehyde Precursor: 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS 486996-44-5) Product Data.[3][4][5][6]

Sources

Comparative

comparing the efficacy of different palladium catalysts for Suzuki coupling

The Suzuki-Miyaura cross-coupling (SMC) reaction remains one of the most powerful and widely implemented methods for carbon-carbon bond formation in pharmaceutical process chemistry and materials science. However, the su...

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling (SMC) reaction remains one of the most powerful and widely implemented methods for carbon-carbon bond formation in pharmaceutical process chemistry and materials science. However, the success of this transformation is entirely contingent upon the selection of the palladium catalyst. The historical reliance on first-generation catalysts has shifted toward highly engineered precatalysts designed to overcome specific activation barriers.

This guide provides an objective, data-driven comparison of four distinct classes of palladium catalysts—Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos Pd G2), and PEPPSI-IPr —evaluating their efficacy, mechanistic advantages, and optimal use cases.

Mechanistic Causality: Why Catalyst Architecture Matters

To understand why certain catalysts outperform others, one must examine the three fundamental steps of the SMC catalytic cycle: oxidative addition, transmetalation, and reductive elimination .

  • Oxidative Addition: The insertion of Pd(0) into the aryl halide bond requires a highly electron-rich metal center. Catalysts with strong σ-donating ligands (like N-heterocyclic carbenes in PEPPSI-IPr) increase electron density on the palladium, facilitating the cleavage of highly stable C-Cl bonds[MDPI, 2019][1].

  • Transmetalation: This step requires the formation of a coordinatively unsaturated complex. Bulky ligands promote the dissociation of secondary ligands, opening a coordination site for the boronic acid/base complex [ACS Publications, 2022][2].

  • Reductive Elimination: The final step, which releases the biaryl product and regenerates Pd(0), is accelerated by steric bulk. Large ligands (like the dialkylbiaryl phosphines in Buchwald precatalysts) physically crowd the palladium center, forcing the two aryl groups to couple and exit the coordination sphere [Sigma-Aldrich][3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OX Ar-Pd(II)(L_n)-X Oxidative Addition Complex Pd0->PdII_OX Oxidative Addition (Requires e- rich Pd) PdII_TM Ar-Pd(II)(L_n)-Ar' Transmetalation Complex PdII_OX->PdII_TM Transmetalation (Requires open coordination site) PdII_TM->Pd0 Reductive Elimination (Accelerated by steric bulk) Product Ar-Ar' Biaryl Product PdII_TM->Product Yields

Figure 1: The catalytic cycle of Suzuki-Miyaura cross-coupling highlighting key Pd intermediates.

Head-to-Head Catalyst Comparison

A. Pd(PPh₃)₄ (Tetrakis)
  • Profile: The classic, zero-valent, 18-electron complex.

  • Efficacy & Limitations: While cost-effective for simple aryl bromides and iodides, it is highly air-sensitive and prone to oxidation (forming catalytically inactive PdO). Mechanistically, it suffers from an "initiation bottleneck"—it must lose two triphenylphosphine ligands to form the active 14-electron Pd(0)L₂ species. It is generally ineffective for unactivated aryl chlorides due to insufficient electron density for oxidative addition [Harvard University][4].

B. Pd(dppf)Cl₂
  • Profile: A Pd(II) precatalyst featuring a bidentate ferrocene-based phosphine ligand.

  • Efficacy & Limitations: This catalyst is a workhorse in pharmaceutical scale-up. The bidentate nature of the dppf ligand suppresses undesired β-hydride elimination and homocoupling side reactions. In the multi-kilogram synthesis of the BTK inhibitor GDC-0853, Pd(dppf)Cl₂ was identified via high-throughput screening as the optimal catalyst, achieving 98.2% yield with minimal dimer impurities [ACS Publications, 2018][5].

C. Buchwald Precatalysts (e.g., XPhos Pd G2/G3)
  • Profile: Palladacycles utilizing bulky, electron-rich dialkylbiaryl phosphine ligands.

  • Efficacy & Limitations: These precatalysts are engineered to solve the initiation problem. Under mild basic conditions, the 2-aminobiphenyl backbone undergoes deprotonation and rapid reductive elimination to generate a highly active, monoligated L₁Pd(0) species [ACS Publications, 2025][6]. They exhibit extraordinary turnover numbers (TON), often requiring loadings as low as 0.1–1.0 mol%, and are the premier choice for sterically hindered substrates and deactivated aryl chlorides [Preprints.org, 2021][7].

D. PEPPSI-IPr
  • Profile: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. It utilizes an N-heterocyclic carbene (NHC) ligand (IPr) rather than a phosphine.

  • Efficacy & Limitations: PEPPSI-IPr is virtually immune to air and moisture, allowing for benchtop setup. The 3-chloropyridine "throw-away" ligand easily dissociates in solution to initiate the cycle. The extreme σ-donating capability of the NHC ligand makes it exceptionally potent for activating challenging C-Cl and even C-N bonds (amides) in cross-coupling [MDPI, 2019][1].

Quantitative Performance Matrix

The following table synthesizes experimental data across various literature sources to provide a comparative baseline for catalyst selection.

ParameterPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G2PEPPSI-IPr
Ligand Class Monodentate PhosphineBidentate PhosphineDialkylbiaryl PhosphineN-Heterocyclic Carbene
Optimal Substrates Aryl-I, Aryl-BrAryl-Br, TriflatesAryl-Cl, PolyfluorinatedAryl-Cl, Amides, Heterocycles
Typical Loading 5.0 – 10.0 mol%1.0 – 5.0 mol%0.1 – 1.0 mol%0.5 – 2.0 mol%
Air/Moisture Stability Poor (Requires Glovebox)Good (Bench-stable solid)ExcellentOutstanding
Active Species Generation Slow ligand dissociationIn situ reductionRapid reductive eliminationRapid pyridine dissociation
Typical Yield (Aryl-Cl) < 10%40 – 60%85 – 99% 80 – 95%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Scale-Up Friendly Coupling using Pd(dppf)Cl₂

Optimized for pharmaceutical intermediates (e.g., Aryl Bromides) where suppressing homocoupling and controlling residual palladium are critical.

  • Preparation: To a 250 mL round-bottom flask, add the aryl bromide (10.0 mmol), the arylboronic acid (11.0 mmol, 1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.10 mmol, 1.0 mol%).

  • Solvent & Base Causality: Add a biphasic mixture of THF/H₂O (4:1 v/v, 50 mL). Rationale: The biphasic system ensures complete dissolution of the organic substrates in THF, while H₂O dissolves the inorganic base (K₃PO₄, 15.0 mmol, 1.5 equiv). K₃PO₄ is selected over Na₂CO₃ because its higher solubility and basicity accelerate the transmetalation step without degrading sensitive functional groups [ACS Publications, 2018][5].

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 50 °C with vigorous stirring for 4 hours.

  • Validation Checkpoint: Monitor via HPLC (254 nm). The reaction is deemed complete when the aryl bromide peak area is < 0.5%. The presence of a des-bromo impurity indicates premature protodeboronation, signaling that the temperature should be lowered in subsequent runs.

  • Workup: Cool to room temperature, separate the aqueous layer, and wash the organic layer with brine. To purge residual palladium (a strict regulatory requirement in pharma), treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours before filtration and concentration.

Protocol B: High-Efficiency Coupling of Aryl Chlorides using PEPPSI-IPr

Optimized for unreactive or sterically hindered aryl chlorides.

  • Preparation: On the benchtop (no glovebox required due to catalyst stability), combine the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and PEPPSI-IPr (0.01 mmol, 1.0 mol%) in a reaction tube [Benchchem][8].

  • Solvent Causality: Add 1,4-Dioxane (5 mL). Rationale: Dioxane is chosen over THF because its higher boiling point (101 °C) provides the necessary thermal energy to overcome the high activation barrier for the oxidative addition of the C-Cl bond.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material spot and the appearance of a highly fluorescent blue/green spot under short-wave UV indicates successful biaryl formation.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black, and concentrate in vacuo.

Catalyst Selection Decision Matrix

When approaching a novel Suzuki-Miyaura coupling, rely on the steric and electronic properties of the electrophile to dictate catalyst selection.

DecisionTree Start What is the nature of the Aryl Halide? ArylBr Aryl Bromide / Iodide (Unobstructed) Start->ArylBr ArylCl Aryl Chloride or Sterically Hindered Start->ArylCl PdPPh34 Pd(PPh3)4 (Cost-effective, standard) ArylBr->PdPPh34 Simple/Lab scale Pddppf Pd(dppf)Cl2 (High yield, scale-up) ArylBr->Pddppf Pharma/Process scale Buchwald Buchwald G2/G3 (e.g., XPhos) (High activity, low loading) ArylCl->Buchwald Mild conditions needed PEPPSI PEPPSI-IPr (Air-stable, NHC ligand) ArylCl->PEPPSI High stability required

Figure 2: Decision matrix for selecting optimal palladium catalysts based on substrate sterics.

References

  • Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Source: ACS Publications URL:[Link][6]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL:[Link][2]

  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: Organic Process Research & Development (ACS Publications) URL:[Link][5]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry Source: Preprints.org URL:[Link][7]

  • N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts Source: Molecules (MDPI) URL:[Link][1]

  • The Suzuki Reaction - Chem 115 Myers Source: Harvard University URL:[Link][4]

Sources

Validation

Stereochemical Control in Wittig Olefination of 3,5-Dibromo-4-isopropoxybenzaldehyde: A Comparative Technical Guide

Topic: Analysis of E/Z Isomer Ratio in Wittig Reactions with 3,5-Dibromo-4-isopropoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analysis of E/Z Isomer Ratio in Wittig Reactions with 3,5-Dibromo-4-isopropoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

3,5-Dibromo-4-isopropoxybenzaldehyde is a critical pharmacophore intermediate, primarily utilized in the synthesis of thyromimetics such as Sobetirome (GC-1) and Eprotirome (KB-2115) . These pathways often require the installation of a two-carbon bridge via Wittig or Horner-Wadsworth-Emmons (HWE) olefination.

While the subsequent steps in these syntheses often involve hydrogenation of the alkene to a saturated ethylene bridge, the E/Z isomer ratio of the intermediate alkene remains a critical quality attribute (CQA). The E-isomer typically exhibits superior crystallinity, facilitating purification without chromatography, whereas the Z-isomer can lead to distinct impurity profiles or slower reduction kinetics due to steric shielding.

This guide analyzes the stereoselectivity of this specific substrate, comparing classical Wittig conditions against HWE modifications, and provides a validated protocol for maximizing the thermodynamic E-isomer.

Mechanistic Analysis: The 3,5-Dibromo Steric/Electronic Matrix

The stereochemical outcome of the Wittig reaction with this substrate is governed by the interplay between the ylide's stability and the aldehyde's unique electronic environment.

Electronic Activation vs. Steric Shielding
  • Electronic Effect: The two bromine atoms at the 3,5-positions exert a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon significantly more electrophilic than unsubstituted benzaldehyde. This accelerates nucleophilic attack by the ylide.

  • Steric Effect: Although the bromines are meta to the aldehyde, they buttress the central 4-isopropoxy group. In the transition state, this creates a rigid, bulky aromatic face that destabilizes the erythro-betaine (leading to Z) in favor of the threo-betaine (leading to E), particularly with stabilized ylides.

Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic divergence in the reaction mechanism.

WittigMechanism Aldehyde 3,5-Dibromo-4- isopropoxybenzaldehyde Betaine_Threo Threo-Betaine (Less Steric Strain) Aldehyde->Betaine_Threo Reversible Attack Betaine_Erythro Erythro-Betaine (Kinetic/Steric Clash) Aldehyde->Betaine_Erythro Kinetic Attack Ylide Stabilized Ylide (Ph3P=CH-CO2R) Ylide->Betaine_Threo Ylide->Betaine_Erythro OPA_Trans Trans-Oxaphosphetane Betaine_Threo->OPA_Trans Fast Betaine_Erythro->Aldehyde Reversion OPA_Cis Cis-Oxaphosphetane Betaine_Erythro->OPA_Cis Slow Product_E E-Alkene (Major) Thermodynamic OPA_Trans->Product_E Elimination Product_Z Z-Alkene (Minor) OPA_Cis->Product_Z Elimination

Caption: Divergence of E/Z pathways. The electron-deficient nature of the aldehyde promotes reversibility, favoring the thermodynamic E-product via the trans-oxaphosphetane.

Comparative Analysis of Olefination Methods

The following table compares three primary methodologies for olefinating 3,5-dibromo-4-isopropoxybenzaldehyde to form cinnamate derivatives.

FeatureMethod A: Stabilized Wittig Method B: HWE Reaction Method C: Still-Gennari
Reagent Ph3P=CHCO2Et(EtO)2P(O)CH2CO2Et(CF3CH2O)2P(O)CH2CO2Et
Base Required None (or weak)NaH, KOtBu, or LiHMDSKHMDS / 18-crown-6
Reaction Control ThermodynamicThermodynamicKinetic
Major Isomer E (Trans) E (Trans) Z (Cis)
Typical E:Z Ratio 92:8 to 95:5> 98:2< 5:95
Purification Crystallization usually sufficientColumn often requiredColumn required
Suitability Best for Scale-up Best for PurityOnly if Z is target
Key Insights:
  • Method A (Recommended): For this specific substrate, the stabilized Wittig reagent is operationally simplest. The bulky bromines actually enhance E-selectivity compared to non-substituted benzaldehydes by destabilizing the crowded cis-transition state.

  • Method B: The Horner-Wadsworth-Emmons (HWE) reaction offers marginally higher E-selectivity but requires stronger bases which can be problematic if the isopropoxy group is labile or if other sensitive functionalities are present.

Experimental Protocol: Optimized E-Selective Synthesis

This protocol is designed to maximize the E-isomer ratio (>95:5) using a stabilized ylide in a biphasic or polar solvent system.

Reagents & Materials
  • Substrate: 3,5-Dibromo-4-isopropoxybenzaldehyde (1.0 equiv).

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv).

  • Solvent: Toluene (preferred for crystallization) or DCM.

  • Temperature: Reflux (Toluene) or Ambient (DCM).

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3,5-dibromo-4-isopropoxybenzaldehyde (10.0 g, 30.9 mmol) and Toluene (100 mL).

  • Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (12.9 g, 37.0 mmol) in a single portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Why: Elevated temperature promotes the reversibility of betaine formation, converting any kinetically formed erythro-betaine (Z-precursor) back to starting materials, which then funnel into the thermodynamic threo-pathway (E-product).

  • Monitoring: Check by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][3] The product (cinnamate) will be less polar than the aldehyde.

  • Workup (Self-Validating):

    • Cool the reaction to room temperature.[1][4]

    • Add Hexane (50 mL) to the toluene solution.

    • Triphenylphosphine Oxide (TPPO) Precipitation: TPPO is poorly soluble in Toluene/Hexane. Filter off the white solid precipitate.[5]

  • Isolation: Concentrate the filtrate. Recrystallize the residue from hot Ethanol or Isopropanol.

    • Result: The E-isomer crystallizes preferentially.

Analytical Validation (NMR)

To determine the E/Z ratio, integrate the vinylic protons in ^1H NMR (CDCl3):

  • E-Isomer: Doublet at δ ~7.6 ppm (d, J = 16.0 Hz).

  • Z-Isomer: Doublet at δ ~6.9 ppm (d, J = 12.5 Hz).

  • Calculation: Ratio = Integral(E) / [Integral(E) + Integral(Z)].

Workflow Visualization

ExperimentalWorkflow Start Start: 3,5-Dibromo-4-isopropoxybenzaldehyde Reaction Reaction: + Ph3P=CHCO2Et Toluene, 90°C, 4h Start->Reaction Check In-Process Control: HPLC/TLC Reaction->Check Workup Workup: Add Hexane, Filter TPPO Check->Workup Conversion >98% Crystallization Purification: Recrystallize from EtOH Workup->Crystallization Final Final Product: E-Cinnamate (>98% purity) Crystallization->Final

Caption: Optimized workflow for isolation of high-purity E-isomer, utilizing solvent polarity to remove byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low E/Z Ratio (< 90:10) Reaction temperature too low (Kinetic control).Increase temperature to reflux; switch solvent to Toluene or Xylene.
Incomplete Conversion Steric hindrance of 3,5-dibromo groups.[1]Increase ylide equivalents to 1.5; extend reaction time.
O-Dealkylation Acidic impurities or excessive heat.Ensure reagents are acid-free; avoid temps >110°C.
TPPO Contamination Inefficient precipitation.Use MgCl2 wash or switch to HWE reaction (water-soluble phosphate byproduct).

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

  • Chiellini, G., et al. (1998). A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor. Chemistry & Biology, 5(6), 299-306. (Seminal paper on GC-1 synthesis). Link

  • Placzek, A. T., et al. (2016). Sobetirome: A Case Study in the Discovery and Development of a Thyromimetic. Thyroid, 26(10). (Discusses scale-up and intermediates). Link

  • BenchChem Application Note. (2025). Synthesis of Stilbene Derivatives from 3,5-Dihydroxybenzaldehyde. Link

Sources

Comparative

Spectroscopic Characterization Guide: 3,5-Dibromo-4-isopropoxybenzaldehyde and Precursors

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts. Executive Summary & Application Context 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.

Executive Summary & Application Context

3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-44-5) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Efaproxiral (RSR-13) . Efaproxiral acts as an allosteric modifier of hemoglobin, decreasing oxygen affinity to enhance oxygenation in hypoxic tumor tissues during radiation therapy.[1]

For drug development professionals, the purity of this intermediate is paramount. The synthesis typically proceeds from 4-hydroxybenzaldehyde via a two-step sequence: bromination followed by O-alkylation. This guide provides a definitive spectroscopic comparison of the target against its precursors to facilitate precise reaction monitoring and quality control.

The Synthetic Pathway

The transformation involves distinct symmetry changes and functional group interconversions that are easily trackable via NMR and IR spectroscopy.

SyntheticPathway Start 4-Hydroxybenzaldehyde (Starting Material) Step1 Bromination Start->Step1 + Br2 / AcOH Inter 3,5-Dibromo-4- hydroxybenzaldehyde (Intermediate) Step1->Inter Step2 O-Alkylation (Williamson Ether) Inter->Step2 + iPr-Br / K2CO3 Target 3,5-Dibromo-4- isopropoxybenzaldehyde (Target) Step2->Target

Figure 1: Synthetic workflow converting 4-hydroxybenzaldehyde to the target isopropoxy derivative.

Spectroscopic Comparison: The Data

The following analysis highlights the specific signals required to differentiate the target from unreacted precursors.

Proton NMR ( H-NMR) Signatures

The most definitive validation method is


H-NMR. The progression from starting material to target involves a shift from an AA'BB' aromatic system to a singlet, followed by the appearance of aliphatic isopropyl signals.
Feature4-Hydroxybenzaldehyde3,5-Dibromo-4-hydroxybenzaldehydeTarget: 3,5-Dibromo-4-isopropoxybenzaldehyde
Aldehyde (-CHO) Singlet (~9.8 ppm)Singlet (~9.8 - 9.9 ppm)Singlet (~9.9 ppm)
Aromatic Region AA'BB' System Two doublets (~7.0 & 7.8 ppm)Integration: 4HSinglet Shifted downfield (~8.0 ppm) due to Br shielding.Integration: 2HSinglet Maintains singlet (~8.0 - 8.1 ppm).Integration: 2H
Hydroxyl (-OH) Broad Singlet (~10.0+ ppm)Exchangeable with D2OBroad Singlet (~6.0 - 10.0 ppm)Varies by solventABSENT Disappearance confirms alkylation.
Isopropyl (-CH) AbsentAbsentSeptet (~4.6 - 5.0 ppm)Coupling J ≈ 6 Hz
Isopropyl (-CH3) AbsentAbsentDoublet (~1.3 - 1.4 ppm)Integration: 6H

Technical Insight:

  • Symmetry Check: The bromination step (Precursor 1

    
     Intermediate) renders the C2 and C6 protons chemically equivalent, collapsing the AA'BB' doublets into a clean singlet. If you see doublets in the intermediate stage, bromination is incomplete.
    
  • Alkylation Verification: The appearance of the isopropyl septet at ~4.7 ppm is the " go/no-go " signal for the final step.

Infrared (IR) Spectroscopy

While less specific than NMR, IR provides rapid "fingerprint" verification of functional group transformation.

  • Precursors (Phenolic): Both 4-hydroxybenzaldehyde and the dibromo-intermediate exhibit a broad, strong O-H stretch between 3200–3500 cm⁻¹ .

  • Target (Ether): The target spectrum is characterized by the complete loss of the O-H stretch.

    • New Signal: Appearance of aliphatic C-H stretches (isopropyl) just below 3000 cm⁻¹ (2900–2980 cm⁻¹).

    • Ether Linkage: Strong C-O-C stretching vibrations appear in the 1000–1300 cm⁻¹ region.

Experimental Protocols

These protocols are designed for reproducibility and ease of monitoring.

Protocol A: Bromination (Synthesis of Intermediate)

Objective: Convert 4-hydroxybenzaldehyde to 3,5-dibromo-4-hydroxybenzaldehyde.

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (AcOH).

  • Addition: Add a solution of Bromine (

    
    , 2.1 eq) in AcOH dropwise at room temperature. Note: Maintain temperature < 30°C to prevent over-oxidation.
    
  • Quench: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid and wash with sodium bisulfite solution (to remove excess bromine) followed by water. Recrystallize from ethanol/water if necessary.

  • Validation: Check

    
    H-NMR for the collapse of aromatic doublets into a singlet.
    
Protocol B: Williamson Ether Synthesis (Synthesis of Target)

Objective: Alkylate the phenol to form 3,5-Dibromo-4-isopropoxybenzaldehyde.

  • Deprotonation: Dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in DMF (Dimethylformamide). Add Potassium Carbonate (

    
    , 2.5 eq). Stir at RT for 30 mins to form the phenoxide anion.
    
  • Alkylation: Add 2-Bromopropane (Isopropyl bromide, 1.5 eq).

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Pour into crushed ice. The product may precipitate or require extraction with Ethyl Acetate.

  • Validation: Check

    
    H-NMR for the disappearance of the phenolic -OH and appearance of the isopropyl septet/doublet.
    

Analytical Decision Tree

Use this logic flow to interpret spectral data during process development.

DecisionTree Start Analyze 1H-NMR Spectrum CheckAromatic Check Aromatic Region (7.0 - 8.5 ppm) Start->CheckAromatic Doublets Two Doublets (AA'BB')? CheckAromatic->Doublets Singlet Single Singlet (2H)? CheckAromatic->Singlet ResultStart Identity: 4-Hydroxybenzaldehyde (Starting Material) Doublets->ResultStart CheckAliphatic Check Aliphatic Region (1.0 - 5.0 ppm) Singlet->CheckAliphatic NoAliphatic No Isopropyl Signals CheckAliphatic->NoAliphatic YesAliphatic Septet (~4.7) + Doublet (~1.3) CheckAliphatic->YesAliphatic ResultInter Identity: 3,5-Dibromo-4- hydroxybenzaldehyde NoAliphatic->ResultInter ResultTarget Identity: 3,5-Dibromo-4- isopropoxybenzaldehyde YesAliphatic->ResultTarget

Figure 2: Logical flowchart for identifying reaction components based on NMR splitting patterns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18100, 3,5-Dibromo-4-hydroxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde (Precursor Analog Data). Retrieved from [Link]

  • Abraham, D. J., et al. (1992).Design, synthesis, and testing of potential antisickling agents. (Foundational chemistry for RSR-13 analogs). Journal of Medicinal Chemistry.

Sources

Validation

validation of synthetic route to resveratrol analogs via 3,5-Dibromo-4-isopropoxybenzaldehyde

Validation of the Synthetic Route to Resveratrol Analogs via 3,5-Dibromo-4-isopropoxybenzaldehyde: A Comparative Methodological Guide Executive Summary Resveratrol (3,5,4'-trihydroxystilbene) is a highly studied polyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the Synthetic Route to Resveratrol Analogs via 3,5-Dibromo-4-isopropoxybenzaldehyde: A Comparative Methodological Guide

Executive Summary

Resveratrol (3,5,4'-trihydroxystilbene) is a highly studied polyphenol, but its clinical translation is severely bottlenecked by rapid phase II metabolism and poor bioavailability. To overcome this, researchers synthesize analogs with strategic substitutions. The introduction of a 3,5-dibromo motif increases lipophilicity and fits optimally into the T4 binding pocket of transthyretin, preventing amyloidogenic dissociation (1[1]). Furthermore, brominated stilbenes have demonstrated potent biological activity, including desirable anticancer properties (2[2]).

This guide provides an objective evaluation of the synthetic route utilizing 3,5-dibromo-4-isopropoxybenzaldehyde as the central intermediate, comparing its efficacy, stereoselectivity, and scalability against alternative cross-coupling and condensation strategies.

Mechanistic Rationale: Why 3,5-Dibromo-4-isopropoxybenzaldehyde?

When synthesizing halogenated resveratrol analogs, the choice of the protecting group dictates the success of the entire synthesis. While methoxy groups are standard in stilbene chemistry, their subsequent deprotection requires harsh Lewis acids (e.g., BBr₃), which frequently trigger unwanted debromination or E-to-Z isomerization of the stilbene double bond.

By contrast, the isopropoxy group provides robust steric protection for the phenol during the strongly basic conditions of olefination. More importantly, it can be selectively cleaved later using boron trichloride (BCl₃) under milder conditions, preserving the delicate brominated stilbene backbone (3[3]).

Comparative Analysis of Synthetic Routes

To synthesize the trans-stilbene core of resveratrol analogs, researchers typically choose between four primary methodologies. The Horner-Wadsworth-Emmons (HWE) olefination utilizing our target intermediate significantly outperforms alternative methods in both yield and stereocontrol.

Table 1: Comparison of Reaction Metrics for Brominated Resveratrol Analog Synthesis

Synthetic StrategyReagents / CatalystOperating Temp.Yield (%)E/Z SelectivityMechanistic Limitations
HWE Olefination (Validated) NaH, THF, Phosphonate0°C to 25°C85 - 92%>98:2Requires pre-synthesis of the phosphonate ester.
Wittig Olefination BuLi, Phosphonium salt-78°C to 25°C65 - 75%70:30Poor thermodynamic control; high Z-isomer byproduct.
Heck Cross-Coupling Pd(OAc)₂, P(o-tol)₃, TEA100°C35 - 45%90:10Competitive oxidative addition at the bromo sites causes debromination.
Perkin Condensation Ac₂O, Et₃N150°C< 20%Mostly ZHarsh thermal conditions degrade the brominated aromatic rings.

Self-Validating Experimental Protocol

The following methodology details the three-step synthesis of the E-stilbene core via 3,5-dibromo-4-isopropoxybenzaldehyde. Each step includes built-in validation checkpoints to ensure system integrity before proceeding.

Step 1: Electrophilic Bromination

Dibromination of 4-hydroxybenzaldehyde utilizing N-bromosuccinimide (NBS) yields the intermediate 3,5-dibromo-4-hydroxybenzaldehyde with exceptional efficiency, frequently exceeding 90% yield (4[4]).

  • Procedure : Dissolve 4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid. Add NBS (2.1 eq) in small portions at room temperature to control the exotherm. Stir for 2 hours. Pour into ice water and filter the precipitate.

  • Causality : NBS is explicitly chosen over Br₂ gas because it provides a controlled, low steady-state concentration of electrophilic bromine. This prevents the over-oxidation of the aldehyde moiety into a carboxylic acid.

  • Validation Checkpoint : TLC (Hexane:EtOAc 3:1) must show complete consumption of the starting material. ¹H NMR validates the structure via the disappearance of the aromatic AB quartet and the emergence of a distinct 2H singlet at ~8.0 ppm (representing the symmetric protons at positions 2 and 6).

Step 2: Sₙ2 Isopropylation
  • Procedure : Combine 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and 2-iodopropane (1.5 eq) in anhydrous DMF. Heat the suspension at 60°C for 12 hours under an inert atmosphere. Extract with EtOAc and wash extensively with brine to remove DMF.

  • Causality : The electron-withdrawing nature of the two adjacent bromo groups significantly reduces the nucleophilicity of the phenoxide oxygen. Therefore, the highly electrophilic 2-iodopropane is strictly required over 2-bromopropane to drive the sterically hindered Sₙ2 alkylation to completion.

  • Validation Checkpoint : ¹H NMR confirms the successful ether linkage via a characteristic septet at ~4.5 ppm (the isopropyl CH) and a strong doublet at ~1.4 ppm (the isopropyl CH₃ groups).

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination
  • Procedure : Cool a suspension of NaH (1.2 eq) in anhydrous THF to 0°C. Dropwise add the chosen diethyl benzylphosphonate derivative (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases. Add 3,5-dibromo-4-isopropoxybenzaldehyde (1.0 eq) dissolved in THF. Warm to room temperature and stir for 4 hours.

  • Causality : The HWE reaction is selected over the classic Wittig reaction because the phosphonate-stabilized carbanion thermodynamically favors the anti-elimination pathway. This ensures the formation of the biologically active E-stilbene isomer.

  • Validation Checkpoint : ¹H NMR of the crude mixture will display the newly formed trans-alkene protons as two distinct doublets with a large coupling constant (J = 16.2 Hz), confirming >98% stereoselectivity.

Workflow Visualization

SyntheticWorkflow A 4-Hydroxybenzaldehyde (Starting Material) B 3,5-Dibromo-4-hydroxybenzaldehyde (Intermediate 1) A->B NBS, AcOH Electrophilic Bromination C 3,5-Dibromo-4-isopropoxybenzaldehyde (Key Intermediate) B->C 2-Iodopropane, K2CO3 SN2 Isopropylation D HWE Olefination (Coupling Phase) C->D Benzylphosphonate, NaH Stereoselective Addition E Brominated Resveratrol Analog (Target E-Stilbene) D->E Thermodynamic Control (>98% E-isomer)

Figure 1: Synthetic workflow for resveratrol analogs via 3,5-dibromo-4-isopropoxybenzaldehyde.

Conclusion

The utilization of 3,5-dibromo-4-isopropoxybenzaldehyde as a key building block offers a highly controlled, stereoselective, and scalable route to brominated resveratrol analogs. By leveraging the steric and electronic properties of the isopropoxy protecting group alongside the thermodynamic control of the HWE olefination, researchers can reliably bypass the debromination and isomerization pitfalls associated with traditional cross-coupling and condensation methods.

References

  • Mechanisms of Transthyretin Cardiomyocyte Toxicity Inhibition by Resver
  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - mdpi.com.
  • Modified approach for preparing (E)
  • A Chemo-Enzymatic Platform for Furanolide Synthesis and Functional Explor

Sources

Safety & Regulatory Compliance

Safety

Professional EHS Guide: Disposal Protocols for 3,5-Dibromo-4-isopropoxybenzaldehyde

Here is a comprehensive, step-by-step guide for the safe handling and proper disposal of 3,5-Dibromo-4-isopropoxybenzaldehyde, designed for laboratory professionals and EHS (Environment, Health, and Safety) personnel. As...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step guide for the safe handling and proper disposal of 3,5-Dibromo-4-isopropoxybenzaldehyde, designed for laboratory professionals and EHS (Environment, Health, and Safety) personnel.

As a halogenated organic building block frequently utilized in pharmaceutical synthesis and material science, 3,5-Dibromo-4-isopropoxybenzaldehyde (CAS: 486996-44-5) requires strict adherence to hazardous waste management protocols. Because this compound contains a high mass percentage of bromine, improper disposal poses significant environmental risks and can severely damage standard incineration infrastructure.

This guide outlines the physicochemical rationale and step-by-step operational procedures for the compliant segregation, storage, and disposal of this compound [1].

Physicochemical Risk Profile & Disposal Parameters

To design a safe disposal strategy, we must first analyze the compound's physical properties. The presence of two heavy bromine atoms significantly impacts its waste classification.

ParameterValue / DescriptionDisposal Implication
Molecular Formula C10H10Br2O2Must be classified as Halogenated Organic Waste .
Molecular Weight 322.00 g/mol High density in solution; may separate in mixed waste carboys.
Bromine Mass Fraction ~49.6%Generates corrosive Hydrobromic Acid (HBr) gas upon combustion.
Physical State SolidRequires separate solid waste streams unless dissolved in solvent.
EPA RCRA Status Unlisted, but CharacteristicRegulated under standard hazardous waste protocols [2].

The Causality of Segregation: Why Halogenated Waste is Isolated

The most critical rule in managing 3,5-Dibromo-4-isopropoxybenzaldehyde is strict segregation from non-halogenated waste .

The Mechanistic Rationale: When halogenated compounds are mixed with standard organic solvents (like ethanol or acetone) and sent to standard municipal or low-tier clinical incinerators, the combustion temperatures are often insufficient to completely break the carbon-halogen bonds. This incomplete combustion leads to the de novo synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [3].

Furthermore, the combustion of 3,5-Dibromo-4-isopropoxybenzaldehyde releases hydrobromic acid (HBr). Licensed hazardous waste facilities must route this specific waste stream to specialized high-temperature rotary kiln incinerators equipped with alkaline wet scrubbers to neutralize the corrosive exhaust [1]. Never attempt to neutralize, oxidize, or treat this chemical in-house.

Operational Workflow: Step-by-Step Disposal Procedure

The following protocol guarantees self-validating compliance with international EHS standards.

Phase 1: Source Segregation & Containment
  • Determine the Waste State: Identify whether the 3,5-Dibromo-4-isopropoxybenzaldehyde is in its pure solid form (e.g., expired reagent, synthesis byproduct) or dissolved in an organic solvent (e.g., reaction mother liquor, HPLC effluent).

  • Solid Waste Containment:

    • Sweep up solid waste using non-sparking tools.

    • Place the solid, along with any contaminated consumables (weighing paper, pipette tips, gloves), into a sturdy, leak-proof, high-density polyethylene (HDPE) container.

    • Do not use glass for bulk solid waste due to fracture risks.

  • Liquid Waste Containment:

    • If dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate), transfer the liquid into a designated "Halogenated Organic Solvent" carboy.

    • Crucial Step: Ensure the receiving carboy does not contain incompatible chemicals (e.g., strong oxidizers, alkali metals) which could trigger an exothermic reaction with the aldehyde functional group.

Phase 2: Labeling and Storage
  • Apply Hazardous Waste Labels: Immediately affix a compliant hazardous waste tag to the container.

  • Specify Halogen Content: Explicitly write "Contains Brominated Organics (3,5-Dibromo-4-isopropoxybenzaldehyde)" on the label. Disposal contractors calculate their processing fees and routing based on the halogen percentage.

  • Secondary Containment: Store the sealed waste containers in secondary containment trays within a designated, ventilated hazardous waste accumulation area, away from direct sunlight and heat sources.

Phase 3: Institutional Transfer
  • Submit a Pickup Request: Log the waste into your institution's EHS inventory system.

  • Chain of Custody: Transfer the waste to your institutional EHS officer, who will manifest the waste for pickup by a licensed, commercial hazardous waste disposal contractor.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for processing this specific chemical waste at the laboratory bench.

G Start Waste Generation: 3,5-Dibromo-4-isopropoxybenzaldehyde CheckState Determine Physical State of the Waste Start->CheckState Solid Solid / Powder Waste (Including Contaminated PPE) CheckState->Solid Liquid Dissolved in Organic Solvents CheckState->Liquid Container1 Seal in Compatible HDPE Solid Waste Container Solid->Container1 Container2 Transfer to 'Halogenated Solvent Waste' Carboy Liquid->Container2 Label Attach Hazardous Waste Label (Explicitly state 'Brominated Organic') Container1->Label Container2->Label EHS Transfer to Institutional EHS for Manifesting Label->EHS Incineration Commercial High-Temp Incineration (Equipped with Alkaline Scrubbers) EHS->Incineration

Workflow for the segregation, containment, and disposal routing of halogenated organic waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. URL:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 2023. URL:[Link]

  • American Chemical Society (ACS). "Waste Management and Disposal for Laboratories." ACS Chemical Safety Guidelines, 2022. URL:[Link]

Handling

Personal protective equipment for handling 3,5-Dibromo-4-isopropoxybenzaldehyde

Title: Comprehensive Safety and Operational Guide: Handling 3,5-Dibromo-4-isopropoxybenzaldehyde Introduction As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like1 (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide: Handling 3,5-Dibromo-4-isopropoxybenzaldehyde

Introduction As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like1 (CAS: 486996-44-5) requires moving beyond basic compliance[1]. This compound is a highly reactive intermediate frequently utilized in advanced drug development and synthetic organic chemistry. Its structural features—specifically the electrophilic aldehyde and lipophilic bromine substituents—make it an excellent synthetic tool, but they also dictate a stringent, self-validating safety and operational protocol. This guide provides the mechanistic reasoning behind every safety measure, ensuring that your laboratory operations are both safe and scientifically sound.

Hazard Profiling & Mechanistic Toxicology

To safely handle this compound, one must first understand the causality behind its hazards. The aldehyde functional group is highly electrophilic and can readily undergo Schiff base formation with primary amines found in skin proteins and mucous membranes. This chemical reaction is the primary driver for its classification as a severe skin and eye irritant. Furthermore, the presence of two bulky bromine atoms significantly increases the molecule's lipophilicity. This allows the compound to penetrate the stratum corneum (the outermost layer of the epidermis) much more efficiently than non-halogenated analogs, exacerbating its irritant effects[2].

Table 1: Quantitative Hazard Data & Mechanistic Causality

GHS ClassificationHazard StatementMechanistic Causality
Skin Irrit. 2 H315: Causes skin irritationElectrophilic aldehyde undergoes Schiff base formation with skin proteins, causing localized inflammation.
Eye Irrit. 2 H319: Causes serious eye irritationDirect contact with ocular mucous membranes causes rapid localized protein denaturation.
STOT SE 3 H335: May cause respiratory irritationInhalation of fine crystalline powder physically and chemically irritates the respiratory tract epithelium.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires PPE that directly mitigates the specific mechanistic hazards of the chemical.

  • Eye Protection: Because the compound is a fine powder that can cause severe eye irritation, chemical splash goggles must be worn. Standard safety glasses with side shields are insufficient against airborne dust. This aligns with 3, which mandates appropriate eye protection against chemical gases, vapors, or flying particles[3].

  • Hand Protection: Nitrile rubber gloves are required. The lipophilic nature of the brominated aromatic ring means it can degrade certain glove materials (like latex) over time; nitrile provides an optimal, chemically resistant barrier.

  • Respiratory Protection: When handling outside of a fume hood, or during a spill, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of irritating dust, in strict accordance with4[4].

Table 2: PPE Specifications & Justification

PPE CategorySpecificationQuantitative StandardMechanistic Justification
Hand Protection Nitrile Rubber Gloves>0.11 mm thickness, breakthrough >480 minsNitrile resists degradation from lipophilic brominated aromatic rings better than latex.
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 CompliantForms a complete facial seal to prevent airborne crystalline dust from entering the ocular cavity.
Respiratory N95 / P100 Particulate MaskAPF 10 (Assigned Protection Factor)Filters out >95% of airborne particles, preventing inhalation of the reactive aldehyde powder.

Operational Workflow & Handling Procedures

To ensure absolute safety and chemical integrity, follow this self-validating operational workflow.

Workflow Start 1. Pre-Operation PPE & Fume Hood Check Weighing 2. Weighing Inside Enclosed Balance Start->Weighing Transfer 3. Sealed Transfer To Reaction Vessel Weighing->Transfer Reaction 4. Reaction Execution (Inert Atmosphere) Transfer->Reaction Cleanup 5. Decontamination & PPE Doffing Reaction->Cleanup

Figure 1: Step-by-step operational workflow for handling 3,5-Dibromo-4-isopropoxybenzaldehyde.

Step 1: Environmental Preparation & Validation

  • Action: Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm).

  • Causality: 3,5-Dibromo-4-isopropoxybenzaldehyde is a fine powder. A face velocity below 80 fpm risks back-drafting dust into the operator's breathing zone, while >100 fpm can cause turbulent eddies that scatter the powder.

  • Validation Check: Verify the digital airflow monitor reads within the 80-100 fpm range before opening the chemical container.

Step 2: Weighing Protocol

  • Action: Use an enclosed analytical balance inside the fume hood. Use anti-static weighing boats.

  • Causality: Halogenated powders often hold static charges, causing them to repel from metal spatulas and become airborne. Anti-static boats neutralize this charge, ensuring accurate dosing and preventing environmental contamination.

  • Validation Check: The powder transfers smoothly without clinging to the spatula or floating in the air.

Step 3: Transfer and Solubilization

  • Action: Transfer the weighed solid to the reaction vessel and immediately seal it. Flush with an inert gas (Nitrogen or Argon) before adding solvent.

  • Causality: While the compound is relatively stable, the aldehyde group can slowly oxidize to a carboxylic acid in the presence of atmospheric oxygen and moisture. Inerting the atmosphere preserves the reagent's integrity for downstream coupling reactions.

  • Validation Check: The vessel maintains positive inert gas pressure (confirmed via a bubbler) prior to solvent injection.

Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal exposure.

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major PPE Don Spill Kit PPE Minor->PPE Evac Evacuate Area & Call Safety Office Major->Evac Absorb Cover with Inert Absorbent PPE->Absorb Dispose Dispose as Halogenated Waste Absorb->Dispose

Figure 2: Decision tree and response protocol for 3,5-Dibromo-4-isopropoxybenzaldehyde spills.

Step 1: Immediate Assessment & Containment (Minor Spills)

  • Action: Immediately cover the spilled powder with a damp paper towel or inert absorbent pads.

  • Causality: Covering the powder prevents aerosolization. Wetting the towel with a non-reactive solvent (like water or a mild surfactant) reduces the kinetic energy of the dust particles, trapping them effectively.

  • Validation Check: No visible dust clouds are present above the spill zone.

Step 2: Chemical Collection

  • Action: Carefully sweep the absorbed material using a non-sparking brush and dustpan. Place into a hazardous waste bag.

  • Causality: Dry mechanical sweeping can re-aerosolize the powder. Using a wet-wiping method or damp sweeping ensures the lipophilic brominated compound remains bound to the absorbent.

  • Validation Check: The spill surface appears visually clean with no residual crystalline sheen.

Step 3: Surface Decontamination

  • Action: Wipe the area with a solvent capable of dissolving the residue (e.g., isopropanol or ethanol), followed by a standard soap and water wash.

  • Causality: 3,5-Dibromo-4-isopropoxybenzaldehyde has poor aqueous solubility due to the heavy bromine atoms and isopropoxy group. An alcohol wipe ensures complete solubilization of the residue, while the subsequent soap wash removes the solvent.

  • Validation Check: A final dry wipe of the area shows no discoloration or chemical residue.

Waste Management & Disposal Plan

Proper disposal is critical to prevent environmental contamination and dangerous secondary reactions.

Segregation Protocol:

  • Action: All solid waste, contaminated PPE, and empty vials must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Causality: Brominated compounds cannot be incinerated with standard organic waste. Incinerating halogens at improper temperatures can generate highly toxic dioxins and corrosive hydrogen bromide (HBr) gas[2]. Specialized high-temperature incineration equipped with acid-gas scrubbers is required.

  • Validation Check: Waste manifests clearly indicate the presence of "Brominated Organics" before handover to the environmental health and safety (EHS) department.

References

  • LabFind. "3,5-Dibromo-4-isopropoxybenzaldehyde SDS.
  • Santa Cruz Biotechnology. "3-Bromobenzaldehyde Safety Data Sheet.
  • eCFR. "29 CFR 1910.133 Eye and face protection.
  • Creative Safety Supply. "OSHA Respiratory Protection Standard (29 CFR 1910.134).

Sources

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